3,4-Dimethoxyphenyl beta-D-glucoside
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(3,4-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O8/c1-19-8-4-3-7(5-9(8)20-2)21-14-13(18)12(17)11(16)10(6-15)22-14/h3-5,10-18H,6H2,1-2H3/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLZDPFUIWTENT-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Enigmatic Presence of 3,4-Dimethoxyphenyl beta-D-glucoside in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the current understanding of the natural occurrence of 3,4-Dimethoxyphenyl beta-D-glucoside, a phenolic glycoside with potential biological activities. While direct and widespread evidence of its presence in plants is still emerging, this document consolidates existing reports, provides detailed experimental protocols for its identification, and hypothesizes its biosynthetic origins. This guide aims to serve as a valuable resource for researchers investigating novel bioactive compounds from natural sources.
Natural Occurrence and Quantitative Data
The definitive natural occurrence of this compound has been reported in sugarcane (Saccharum officinarum), from which it has been purified from crude black sugar. While comprehensive quantitative data across a wide range of plant species is not yet available, the presence of a structurally related compound, 3,4-Dimethoxybenzyl beta-D-glucopyranoside, in Cucurbita pepo suggests that plants from the Poaceae and Cucurbitaceae families are promising candidates for further investigation.
Table 1: Reported and Hypothesized Natural Sources of this compound and Related Compounds
| Compound Name | Plant Species | Family | Plant Part | Level of Evidence | Reference |
| This compound | Saccharum officinarum | Poaceae | Stem (from black sugar) | Reported | [1] |
| 3,4-Dimethoxybenzyl beta-D-glucopyranoside | Cucurbita pepo | Cucurbitaceae | Not specified | Reported |
Experimental Protocols
The following section outlines detailed methodologies for the extraction, isolation, and identification of this compound from plant matrices. These protocols are based on established methods for the analysis of phenolic glycosides and can be adapted for specific research needs.
Extraction of Phenolic Glycosides
This protocol describes a general method for the extraction of phenolic compounds from plant material.
Materials:
-
Fresh or dried and powdered plant material (e.g., sugarcane stem, Cucurbita pepo fruit)
-
80% Methanol (B129727) (HPLC grade)
-
Homogenizer or blender
-
Centrifuge
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Homogenize 10 g of fresh plant material or 1 g of dried powder with 100 mL of 80% methanol.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Combine the supernatants and concentrate under reduced pressure using a rotary evaporator at 40°C.
-
Resuspend the concentrated extract in 10 mL of distilled water.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of distilled water.
-
Load the aqueous extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of distilled water to remove sugars and other polar compounds.
-
Elute the phenolic glycosides with 10 mL of methanol.
-
Evaporate the methanol eluate to dryness and redissolve in a known volume of methanol for analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
This method allows for the quantification of this compound.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 10% B to 50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection:
-
DAD: 280 nm.
-
MS (Electrospray Ionization - ESI, negative mode): Monitor for the [M-H]⁻ ion (m/z 315.1).
-
-
Quantification: Use a certified reference standard of this compound to create a calibration curve.
Structural Elucidation
For definitive identification, the following techniques are recommended:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition. Tandem MS (MS/MS) will show characteristic fragmentation patterns, including the loss of the glucose moiety (162 Da).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed structural information, including the positions of the methoxy (B1213986) groups and the anomeric proton of the glucose, confirming the β-linkage.
Biosynthetic Pathway
This compound is a product of the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The proposed biosynthetic pathway starts from the amino acid L-phenylalanine.
Key Steps in the Hypothesized Biosynthetic Pathway:
-
Deamination: L-phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).
-
Hydroxylation: Cinnamic acid is hydroxylated to p-coumaric acid by cinnamate (B1238496) 4-hydroxylase (C4H).
-
Further Hydroxylation and Methylation: A series of hydroxylation and O-methylation steps, catalyzed by enzymes such as ferulate 5-hydroxylase (F5H) and caffeic acid O-methyltransferase (COMT), convert p-coumaric acid into 3,4-dimethoxycinnamic acid.
-
Chain Shortening: The three-carbon side chain of 3,4-dimethoxycinnamic acid is shortened by one carbon to yield 3,4-dimethoxyphenol. The exact enzymatic mechanism for this step in this specific pathway is yet to be fully elucidated but is a known process in phenylpropanoid metabolism.
-
Glycosylation: Finally, a UDP-dependent glycosyltransferase (UGT) catalyzes the transfer of a glucose molecule from UDP-glucose to the hydroxyl group of 3,4-dimethoxyphenol, forming this compound.
Visualizations
To aid in the understanding of the experimental workflow and the proposed biosynthetic pathway, the following diagrams have been generated.
Caption: Experimental workflow for the isolation and identification of this compound.
Caption: Hypothesized biosynthetic pathway of this compound.
This technical guide provides a foundational understanding of this compound in the context of its natural occurrence. Further research is warranted to expand the list of plant species containing this compound, to quantify its presence in various plant tissues, and to fully elucidate its biosynthetic pathway and biological functions.
References
Isolation of 3,4-Dimethoxyphenyl β-D-glucoside from Picea abies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and characterization of 3,4-Dimethoxyphenyl β-D-glucoside, a phenolic glucoside identified in the bark of Norway spruce (Picea abies). This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow to support research and development activities in natural product chemistry and drug discovery.
Introduction
Picea abies, commonly known as Norway spruce, is a rich source of various bioactive secondary metabolites. Among these, phenolic compounds and their glycosides are of significant interest due to their potential pharmacological activities. 3,4-Dimethoxyphenyl β-D-glucoside has been identified as a constituent of Picea abies bark and represents a target for phytochemical investigation. This guide details a strategic approach for its isolation and characterization.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for 3,4-Dimethoxyphenyl β-D-glucoside is presented below. This information is crucial for the identification and characterization of the isolated compound.
Table 1: Physicochemical Properties of 3,4-Dimethoxyphenyl β-D-glucoside
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O₈ | [1] |
| Molecular Weight | 330.33 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in polar solvents like methanol (B129727) and water. | |
| XLogP3 | -0.8 | [1] |
Table 2: Spectroscopic Data for 3,4-Dimethoxyphenyl β-D-glucoside
| Data Type | Key Features |
| ¹H NMR | Signals corresponding to aromatic protons of the 3,4-dimethoxyphenyl group, methoxy (B1213986) protons, and protons of the β-D-glucopyranosyl moiety. |
| ¹³C NMR | Resonances for the carbons of the aromatic ring, methoxy groups, and the glucose unit. |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |
Note: Detailed, experimentally-derived spectroscopic data from a direct isolation from Picea abies is not extensively available in the public domain. The data presented here are based on publicly available spectral databases for the compound.
Experimental Protocols
The following sections provide a detailed methodology for the isolation and purification of 3,4-Dimethoxyphenyl β-D-glucoside from Picea abies bark. The protocol is a composite based on established methods for the extraction of glycosides from plant materials.
Plant Material Collection and Preparation
Picea abies bark should be collected and authenticated. The bark is then air-dried or freeze-dried to prevent enzymatic degradation of the glycosides. The dried bark is ground into a fine powder to increase the surface area for efficient extraction.
Extraction of Crude Glycosides
A general method for the extraction of glycosides, such as the Stas-Otto method, can be employed.[2][3]
-
Maceration/Soxhlet Extraction: The powdered bark is extracted with a polar solvent such as methanol or a mixture of ethanol (B145695) and water (e.g., 70% ethanol) to efficiently extract the polar glycosides.[4] Hot percolation using a Soxhlet apparatus can be used to enhance extraction efficiency and deactivate enzymes that may hydrolyze the glycosides.[2]
-
Solvent Evaporation: The resulting extract is concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification of 3,4-Dimethoxyphenyl β-D-glucoside
The crude extract contains a complex mixture of compounds. A multi-step purification strategy is necessary to isolate the target compound.
Figure 1: Experimental Workflow for Isolation
Caption: A generalized workflow for the isolation of 3,4-Dimethoxyphenyl β-D-glucoside.
-
Liquid-Liquid Partitioning: The crude extract is dissolved in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and medium-polar compounds. The target glycoside is expected to remain in the aqueous phase.
-
Column Chromatography: The concentrated aqueous phase is subjected to column chromatography.
-
Adsorbent: Silica gel or Sephadex LH-20 are suitable stationary phases for the separation of phenolic glycosides.
-
Elution: A gradient elution system is employed, starting with a less polar solvent system (e.g., chloroform-methanol mixtures) and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound, as indicated by TLC, are pooled and further purified by preparative HPLC. A C18 column with a mobile phase of methanol and water or acetonitrile (B52724) and water is typically used.
Characterization of the Isolated Compound
The purity and structure of the isolated 3,4-Dimethoxyphenyl β-D-glucoside are confirmed by spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded to elucidate the structure of the compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.
Quantitative Data
While specific yield data for 3,4-Dimethoxyphenyl β-D-glucoside from Picea abies is not widely reported, the total yield of phenolic compounds from spruce bark can provide a general indication.
Table 3: Reported Yields of Phenolic Compounds from Picea abies Bark
| Extraction Method | Solvent | Total Phenolic Content (mg GAE/g of extract) | Reference |
| Ultrasound-Assisted Extraction (UAE) | Hydroalcoholic | ~40 | [5] |
| Microwave-Assisted Extraction (MAE) | 96.6% Ethanol | Up to 321.1 mg GAE/100g dry bark | [6] |
| Organosolv Extraction | 50% Ethanol/Water | 324.80 | [2] |
GAE: Gallic Acid Equivalents
The yield of a specific glycoside will be a fraction of the total phenolic content and is dependent on the efficiency of the isolation and purification process.
Logical Relationships in Purification
The purification process is based on the differential physicochemical properties of the compounds present in the crude extract.
Figure 2: Logical Flow of Purification
Caption: The logical progression of purification based on compound properties.
Conclusion
The isolation of 3,4-Dimethoxyphenyl β-D-glucoside from Picea abies bark is a feasible process utilizing standard phytochemical techniques. This guide provides a foundational protocol that can be optimized by researchers for their specific laboratory conditions and research goals. The successful isolation and characterization of this compound will enable further investigation into its biological activities and potential applications in the pharmaceutical and drug development sectors.
References
- 1. 3,4-Dimethoxybenzyl beta-D-glucopyranoside | C15H22O8 | CID 21581594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Spruce bark as a source of antioxidant active substances :: BioResources [bioresources.cnr.ncsu.edu]
- 5. Phytochemical Profile and Biological Effects of Spruce (Picea abies) Bark Subjected to Ultrasound Assisted and Microwave-Assisted Extractions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yield of polyphenolic substances extracted from spruce (Picea abies) bark by microwave-assisted extraction :: BioResources [bioresources.cnr.ncsu.edu]
Identification of 3,4-Dimethoxyphenyl β-D-glucoside in Annona glabra: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide details the identification of 3,4-Dimethoxyphenyl β-D-glucoside in the fruit of Annona glabra. The presence of this compound was reported in a study focused on isolating and evaluating the cytotoxic properties of chemical constituents from a methanol (B129727) extract of the plant's fruit.[1] This document provides a comprehensive overview of the experimental procedures likely employed for the isolation and identification of this glucoside, based on standard phytochemical practices and information from related studies on Annona glabra.
Quantitative Data Summary
While the specific yield of 3,4-Dimethoxyphenyl β-D-glucoside from Annona glabra is not detailed in the referenced literature, the following table outlines the cytotoxic activity of the isolated compounds, providing context for the compound's discovery.
| Compound No. | Compound Name | IC50 (µM) on HL-60 Cell Line |
| 5 | 3,4-Dimethoxyphenyl O-β-D-glucopyranoside | >100 |
| 3 | Icariside D2 | 9.0 ± 1.0 |
| 4 | Icariside D2 6'-O-β-D-xylopyranoside | 32.2 ± 2.5 |
| 6 | 3,4-dihydroxybenzoic acid | 64.6 ± 3.1 |
Data sourced from a study on the chemical constituents of Annona glabra fruit and their cytotoxic activity.[1]
Experimental Protocols
The following sections describe the probable methodologies for the extraction, isolation, and structural elucidation of 3,4-Dimethoxyphenyl β-D-glucoside from Annona glabra fruit, based on the available literature.
Plant Material Collection and Preparation
-
Collection: Fruits of Annona glabra are collected, likely at a mature stage.
-
Authentication: A botanist would formally identify the plant material, and a voucher specimen would be deposited in a herbarium for future reference.
-
Preparation: The fruits are washed, air-dried, and then pulverized into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Extraction: The powdered fruit material is subjected to extraction with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant's chemical constituents.
-
Concentration: The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.
Fractionation and Isolation
The crude methanol extract, a complex mixture of compounds, is then subjected to various chromatographic techniques to isolate individual constituents.
-
Solvent-Solvent Partitioning: The crude extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol). This initial step separates compounds based on their polarity.
-
Column Chromatography: The fractions obtained from partitioning are further purified using column chromatography.
-
Stationary Phase: Silica gel is a commonly used stationary phase for the separation of moderately polar compounds like glucosides.
-
Mobile Phase: A gradient of solvents, such as a mixture of chloroform (B151607) and methanol or ethyl acetate and methanol, is passed through the column to elute the compounds. Fractions are collected systematically.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are often subjected to preparative HPLC for final purification. This technique offers higher resolution and is crucial for obtaining pure compounds.
Structure Elucidation
The molecular structure of the isolated pure compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information about the number and types of protons in the molecule.
-
¹³C-NMR: Provides information about the number and types of carbon atoms.
-
2D-NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete structural assignment of the molecule.
-
-
Comparison with Literature Data: The obtained spectroscopic data is compared with previously reported data for known compounds to confirm the identification of 3,4-Dimethoxyphenyl β-D-glucoside.
Visualizations
Experimental Workflow for Identification
The following diagram illustrates the general workflow for the isolation and identification of 3,4-Dimethoxyphenyl β-D-glucoside from Annona glabra.
Logical Relationship in Cytotoxicity Screening
The study that identified 3,4-Dimethoxyphenyl β-D-glucoside was part of a broader screening for cytotoxic compounds. The following diagram illustrates the logical flow of this type of research.
References
The Biosynthesis of 3,4-Dimethoxyphenyl beta-D-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of 3,4-Dimethoxyphenyl beta-D-glucoside, a naturally occurring phenolic glucoside. The guide details the enzymatic steps from the precursor molecule, L-phenylalanine, to the final glycosylated product. It includes a summary of relevant quantitative data, detailed experimental protocols for key analytical procedures, and visualizations of the metabolic pathway and experimental workflows.
The Biosynthetic Pathway
The formation of this compound is a multi-step enzymatic process that originates from the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The pathway can be broadly divided into two key stages: the synthesis of the aglycone, 3,4-Dimethoxyphenol, and its subsequent glucosylation.
Formation of the Aglycone: 3,4-Dimethoxyphenol
The biosynthesis of 3,4-Dimethoxyphenol commences with the amino acid L-phenylalanine and proceeds through a series of core reactions within the phenylpropanoid pathway. Key enzymatic steps include deamination, hydroxylation, and methylation.
-
Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid.
-
Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the para position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.
-
Further Hydroxylation to Caffeic Acid: Subsequently, p-Coumarate 3-Hydroxylase (C3H) introduces a second hydroxyl group to p-coumaric acid, resulting in the formation of caffeic acid (3,4-dihydroxycinnamic acid).
-
Methylation Events: The two hydroxyl groups of caffeic acid are then sequentially methylated. Caffeic acid O-methyltransferase (COMT) enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups. While the exact order can vary between plant species, this process leads to the formation of ferulic acid and subsequently 3,4-dimethoxycinnamic acid.
-
Chain Shortening to Veratraldehyde: The three-carbon side chain of 3,4-dimethoxycinnamic acid is believed to be shortened, likely through a beta-oxidative pathway, to yield veratraldehyde (3,4-dimethoxybenzaldehyde).
-
Formation of 3,4-Dimethoxyphenol: The final step in the formation of the aglycone is the conversion of veratraldehyde to 3,4-Dimethoxyphenol. This is thought to be achieved through a Baeyer-Villiger oxidation, catalyzed by a Baeyer-Villiger monooxygenase (BVMO) , which inserts an oxygen atom between the carbonyl carbon and the aromatic ring, followed by hydrolysis of the resulting ester.
Glucosylation of 3,4-Dimethoxyphenol
The final step in the biosynthesis is the attachment of a glucose molecule to the hydroxyl group of 3,4-Dimethoxyphenol. This reaction is catalyzed by a UDP-glycosyltransferase (UGT) . These enzymes utilize an activated sugar donor, UDP-glucose, to transfer the glucosyl moiety to the acceptor molecule, forming a beta-D-glucoside linkage.
The overall reaction is:
3,4-Dimethoxyphenol + UDP-glucose → this compound + UDP
dot
Caption: Biosynthetic pathway of this compound.
Quantitative Data
While the specific UDP-glycosyltransferase that catalyzes the glucosylation of 3,4-Dimethoxyphenol has not been isolated and kinetically characterized, data from a homologous enzyme from radish (Raphanus sativus), Rs89B1, which acts on structurally similar dihydroxybenzoates, can provide valuable comparative insights.[1] The following table summarizes the kinetic parameters of Rs89B1 with various substrates.
| Substrate (Aglycone) | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |
| 2,3-Dihydroxybenzoic acid | 0.23 ± 0.03 | 0.18 ± 0.01 | 0.78 |
| 2,4-Dihydroxybenzoic acid | 0.14 ± 0.01 | 0.25 ± 0.01 | 1.79 |
| 2,5-Dihydroxybenzoic acid | 0.45 ± 0.04 | 0.11 ± 0.01 | 0.24 |
| 3,4-Dihydroxybenzoic acid | 0.08 ± 0.01 | 0.21 ± 0.01 | 2.63 |
| 3,5-Dihydroxybenzoic acid | 0.19 ± 0.02 | 0.19 ± 0.01 | 1.00 |
| UDP-Glucose | 0.42 ± 0.05 | - | - |
Data adapted from Ohashi et al. (2024) for the enzyme Rs89B1.[1] Note that these values are for dihydroxybenzoic acids and serve as an estimate for the affinity and catalytic efficiency for a structurally related compound like 3,4-Dimethoxyphenol.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the biosynthesis of this compound.
Purification of a UDP-glycosyltransferase (UGT) from Plant Tissue
This protocol is a general procedure for the purification of a UGT that acts on phenolic substrates.
Workflow Diagram:
dot
Caption: Experimental workflow for the purification of a plant UGT.
Methodology:
-
Protein Extraction:
-
Homogenize fresh or frozen plant tissue (e.g., young leaves or seedlings of Cucurbita pepo) in a cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% glycerol, 10 mM β-mercaptoethanol, and 2% w/v polyvinylpolypyrrolidone).
-
Filter the homogenate through cheesecloth and centrifuge at high speed (e.g., 15,000 x g for 20 min) to remove cell debris.
-
-
Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the supernatant to achieve a desired saturation (e.g., 40-70%), stirring continuously on ice.
-
Collect the precipitate by centrifugation and resuspend it in a minimal volume of extraction buffer.
-
-
Dialysis:
-
Dialyze the resuspended protein solution against the extraction buffer overnight with several buffer changes to remove excess ammonium sulfate.
-
-
Chromatography:
-
Anion Exchange Chromatography: Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sepharose) equilibrated with the extraction buffer. Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M).
-
Affinity Chromatography: Pool the active fractions from the anion exchange step and apply them to an affinity column (e.g., UDP-hexanolamine Sepharose). After washing, elute the UGT with a solution containing UDP or a high concentration of salt.
-
Gel Filtration Chromatography: As a final polishing step, apply the concentrated active fractions to a gel filtration column (e.g., Sephacryl S-200) to separate proteins based on size.
-
-
Purity Assessment:
-
Analyze the purity of the final enzyme preparation by SDS-PAGE.
-
UGT Enzyme Activity Assay
This assay is used to determine the catalytic activity of the purified UGT.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 7.5)
-
1 mM 3,4-Dimethoxyphenol (aglycone substrate)
-
5 mM UDP-glucose (sugar donor)
-
Purified UGT enzyme
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol (B129727) or by boiling.
-
Analysis: Analyze the formation of this compound by HPLC.
HPLC Analysis of this compound
This method is for the separation and quantification of the enzymatic product.
Methodology:
-
Chromatographic System: Use a reverse-phase HPLC system equipped with a C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid) is typically used. For example, a linear gradient from 10% to 50% acetonitrile over 20 minutes.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the product absorbs (e.g., 280 nm).
-
Quantification: Quantify the product by comparing the peak area to a standard curve generated with a known concentration of synthesized this compound.
Conclusion
The biosynthesis of this compound is a complex process that involves multiple enzymatic steps, beginning with the phenylpropanoid pathway and culminating in a final glucosylation event catalyzed by a UDP-glycosyltransferase. While the complete endogenous pathway and the specific enzymes involved are still under active investigation, this guide provides a robust framework based on current scientific understanding. The provided protocols offer a starting point for researchers aiming to isolate and characterize the enzymes of this pathway and to produce this and related glucosides for further study and potential applications in drug development and other fields. Future research should focus on the identification and kinetic characterization of the specific UGTs responsible for the glucosylation of 3,4-Dimethoxyphenol in plants where this or related compounds are found.
References
The Pivotal Role of Glucosides in Plant Secondary Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosides, a diverse class of secondary metabolites, are integral to the intricate biochemical machinery of plants. Formed by the glycosylation of a wide array of aglycones, these molecules play crucial roles in defense, signaling, and the regulation of plant growth and development. The attachment of a glucose moiety, catalyzed by UDP-dependent glycosyltransferases (UGTs), significantly alters the chemical properties of the aglycone, affecting its solubility, stability, and biological activity. This technical guide provides an in-depth exploration of the biosynthesis, transport, storage, and multifaceted functions of glucosides in plant secondary metabolism, with a focus on their relevance to researchers and professionals in drug development.
Biosynthesis of Glucosides
The biosynthesis of glucosides is a two-step process involving the synthesis of the aglycone and its subsequent glucosylation. The aglycone precursors are derived from various primary metabolic pathways, including the shikimate, mevalonate, and methylerythritol phosphate (B84403) (MEP) pathways.
The final and crucial step is the transfer of a glucose molecule from a UDP-glucose donor to the aglycone, a reaction catalyzed by a large and diverse family of enzymes known as UDP-glycosyltransferases (UGTs).[1] These enzymes exhibit a high degree of specificity for both the aglycone substrate and the sugar donor.[2]
Key Enzyme Families Involved in Glucoside Metabolism:
-
UDP-Glycosyltransferases (UGTs): Catalyze the formation of the glycosidic bond. Plants possess a large number of UGT genes, reflecting the vast diversity of glucosides.[1]
-
β-Glucosidases: These enzymes are responsible for the hydrolysis of the glycosidic bond, releasing the active aglycone. This activation is often triggered by tissue damage, such as herbivory or pathogen attack.[3]
Storage and Transport of Glucosides
Glycosylation renders many otherwise toxic or reactive secondary metabolites inert and water-soluble, facilitating their storage in the vacuole.[4] This compartmentalization prevents autotoxicity and allows for the accumulation of high concentrations of defense compounds. For instance, cyanogenic glucosides are stored in the vacuole and only release toxic hydrogen cyanide upon tissue disruption when they come into contact with β-glucosidases located in the cytoplasm.[4]
The transport of glucosides to their storage sites or sites of action is an active area of research. Evidence suggests that specific transporters are involved in the movement of glucosides across the tonoplast (vacuolar membrane) and potentially in their long-distance transport via the phloem.
Biological Roles of Glucosides in Plant Secondary Metabolism
Glucosides perform a wide array of functions in plants, primarily centered around defense and signaling.
Plant Defense
Many glucosides function as phytoanticipins, pre-formed defense compounds that are activated upon attack.
-
Cyanogenic Glucosides: Upon hydrolysis by β-glucosidases, these compounds release hydrogen cyanide (HCN), a potent inhibitor of cellular respiration, thus deterring herbivores.[4]
-
Glucosinolates: Found predominantly in the Brassicaceae, these sulfur-containing glucosides are hydrolyzed by myrosinase to produce isothiocyanates, nitriles, and other toxic compounds that are effective against a broad range of herbivores and pathogens.[5]
-
Phenolic Glucosides: This diverse group includes compounds like salicin, which is hydrolyzed to the defensive compound salicyl alcohol.
-
Iridoid Glucosides: These compounds act as potent feeding deterrents to many generalist herbivores.[6]
Signaling and Regulation
Glucosides are key players in various plant signaling pathways, particularly in the response to biotic and abiotic stress.
-
Salicylic (B10762653) Acid (SA) Glucosides: Salicylic acid, a key hormone in plant defense against biotrophic pathogens, is stored in its inactive form as salicylic acid β-glucoside (SAG).[7] The release of active SA from SAG is a crucial step in the activation of systemic acquired resistance (SAR).[7][8]
-
Jasmonic Acid (JA) Signaling: Jasmonic acid, involved in defense against necrotrophic pathogens and insects, interacts with glucose signaling to synergistically enhance the production of defense compounds like glucosinolates.[9]
-
Abscisic Acid (ABA) Glucosides: Abscisic acid, a major hormone in abiotic stress responses, is stored as abscisic acid-glucose ester (ABA-GE). The release of active ABA from this conjugate is essential for mediating responses to drought, salinity, and cold stress.[10]
Quantitative Data on Glucoside Concentrations
The concentration of glucosides in plant tissues can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following tables summarize representative quantitative data for major classes of glucosides.
Table 1: Concentration of Cyanogenic Glucosides in Various Plant Materials [11][12][13][14]
| Plant Material | Major Cyanogenic Glucoside(s) | Cyanogenic Content (mg HCN/kg fresh weight) |
| Cassava (Manihot esculenta) - root | Linamarin | 15 - 1000 |
| Sorghum (Sorghum vulgare) - leaves | Dhurrin | 750 - 790 |
| Flax (Linum usitatissimum) - seed meal | Linamarin, Linustatin, Neolinustatin | 360 - 390 |
| Lima beans (Phaseolus lunatus) | Linamarin | 2000 - 3000 |
| Apple (Malus spp.) - seed | Amygdalin | 690 - 790 |
| Peach (Prunus persica) - kernel | Amygdalin | 710 - 720 |
| Apricot (Prunus armeniaca) - kernel | Amygdalin | 785 - 2710 |
| Bitter almond (Prunus dulcis) | Amygdalin | 4700 |
Table 2: Glucosinolate Content in Brassica Species [15][16][17][18]
| Brassica Species | Tissue | Total Glucosinolate Content (µmol/g dry weight) | Predominant Glucosinolates |
| Brassica rapa (Kimchi cabbage) | Leaves | 6.21 - 424.34 | Aliphatic GSLs (e.g., Glucobrassicanapin) |
| Brassica oleracea (various cultivars) | Florets/Leaves | 15.4 (Purple cauliflower) - 160 (Cardamine amara) | Glucobrassicin, Sinigrin, Progoitrin |
| Brassica juncea (Mustard) | Leaves | 0.99 - 30.34 | Aliphatic GSLs (predominantly Sinigrin) |
| Brassica rapa (Turnip greens) | Leaves | 13.23 - 21.28 | Gluconapin |
| Brassica rapa (Turnip tops) | Leaves | 13.36 - 20.20 | Gluconapin |
Table 3: Flavonoid Glycoside Content in Different Plant Tissues [6][19][20]
| Plant Species | Tissue | Flavonoid Glycoside | Concentration (mg/g fresh weight) |
| Spirodela polyrhiza | Fronds | Apigenin 7-O-glucoside, Luteolin 7-O-glucoside | Not specified, relative fluorescence quantified |
| Nymphaea 'Blue Bird' | Petals | Total Flavonoids | 6.43 |
| Nymphaea 'Blue Bird' | Sepals | Total Flavonoids | ~4.5 |
| Nymphaea 'Blue Bird' | New Leaves | Total Flavonoids | ~3.8 |
| Dianthus caryophyllus (Carnation) | Petals | Chalcononaringenin 2'-O-glucoside | Varies with flower color |
Experimental Protocols
Extraction and Analysis of Glucosides by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the extraction and analysis of glucosides. Specific modifications may be required depending on the target glucoside and plant matrix.
Materials:
-
Plant tissue (fresh or freeze-dried)
-
Liquid nitrogen
-
Centrifuge
-
HPLC system with a C18 column and UV or PDA detector
-
Reference standards for the glucosides of interest
Procedure:
-
Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind to a fine powder.
-
Extraction: Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube. Add 1 mL of 80% methanol and vortex thoroughly.
-
Incubate the mixture at 70°C for 15 minutes, with occasional vortexing.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube. Repeat the extraction process on the pellet with another 1 mL of 80% methanol.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Sample Reconstitution: Re-dissolve the dried extract in a known volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis.
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 10-20 µL) of the reconstituted sample onto the HPLC system.
-
Use a suitable gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate the glucosides.
-
Monitor the elution profile at a specific wavelength (e.g., 280 nm for phenolic glucosides, 229 nm for desulfoglucosinolates).
-
Identify and quantify the glucosides by comparing their retention times and UV spectra with those of the reference standards.[5][21][22][23]
-
Enzymatic Assay of β-Glucosidase Activity
This assay measures the activity of β-glucosidases by monitoring the release of p-nitrophenol from the artificial substrate p-nitrophenyl-β-D-glucopyranoside (pNPG).
Materials:
-
Plant tissue extract
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (e.g., 5 mM in buffer)
-
Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.0)
-
Sodium carbonate solution (e.g., 1 M)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, combine:
-
50 µL of plant tissue extract (appropriately diluted)
-
50 µL of sodium acetate buffer
-
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate Reaction: Add 100 µL of the pNPG solution to start the reaction.
-
Incubate for a defined period (e.g., 30 minutes) at the same temperature.
-
Stop Reaction: Add 100 µL of sodium carbonate solution to stop the reaction and develop the yellow color of p-nitrophenol.
-
Measurement: Measure the absorbance at 405 nm using a spectrophotometer.
-
Quantification: Calculate the amount of p-nitrophenol released using a standard curve prepared with known concentrations of p-nitrophenol. One unit of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.[2][4]
Cloning and Expression of Plant Glycosyltransferases
This protocol provides a general workflow for the heterologous expression of plant UGTs, which is essential for their functional characterization.
Materials:
-
Plant tissue for RNA extraction
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
Gene-specific primers for the target UGT
-
High-fidelity DNA polymerase
-
Cloning vector (e.g., pET vector for E. coli expression, or a plant expression vector)
-
Competent E. coli cells (for cloning and expression)
-
Appropriate growth media and antibiotics
-
IPTG (for inducing protein expression in E. coli)
-
Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissue of interest and synthesize first-strand cDNA using reverse transcriptase.
-
Gene Amplification: Amplify the coding sequence of the target UGT gene from the cDNA using gene-specific primers. The primers should include appropriate restriction sites for cloning into the chosen expression vector.
-
Cloning: Ligate the amplified UGT gene into the expression vector. Transform the ligation product into competent E. coli cells for plasmid propagation.
-
Sequence Verification: Sequence the cloned UGT gene to confirm its identity and the absence of mutations.
-
Heterologous Expression: Transform the expression construct into a suitable expression host (e.g., E. coli BL21(DE3)).
-
Grow the transformed cells in appropriate media to a suitable optical density (e.g., OD600 of 0.6-0.8).
-
Induce protein expression by adding IPTG and continue to grow the cells at a lower temperature (e.g., 18-25°C) for several hours.
-
Protein Extraction and Purification: Harvest the cells by centrifugation. Lyse the cells (e.g., by sonication) and purify the recombinant UGT protein using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
Signaling Pathways and Logical Relationships
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving glucosides and their interplay.
Salicylic Acid (SA) Signaling Pathway
Caption: Salicylic acid signaling pathway and the role of glucosylation.
Jasmonic Acid (JA) and Glucose Crosstalk in Glucosinolate Biosynthesis
Caption: Crosstalk between jasmonic acid and glucose signaling.
Abscisic Acid (ABA) Signaling in Abiotic Stress Response
Caption: Abscisic acid signaling and the role of glucosylation.
Experimental Workflow for Glucoside Analysis
Caption: General experimental workflow for glucoside analysis.
Conclusion
Glucosides represent a vast and functionally diverse group of plant secondary metabolites that are of significant interest to researchers in plant science and drug development. Their roles in plant defense, signaling, and stress responses are critical for plant survival and have potential applications in agriculture and medicine. A thorough understanding of their biosynthesis, regulation, and mechanism of action, facilitated by the experimental approaches outlined in this guide, will continue to unveil new opportunities for harnessing the power of these versatile molecules. The intricate interplay between different signaling pathways, often mediated by the glucosylation status of key hormonal players, underscores the complexity and elegance of plant metabolic regulation. Further research into the specific transporters and the precise regulatory networks governing glucoside metabolism will undoubtedly reveal even more about their central role in the life of plants.
References
- 1. plant hormone crosstalk: Topics by Science.gov [science.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. Frontiers | Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Signaling Crosstalk between Salicylic Acid and Ethylene/Jasmonate in Plant Defense: Do We Understand What They Are Whispering? [mdpi.com]
- 8. In vitro Assay of the Glycosyltransferase Activity of a Heterologously Expressed Plant Protein [bio-protocol.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Salicylic acid and jasmonic acid in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. tandfonline.com [tandfonline.com]
- 15. Identification and Characterization of in Vitro Galactosyltransferase Activities Involved in Arabinogalactan-Protein Glycosylation in Tobacco and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Research Portal [researchportal.scu.edu.au]
- 18. researchgate.net [researchgate.net]
- 19. Interplay between sugar and hormone signaling pathways modulate floral signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Central Role of Abscisic Acid in Stress-Regulated Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. google.com [google.com]
- 22. en.bio-protocol.org [en.bio-protocol.org]
- 23. Abscisic Acid and Abiotic Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 3,4-Dimethoxyphenyl beta-D-glucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 3,4-Dimethoxyphenyl beta-D-glucoside. While direct experimental data on some properties remain limited, this document consolidates available information and extrapolates potential biological activities based on structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.
Chemical and Physical Properties
This compound is a glycoside composed of a glucose unit linked to a 3,4-dimethoxyphenol (B20763) aglycone. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 84812-00-0 | [1] |
| Molecular Formula | C₁₄H₂₀O₈ | [1] |
| Molecular Weight | 316.31 g/mol | [1] |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-(3,4-dimethoxyphenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available for the specific compound. However, related phenolic glucosides are often soluble in polar solvents like water, methanol, and ethanol, and may have some solubility in DMSO. |
Spectroscopic Data
While a complete set of spectral data is not publicly available, the identity of this compound has been confirmed through ¹H-NMR spectroscopy.
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): Specific ¹³C-NMR data for this compound is not currently available in public databases.
Experimental Protocols
Synthesis of this compound
A reported method for the synthesis of this compound involves the use of cultured plant cells.
Methodology: Biotransformation using Coffea arabica Cell Culture [2]
-
Cell Culture: Suspension-cultured cells of Coffea arabica are maintained in a modified Murashige and Skoog's medium.
-
Precursor Addition: 3,4-Dimethoxyphenol (3,4-DMP) is added to the cell culture.
-
Incubation: The culture is incubated, during which the plant cells glycosylate the 3,4-DMP.
-
Extraction and Purification: The resulting this compound is extracted from the culture medium and purified. The specific extraction and purification methods are not detailed in the available literature.
-
Identification: The identity of the synthesized compound is confirmed by ¹H-NMR spectroscopy and enzymatic hydrolysis using α- and β-glucosidases.[2]
A detailed, step-by-step protocol for this biotransformation is not fully available in the public domain.
General Protocol for Isolation of Phenolic Glycosides from Plant Material
While a specific protocol for the isolation of this compound from a natural source has not been identified, a general workflow for the extraction and isolation of phenolic glycosides from plant matter is as follows. This protocol would require optimization for the specific plant material and target compound.
Caption: General workflow for the isolation of phenolic glycosides.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature. However, the activities of structurally related compounds containing the 3,4-dimethoxyphenyl moiety suggest potential areas for investigation. These include anti-inflammatory, antioxidant, and anticancer activities. The following sections describe key signaling pathways that are often modulated by such phenolic compounds.
Potential Anti-inflammatory Activity and the NF-κB Signaling Pathway
Many phenolic compounds are known to exhibit anti-inflammatory properties by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.
Caption: Potential inhibition of the NF-κB signaling pathway.
Potential Modulation of MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is implicated in various diseases, including cancer.
Caption: Potential modulation of the MAPK/ERK signaling pathway.
Potential Involvement in the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival, growth, and metabolism. Its dysregulation is a hallmark of many cancers.
Caption: Potential modulation of the PI3K/Akt signaling pathway.
Conclusion
This compound is a phenolic glucoside with defined chemical identity but limited publicly available data on its physical properties and biological activities. The synthesis has been achieved through biotransformation, indicating a feasible route for its production for research purposes. Based on the known activities of structurally similar compounds, it is plausible that this molecule may possess anti-inflammatory, antioxidant, and/or anticancer properties, potentially through the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. Further experimental investigation is required to elucidate the specific physical characteristics, spectroscopic profile, and pharmacological effects of this compound to fully understand its potential as a therapeutic agent or research tool.
References
3,4-Dimethoxyphenyl beta-D-glucoside CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-Dimethoxyphenyl beta-D-glucoside, including its chemical properties, potential synthesis, and prospective biological activities. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Core Compound Data
Chemical Identity and Properties
| Property | Value | Source |
| CAS Number | 84812-00-0 | [1][2][3] |
| Molecular Formula | C₁₄H₂₀O₈ | [1] |
| Molecular Weight | 332.30 g/mol | Calculated |
| Synonyms | (2S,3R,4S,5S,6R)-2-(3,4-Dimethoxyphenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | [1] |
Synthesis and Experimental Protocols
While specific, detailed synthesis protocols for this compound are not widely published in mainstream chemical literature, a potential route for its preparation has been demonstrated through biotransformation using plant cell cultures.
Glucosylation by Cultured Plant Cells
A study has shown that 3,4-Dimethoxyphenol (3,4-DMP) can be converted to its corresponding glucoside by suspension-cultured cells of Coffea arabica.[4][5] The glucoside was identified as 3,4-Dimethoxyphenyl β-D-glucopyranoside.[4][5][6]
Hypothetical Experimental Workflow for Investigating Anti-inflammatory Activity
Based on the known anti-inflammatory properties of similar phenylpropanoid glycosides, the following workflow could be employed to assess the potential of this compound in this area.[7][8][9]
Potential Signaling Pathways
Phenylpropanoid glycosides are known to exert their biological effects through various signaling pathways.[7][8] Given the structural similarities, it is plausible that this compound could modulate inflammatory responses through the Nuclear Factor-kappa B (NF-κB) signaling pathway .[10][11][12] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[10][11]
Canonical NF-κB Signaling Pathway
The canonical NF-κB pathway is a primary target for anti-inflammatory drug development. It is typically activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[11]
In this pathway, the inhibitor of κB (IκB) sequesters the NF-κB dimer (p50/p65) in the cytoplasm.[12] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome.[12] This allows the active NF-κB dimer to translocate to the nucleus and induce the transcription of target genes. A potential mechanism of action for this compound could be the inhibition of IKK, thereby preventing the degradation of IκB and keeping NF-κB in its inactive state in the cytoplasm.
Conclusion and Future Directions
This compound is a compound with potential for further investigation, particularly in the area of inflammation research. The information provided in this guide serves as a starting point for researchers to design and execute studies to elucidate its synthesis, biological activities, and mechanism of action. Future research should focus on developing a robust chemical synthesis for this compound to enable more extensive biological screening. Furthermore, detailed in vitro and in vivo studies are necessary to confirm its potential modulatory effects on the NF-κB pathway and to explore its therapeutic potential in inflammatory diseases.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 84812-00-0 [sigmaaldrich.com]
- 3. chemfarms.com [chemfarms.com]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of 3, 4-Dimethoxyphenyl β-D-Glucopyranoside and Its Related Glycosides by Cultured Plant Cells [jstage.jst.go.jp]
- 7. Naturally occurring phenylethanoid glycosides: potential leads for new therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to the Solubility of 3,4-Dimethoxyphenyl beta-D-glucoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3,4-Dimethoxyphenyl beta-D-glucoside. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its determination. This includes a detailed experimental protocol, a qualitative assessment of expected solubility in various solvents, and the analytical methods required for quantification.
Introduction
This compound is a phenolic glycoside. Understanding its solubility is crucial for a wide range of applications, including in vitro and in vivo studies, formulation development, and manufacturing processes. The solubility of a compound is influenced by its molecular structure, as well as the physical and chemical properties of the solvent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are critical in predicting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O₈ | [1] |
| Molecular Weight | 330.33 g/mol | [1] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 8 | [1] |
| XLogP3 | -0.8 | [1] |
The presence of multiple hydroxyl groups and ether linkages suggests that this compound is a polar molecule. The negative XLogP3 value further indicates a preference for hydrophilic environments.
Qualitative Solubility Profile
Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in various common laboratory solvents can be made. Polar solvents are more likely to be effective at dissolving this polar compound.
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Capable of hydrogen bonding with the hydroxyl groups of the glucoside. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (B52724) | Moderate to High | Can interact via dipole-dipole interactions. DMSO and DMF are particularly good solvents for a wide range of organic compounds.[2] |
| Intermediate Polarity | Acetone, Ethyl Acetate | Low to Moderate | May show some solubility due to the presence of a polar carbonyl group, but the overall polarity is lower than protic solvents. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | Lack of favorable interactions with the polar glucoside. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound. This protocol is based on the widely used shake-flask method.[3]
Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of each selected solvent in a sealed vial. The excess solid should be clearly visible.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.
-
For finely suspended particles, centrifuge the samples at a high speed to pellet the excess solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Determine the concentration of this compound in the diluted samples using a validated HPLC-UV method.[[“]][5][6]
-
A reverse-phase C18 column is often suitable for the analysis of phenolic glycosides.[6]
-
The mobile phase could consist of a gradient of water (with a small amount of acid, e.g., 0.1% formic acid) and acetonitrile or methanol.
-
Detection is typically performed at a wavelength corresponding to the UV absorbance maximum of the compound.
-
-
Data Reporting:
-
Calculate the solubility from the measured concentration and the dilution factor.
-
Report the solubility in units of g/L, mg/mL, or mol/L at the specified temperature.
-
Workflow for Experimental Solubility Determination
Caption: A simplified workflow for the experimental determination of solubility.
Potential Signaling Pathway Involvement
While no specific signaling pathways for this compound have been detailed in the literature, other phenolic glucosides have been shown to exert biological effects through various signaling cascades. For instance, certain glucosides have demonstrated neuroprotective effects by modulating pathways such as the BDNF-TrkB and FGF2-Akt signaling axes.[7] Others have been shown to suppress inflammatory responses by inhibiting the AP-1 and/or NF-κB signaling pathways.[8]
Below is a generalized diagram illustrating a hypothetical mechanism by which a phenolic glucoside could modulate a cellular signaling pathway to produce an anti-inflammatory effect.
Hypothetical Anti-Inflammatory Signaling Pathway
Caption: A generalized diagram of a potential anti-inflammatory signaling pathway.
Conclusion
This technical guide has outlined the key considerations for understanding and determining the solubility of this compound. While quantitative data is not currently available in the literature, the provided experimental protocol offers a clear path for researchers to generate this critical information. The qualitative solubility profile serves as a useful starting point for solvent selection. Further research into the biological activities of this compound may elucidate its specific interactions with cellular signaling pathways.
References
- 1. 3,4-Dimethoxybenzyl beta-D-glucopyranoside | C15H22O8 | CID 21581594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,3,5,4'-Tetrahydroxystilbene-2-O-β-d-glucoside attenuates MPP+/MPTP-induced neurotoxicity in vitro and in vivo by restoring the BDNF-TrkB and FGF2-Akt signaling axis and inhibition of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (+)-Syringaresinol-di-O-beta-D-glucoside, a phenolic compound from Acanthopanax senticosus Harms, suppresses proinflammatory mediators in SW982 human synovial sarcoma cells by inhibiting activating protein-1 and/or nuclear factor-kappaB activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Structure of 3,4-Dimethoxyphenyl beta-D-glucoside: An In-depth Technical Guide to NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 3,4-dimethoxyphenyl beta-D-glucoside using Nuclear Magnetic Resonance (NMR) spectroscopy. The strategic application of one-dimensional (1D) and two-dimensional (2D) NMR techniques is paramount in unambiguously defining the molecular architecture of such glycosidic natural products.
Introduction
This compound is a compound of interest due to its presence in various natural sources and its potential biological activities. The precise determination of its chemical structure is a prerequisite for understanding its function and for any further development. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.[1][2] This guide will walk through the systematic process of using 1H NMR, 13C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to confirm the structure of this compound.
Experimental Protocols
The successful elucidation of a chemical structure by NMR is fundamentally reliant on the quality of the acquired data. This section outlines the generalized experimental protocols for the key NMR experiments.
2.1 Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Compound Purity: The isolated this compound should be of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is chosen. Common solvents for glycosides include deuterium (B1214612) oxide (D₂O), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆).[3][4][5][6] The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., hydroxyl groups).
-
Concentration: Typically, 5-10 mg of the purified compound is dissolved in 0.5-0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.[3][4]
2.2 NMR Data Acquisition
The following experiments are essential for a complete structural assignment.
-
1D NMR:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their scalar couplings to neighboring protons.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment (e.g., aromatic, aliphatic, carbonyl).
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, which is invaluable for tracing out the connectivity of protons within the glucose and aromatic moieties.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached proton's chemical shift.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (typically 2-3 bond) correlations between protons and carbons.[4] This experiment is crucial for connecting the aglycone (3,4-dimethoxyphenyl) to the glucoside moiety and for assigning quaternary carbons.
-
Data Presentation and Interpretation
The systematic analysis of the acquired NMR spectra allows for the piecing together of the molecular structure.
3.1 ¹H and ¹³C NMR Spectral Data
The expected chemical shifts for this compound are summarized in the tables below. These values are based on data from structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data of this compound (in D₂O)
| Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aglycone | |||
| H-2' | ~6.95 | d | ~2.0 |
| H-5' | ~6.85 | d | ~8.5 |
| H-6' | ~6.75 | dd | ~8.5, 2.0 |
| 3'-OCH₃ | ~3.80 | s | - |
| 4'-OCH₃ | ~3.78 | s | - |
| Glucose Moiety | |||
| H-1 | ~4.90 | d | ~7.8 |
| H-2 | ~3.30 | t | ~8.0 |
| H-3 | ~3.45 | t | ~8.5 |
| H-4 | ~3.40 | t | ~9.0 |
| H-5 | ~3.48 | m | - |
| H-6a | ~3.85 | dd | ~12.0, 2.5 |
| H-6b | ~3.65 | dd | ~12.0, 5.5 |
Table 2: Predicted ¹³C NMR Spectral Data of this compound (in D₂O)
| Position | Chemical Shift (δ ppm) |
| Aglycone | |
| C-1' | ~152.0 |
| C-2' | ~105.0 |
| C-3' | ~146.0 |
| C-4' | ~149.0 |
| C-5' | ~113.0 |
| C-6' | ~118.0 |
| 3'-OCH₃ | ~56.5 |
| 4'-OCH₃ | ~56.4 |
| Glucose Moiety | |
| C-1 | ~103.0 |
| C-2 | ~74.5 |
| C-3 | ~77.0 |
| C-4 | ~71.0 |
| C-5 | ~77.5 |
| C-6 | ~62.0 |
3.2 Interpretation of 2D NMR Spectra
-
COSY: The COSY spectrum will reveal the proton-proton coupling network within the glucose unit, starting from the anomeric proton (H-1) and extending to the H-6 protons. It will also show the correlations between the aromatic protons (H-2', H-5', and H-6').
-
HSQC: The HSQC spectrum will directly link each proton to its attached carbon, allowing for the unambiguous assignment of the carbon signals for all protonated carbons in both the aglycone and the glucose moiety.
-
HMBC: The HMBC spectrum is key to confirming the overall structure. Key expected correlations include:
-
The anomeric proton (H-1) of the glucose unit will show a long-range correlation to the C-1' of the aglycone, confirming the O-glycosidic linkage and its position.
-
The methoxy (B1213986) protons (3'-OCH₃ and 4'-OCH₃) will show correlations to their respective attached carbons (C-3' and C-4'), confirming their positions on the aromatic ring.
-
Correlations between the aromatic protons and neighboring carbons will further solidify the substitution pattern of the aglycone.
-
Visualization of Workflows and Correlations
Visual diagrams are essential for conceptualizing the experimental process and the key structural relationships.
Caption: Workflow for NMR-based structure elucidation.
Caption: Key HMBC and COSY correlations.
Conclusion
The structural elucidation of this compound is systematically achieved through a combination of 1D and 2D NMR experiments. The ¹H and ¹³C NMR spectra provide the fundamental chemical shift and multiplicity data. The COSY spectrum establishes the proton connectivity within the distinct spin systems of the aglycone and the glucose moiety. The HSQC spectrum links the protons to their directly attached carbons, and finally, the HMBC spectrum provides the crucial long-range correlations that connect the aglycone to the glucose unit and define the positions of the methoxy groups. This comprehensive approach ensures an unambiguous and definitive structural assignment, which is a critical step in the research and development of natural products.
References
- 1. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and structural elucidation of some glycosides from the rhizomes of smaller galanga (Alpinia officinarum Hance) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [Determination of glycan structure by NMR]:Glycoscience Protocol Online Database [jcggdb.jp]
The Ecological Role of Phenylpropanoid Glycosides in Plant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylpropanoid glycosides (PPGs) are a diverse class of secondary metabolites that play a crucial role in the defense mechanisms of plants against a wide array of herbivores and pathogens. Synthesized through the phenylpropanoid pathway, these compounds exhibit a range of biological activities, including acting as feeding deterrents, toxins, and antimicrobial agents. Their production is often induced by biotic and abiotic stresses and is regulated by complex signaling networks involving key plant hormones such as jasmonic acid and salicylic (B10762653) acid. This technical guide provides an in-depth overview of the ecological significance of PPGs in plant defense, detailing their biosynthesis, modes of action, and the experimental methodologies used to investigate their functions. Quantitative data on their efficacy, detailed experimental protocols, and visualizations of relevant pathways are presented to serve as a comprehensive resource for researchers in plant science, ecology, and drug development.
Introduction
Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a multitude of antagonists, including herbivorous insects and microbial pathogens. Among the vast array of defensive secondary metabolites, phenylpropanoid glycosides (PPGs) have emerged as a significant class of compounds with diverse ecological roles.[1][2][3][4] PPGs are characterized by a phenylpropanoid aglycone, typically a hydroxycinnamic acid derivative, linked to one or more sugar moieties.[5][6] This glycosylation enhances their solubility and stability within the plant cell, often sequestering them in the vacuole until tissue damage by an herbivore or pathogen releases them.[5]
The defensive properties of PPGs are multifaceted. They can act as potent feeding deterrents, reducing the palatability of plant tissues to herbivores.[7][8] Furthermore, upon ingestion, the glycosidic bonds can be cleaved in the herbivore's gut, releasing the more toxic aglycone, which can interfere with various physiological processes.[7] Against microbial pathogens, PPGs exhibit broad-spectrum antimicrobial activity, inhibiting the growth of both bacteria and fungi.[2][9]
The biosynthesis of PPGs is an integral part of the broader phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites, including flavonoids, lignins, and stilbenes.[5][6][10] The production of PPGs is not static; it is a dynamic process influenced by various internal and external cues. Herbivore feeding and pathogen attack often lead to an increased accumulation of PPGs at the site of damage, a process regulated by intricate signaling pathways involving phytohormones like jasmonic acid (JA) and salicylic acid (SA).[11][12][13][14][15]
This guide aims to provide a comprehensive technical overview of the ecological role of PPGs in plant defense. It will cover their biosynthesis and regulation, their modes of action against herbivores and pathogens, and detailed experimental protocols for their study. Quantitative data are summarized in tables for easy comparison, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of these important plant defense compounds.
Biosynthesis and Regulation of Phenylpropanoid Glycosides
The production of PPGs originates from the amino acid phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, leads to the formation of various hydroxycinnamic acids, such as p-coumaric acid, caffeic acid, and ferulic acid. These intermediates are then activated, typically as CoA esters, and can be subsequently glycosylated by UDP-glycosyltransferases (UGTs) to form the diverse array of PPGs found in nature.[1][5][6]
The regulation of PPG biosynthesis is tightly controlled at the transcriptional level. Various transcription factors, including those from the MYB, bHLH, and WRKY families, play a crucial role in activating or repressing the expression of genes encoding the biosynthetic enzymes in response to specific stimuli.[10][11][16]
Phenylpropanoid Glycoside Biosynthesis Pathway
Regulation by Jasmonic Acid and Salicylic Acid Signaling
The production of PPGs is often induced upon herbivore attack or pathogen infection, and this induction is mediated by the plant hormones jasmonic acid (JA) and salicylic acid (SA).[12][14][15] JA signaling is typically activated in response to chewing insects, leading to the upregulation of transcription factors that promote the expression of PPG biosynthetic genes.[11][14] SA signaling, on the other hand, is primarily associated with defense against biotrophic pathogens and can also influence the phenylpropanoid pathway.[13][15] The interaction between JA and SA signaling pathways is complex, often exhibiting crosstalk that can be either synergistic or antagonistic, thereby fine-tuning the plant's defense response.[14][15]
Role in Plant Defense Against Herbivores
PPGs play a significant role in deterring herbivory through various mechanisms, including antifeedant activity and toxicity.[7][8] The presence of these compounds in plant tissues can make them unpalatable to insects, leading to reduced consumption and, consequently, less damage to the plant.
Quantitative Data on Anti-herbivore Activity
The effectiveness of PPGs as anti-herbivore compounds can be quantified using various bioassays. The Feeding Deterrence Index (FDI) is a common metric used to assess the antifeedant properties of a compound. While specific FDI values for purified PPGs are not always readily available in the literature, studies on plant extracts rich in these compounds demonstrate their deterrent effects. For example, extracts from Momordica cymbalaria have shown significant feeding deterrence against the common cutworm, Spodoptera litura.[17][18] The effective concentrations (EC) required to deter 50% and 95% of feeding have been determined for various plant extracts.[17]
Table 1: Feeding Deterrence of Plant Extracts Rich in Phenylpropanoids against Spodoptera litura
| Plant Part | Solvent for Extraction | EC50 (%) | EC95 (%) | Reference |
| Leaf | Acetone | 0.27 | 0.84 | [17] |
| Peel | Acetone | - | - | [17] |
| Seed | Hexane | - | - | [17] |
| Tuber | Acetone | - | - | [17] |
| Note: Specific EC50 and EC95 values for peel, seed, and tuber extracts were not provided in the cited source, but the study indicated their deterrent activity. |
Role in Plant Defense Against Pathogens
PPGs also contribute significantly to a plant's defense against microbial pathogens. Their antimicrobial properties have been demonstrated against a range of bacteria and fungi.[2][9]
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of PPGs is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in microbial death.
Table 2: Antimicrobial Activity of Phenylpropanoid Glycosides and Related Compounds
| Compound/Extract | Microorganism | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Verbena officinalis extract | Staphylococcus aureus | 0.3 - 2.2 | 0.6 - 9 | [9] |
| Verbena officinalis extract | Escherichia coli | 0.6 - 9 | 0.6 - 18 | [9] |
| Naringenin | Staphylococcus aureus | 1.84 mM | - | [2] |
| Naringenin | Escherichia coli | 3.64 mM | - | [2] |
| Note: The Verbena officinalis extracts contain a mixture of PPGs, including verbascoside (B1683046) and isoverbascoside. |
Table 3: Concentration of Verbascoside and Isoverbascoside in Verbena officinalis Cultures
| Culture Type | Verbascoside ( g/100g DW) | Isoverbascoside ( g/100g DW) | Reference |
| Callus | 7.25 | 0.61 | [1][5][19] |
| Suspension | 7.06 | 0.48 | [1][5][19] |
| Balloon Bioreactor | 7.69 | 0.31 | [1][5][19] |
| Stirred-Tank Bioreactor | 9.18 | 0.34 | [1][5][19] |
| Soil-Grown Plant | 1.73 | 0.08 | [20][21] |
| DW: Dry Weight |
Experimental Protocols
Investigating the ecological role of PPGs requires a combination of phytochemical and biological assays. This section provides detailed methodologies for the extraction and quantification of PPGs, as well as for assessing their anti-herbivore and antimicrobial activities.
Extraction and Quantification of Phenylpropanoid Glycosides
Objective: To extract and quantify PPGs from plant material.
Materials:
-
Plant tissue (fresh or lyophilized)
-
Liquid nitrogen
-
Mortar and pestle or grinder
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable acid for mobile phase)
-
Acetonitrile (HPLC grade)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)
-
Analytical column (e.g., C18)
-
PPG standards (e.g., verbascoside, isoverbascoside)
Procedure:
-
Sample Preparation: Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a grinder. Lyophilized tissue can be ground directly.
-
Extraction: Weigh a precise amount of the powdered plant material (e.g., 100 mg) and place it in a microcentrifuge tube. Add a defined volume of extraction solvent (e.g., 1 mL of 80% methanol in water).
-
Sonication/Vortexing: Vortex the mixture vigorously and/or sonicate for 15-30 minutes to ensure efficient extraction.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the solid plant debris.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Mobile Phase: Prepare a mobile phase, typically a gradient of acidified water (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Gradient Elution: Develop a gradient elution program to effectively separate the PPGs of interest. A typical gradient might start with a low percentage of organic solvent and gradually increase over the course of the run.
-
Detection: Set the DAD to monitor at wavelengths characteristic of PPGs (e.g., around 330 nm for verbascoside). If using MS, set the instrument to scan for the mass-to-charge ratios of the target compounds.
-
Quantification: Prepare a calibration curve using serial dilutions of authentic PPG standards. Inject the standards and the plant extracts into the HPLC system. Quantify the PPGs in the samples by comparing their peak areas to the calibration curve.[6][16]
-
Anti-herbivore Bioassay: Leaf Disc Choice Test
Objective: To assess the feeding deterrence of PPGs against a generalist herbivore (e.g., Spodoptera litura).
Materials:
-
Test insect larvae (e.g., 3rd or 4th instar Spodoptera litura)
-
Host plant leaves (e.g., cabbage, castor bean)
-
Purified PPG or plant extract containing PPGs
-
Solvent for dissolving the compound (e.g., ethanol (B145695) or acetone)
-
Petri dishes
-
Filter paper
-
Leaf punch or cork borer
-
Scanner and image analysis software (e.g., ImageJ)
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compound or extract in a suitable solvent. The solvent alone will serve as the control.
-
Leaf Disc Preparation: Using a leaf punch, cut uniform discs from fresh host plant leaves.
-
Treatment Application: Apply a known volume of each test solution (and the control solvent) evenly to the surface of the leaf discs. Allow the solvent to evaporate completely.
-
Bioassay Setup: Place one treated disc and one control disc on a moist filter paper in a Petri dish.
-
Insect Introduction: Introduce a single, pre-weighed insect larva into each Petri dish.
-
Incubation: Keep the Petri dishes in a controlled environment (e.g., 25°C, 12:12 h light:dark cycle) for a defined period (e.g., 24 hours).
-
Data Collection: After the incubation period, remove the larvae and re-weigh them. Scan the remaining leaf discs.
-
Data Analysis: Use image analysis software to measure the area of each leaf disc consumed. Calculate the Feeding Deterrence Index (FDI) using the following formula: FDI (%) = [(C - T) / (C + T)] x 100 Where C is the area of the control disc consumed, and T is the area of the treated disc consumed.[17][18][22][23][24]
Antimicrobial Bioassay: Broth Microdilution Method for MIC Determination
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a PPG against a specific bacterium.
Materials:
-
Purified PPG or plant extract
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plate
-
Sterile nutrient broth (e.g., Mueller-Hinton Broth)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve a known weight of the PPG or extract in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Bacterial Inoculum Preparation: Grow the bacterial strain in nutrient broth overnight. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilution in Microtiter Plate:
-
Add a specific volume of sterile nutrient broth to all wells of the microtiter plate.
-
Add the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.
-
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[9][25]
Experimental and Analytical Workflow
The investigation of the ecological role of PPGs typically follows a structured workflow, from initial plant-insect or plant-pathogen interaction studies to the identification and quantification of the active compounds and the elucidation of their modes of action.
References
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. mbimph.com [mbimph.com]
- 18. researchgate.net [researchgate.net]
- 19. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. thieme-connect.com [thieme-connect.com]
- 22. Journal articles: 'Feeding deterrence' – Grafiati [grafiati.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
Unveiling 3,4-Dimethoxyphenyl β-D-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-Dimethoxyphenyl β-D-glucoside, a naturally occurring phenolic glycoside. It details the compound's discovery and history, its known natural sources, and methods for its synthesis. The guide presents a compilation of its physicochemical properties and explores its biological activities, with a focus on its potential role in glucose metabolism. Detailed experimental protocols for its synthesis and analysis are provided, along with diagrams of relevant workflows to support further research and development.
Discovery and History
The initial discovery of 3,4-Dimethoxyphenyl β-D-glucoside is rooted in the analysis of natural products. It was first identified as a component purified from the non-sugar fraction of crude black sugar, a product derived from sugar cane (Saccharum officinarum)[1]. Early investigations into its biological effects revealed its potential to influence glucose metabolism, specifically its ability to reduce plasma insulin (B600854) levels without causing a corresponding increase in plasma glucose during glucose tolerance tests[1]. This initial finding suggested a possible mechanism involving the inhibition of glucose absorption from the small intestine[1].
Subsequent research focused on alternative methods for obtaining this compound, leading to the development of a biotechnological synthesis approach. In 1993, a study by Kometani and colleagues demonstrated the successful conversion of 3,4-dimethoxyphenol (B20763) into 3,4-Dimethoxyphenyl β-D-glucoside using suspension-cultured cells of Coffea arabica[1]. This work provided a viable method for producing the glucoside and confirmed its structure through ¹H-NMR spectroscopy and enzymatic hydrolysis[1][2][3].
Physicochemical Properties
A summary of the known physicochemical properties of 3,4-Dimethoxyphenyl β-D-glucoside is presented in Table 1. This data is crucial for its identification, characterization, and formulation in research and potential therapeutic applications.
Table 1: Physicochemical Properties of 3,4-Dimethoxyphenyl β-D-glucoside
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀O₈ | |
| Molecular Weight | 316.31 g/mol | |
| CAS Number | 84812-00-0 | |
| Appearance | White powder | [1] |
| ¹³C-NMR Spectrum | See Figure 1 | [4] |
Figure 1: ¹³C-NMR Spectrum of 3,4-Dimethoxyphenyl β-D-glucoside. This spectrum provides a fingerprint for the carbon skeleton of the molecule, aiding in its structural confirmation.[4]
Synthesis and Experimental Protocols
Two primary approaches for obtaining 3,4-Dimethoxyphenyl β-D-glucoside have been documented: isolation from natural sources and biotechnological synthesis.
Isolation from Natural Sources
Biotechnological Synthesis using Coffea arabica Cell Culture
A detailed experimental protocol for the synthesis of 3,4-Dimethoxyphenyl β-D-glucoside using cultured plant cells has been described[1]. This method offers a controlled and potentially scalable approach for producing the compound.
Experimental Workflow:
Caption: Biotechnological synthesis of 3,4-Dimethoxyphenyl β-D-glucoside.
Methodology Details:
-
Cell Culture: Suspension cultures of Coffea arabica are maintained in a modified Murashige and Skoog's medium. For optimal glucosylation, the medium is supplemented with 5 µM 2,4-dichlorophenoxyacetic acid and 0.5 µM kinetin[1][3].
-
Glucosylation: 3,4-Dimethoxyphenol is added to the cell culture at a concentration of 1 mM. The culture is then incubated for 96 hours to allow for the conversion to its glucoside[1][3].
-
Extraction and Purification: The cells are harvested, homogenized, and the glucoside is extracted with methanol. The pure compound is obtained by purification using HPLC on an ODS (octadecylsilane) column[1].
-
Analysis: The identity of the synthesized product is confirmed by hydrolyzing it with β-glucosidase and quantifying the resulting 3,4-dimethoxyphenol and glucose via HPLC. The structure is further elucidated using ¹H-NMR spectroscopy[1][2][3].
Biological Activity and Potential Applications
The primary reported biological activity of 3,4-Dimethoxyphenyl β-D-glucoside is its effect on glucose and insulin regulation.
Effect on Plasma Insulin and Glucose Levels
As previously mentioned, early studies indicated that 3,4-Dimethoxyphenyl β-D-glucoside can reduce the level of plasma insulin without elevating plasma glucose during a glucose tolerance test[1]. This suggests a potential role in improving insulin sensitivity or modulating glucose absorption.
Proposed Mechanism of Action:
The observed effects on insulin and glucose levels have led to the hypothesis that 3,4-Dimethoxyphenyl β-D-glucoside may act as an inhibitor of glucose absorption in the small intestine[1]. This mechanism is a target for several existing anti-diabetic therapies.
Caption: Proposed mechanism of 3,4-Dimethoxyphenyl β-D-glucoside action.
Potential Therapeutic Applications
The ability of 3,4-Dimethoxyphenyl β-D-glucoside to modulate insulin and glucose levels suggests its potential as a lead compound for the development of new therapeutic agents for metabolic disorders, such as type 2 diabetes and insulin resistance. Further research is warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.
Future Directions
The study of 3,4-Dimethoxyphenyl β-D-glucoside is an emerging field with several avenues for future research. Key areas of investigation include:
-
Elucidation of the precise molecular mechanism by which it reduces plasma insulin levels.
-
Comprehensive evaluation of its in vivo efficacy in animal models of diabetes and metabolic syndrome.
-
Investigation of its potential effects on other signaling pathways related to glucose and lipid metabolism.
-
Optimization of its chemical structure to enhance its potency and pharmacokinetic properties.
-
Exploration of other natural sources to identify alternative and sustainable supplies of the compound.
This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of 3,4-Dimethoxyphenyl β-D-glucoside. The information presented herein summarizes the current state of knowledge and highlights the key areas where further investigation is needed to unlock the full therapeutic potential of this intriguing natural product.
References
3,4-Dimethoxyphenyl β-D-glucoside as a Phytochemical Marker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dimethoxyphenyl β-D-glucoside is a phenolic glycoside with growing interest in the scientific community due to its potential as a phytochemical marker and its prospective therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties, natural occurrence, and established biological activities. Detailed experimental protocols for its extraction, isolation, and quantification are presented, alongside an exploration of its known mechanisms of action, particularly its antioxidant and anti-inflammatory effects. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Introduction
Phytochemical markers are essential for the standardization and quality control of herbal medicines and natural health products. 3,4-Dimethoxyphenyl β-D-glucoside, a derivative of the phenylpropanoid pathway, has been identified in plant species such as Cucurbita pepo. Its distinct chemical structure and potential biological activities make it a candidate for a reliable phytochemical marker for specific plant extracts. Understanding its distribution, concentration, and bioactivity is crucial for its validation and application in research and industry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3,4-dimethoxyphenyl β-D-glucoside is fundamental for its extraction, isolation, and analytical determination.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O₈ | [1] |
| Molecular Weight | 330.33 g/mol | [1] |
| IUPAC Name | (2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-((3,4-dimethoxyphenoxy)methyl)tetrahydro-2H-pyran-3,4,5-triol | [1] |
| CAS Number | 20574-56-9 | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water and polar organic solvents like methanol (B129727) and ethanol (B145695). | |
| Melting Point | Not available |
Natural Occurrence and Quantitative Data
Currently, the documented natural occurrence of 3,4-dimethoxyphenyl β-D-glucoside is limited. It has been reported to be present in Cucurbita pepo (pumpkin)[1]. However, comprehensive quantitative data across different cultivars, plant parts (seeds, peel, pulp), and developmental stages is not yet widely available in the scientific literature. The table below summarizes the known information and highlights the need for further quantitative studies.
| Plant Species | Cultivar/Variety | Plant Part | Concentration (mg/g dry weight) | Reference |
| Cucurbita pepo | Not specified | Not specified | Data not available | [1] |
| Cucurbita pepo 'Kamo Kamo' | Peel | Not reported | [2] | |
| Cucurbita maxima 'Bambino' | Peel | Not reported | [2] | |
| Cucurbita moschata 'Butternut' | Peel | Not reported | [2] |
Further research is required to quantify the concentration of 3,4-dimethoxyphenyl β-D-glucoside in these and other plant sources to establish its utility as a reliable phytochemical marker.
Experimental Protocols
The following sections provide detailed methodologies for the extraction, isolation, and quantification of 3,4-dimethoxyphenyl β-D-glucoside, based on established protocols for similar phenolic glycosides.
Extraction
The selection of an appropriate extraction method is critical for maximizing the yield of 3,4-dimethoxyphenyl β-D-glucoside while minimizing the co-extraction of interfering compounds.
Protocol 1: Maceration
-
Sample Preparation: Air-dry the plant material (e.g., Cucurbita pepo seeds or peel) at room temperature or in an oven at a low temperature (40-50 °C) to a constant weight. Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a conical flask.
-
Add 100 mL of 80% methanol (v/v) to the flask.
-
Seal the flask and macerate for 24 hours at room temperature with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50 °C.
-
Lyophilize the concentrated extract to obtain a dry powder.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Prepare the plant material as described in Protocol 1.
-
Extraction:
-
Place 10 g of the powdered plant material in an extraction vessel.
-
Add 100 mL of 80% ethanol (v/v).
-
Place the vessel in an ultrasonic bath.
-
Sonication for 30 minutes at a controlled temperature (e.g., 40 °C).
-
Filter the extract and repeat the process twice.
-
Combine and concentrate the extracts as described in Protocol 1.
-
Experimental Workflow for Extraction
Caption: General workflow for the extraction of 3,4-dimethoxyphenyl β-D-glucoside.
Isolation by Preparative HPLC
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating pure compounds from complex mixtures like plant extracts[3][4][5][6].
Protocol 3: Preparative HPLC
-
Sample Preparation: Dissolve the crude extract in the mobile phase at a concentration of 10-50 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 10% B
-
5-40 min: 10% to 50% B
-
40-45 min: 50% to 100% B
-
45-50 min: 100% B (hold)
-
50-55 min: 100% to 10% B
-
55-60 min: 10% B (equilibration)
-
-
Flow Rate: 10-20 mL/min.
-
Detection: UV detector at 280 nm.
-
Injection Volume: 1-5 mL, depending on the column size and sample concentration.
-
-
Fraction Collection: Collect fractions corresponding to the peak of interest based on the retention time of a standard, if available, or by analyzing small aliquots of the fractions by analytical HPLC.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and remove the solvent under reduced pressure to obtain the isolated 3,4-dimethoxyphenyl β-D-glucoside.
Workflow for Preparative HPLC Isolation
Caption: Workflow for the isolation of 3,4-dimethoxyphenyl β-D-glucoside.
Quantification by HPLC-UV
A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is essential for the accurate quantification of 3,4-dimethoxyphenyl β-D-glucoside in plant extracts[7][8][9][10].
Protocol 4: Analytical HPLC-UV
-
Standard Preparation: Prepare a stock solution of pure 3,4-dimethoxyphenyl β-D-glucoside (if available) in methanol (1 mg/mL). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the dried plant extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Program:
-
0-20 min: 10% to 40% B
-
20-25 min: 40% to 90% B
-
25-30 min: 90% B (hold)
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Injection Volume: 10 µL.
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Quantify the amount of 3,4-dimethoxyphenyl β-D-glucoside in the sample by comparing its peak area with the calibration curve.
Workflow for HPLC-UV Quantification
Caption: Workflow for the quantification of 3,4-dimethoxyphenyl β-D-glucoside.
Biological Activities and Signaling Pathways
While direct studies on the biological activities of 3,4-dimethoxyphenyl β-D-glucoside are limited, the activities of structurally similar phenolic glycosides suggest potential antioxidant and anti-inflammatory properties.
Antioxidant Activity
Phenolic compounds are well-known for their ability to scavenge free radicals. The antioxidant capacity of 3,4-dimethoxyphenyl β-D-glucoside can be evaluated using standard in vitro assays.
Protocol 5: DPPH Radical Scavenging Assay [11][12][13][14][15]
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Procedure:
-
Prepare different concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample or standard solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC₅₀ Determination: Determine the IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the sample concentration.
Protocol 6: ABTS Radical Cation Scavenging Assay [11][12][13][14][15]
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure:
-
Prepare different concentrations of the test compound and a standard antioxidant (e.g., Trolox) in ethanol.
-
Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the sample or standard solution.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation and IC₅₀ Determination: Calculate the percentage of scavenging and the IC₅₀ value as described for the DPPH assay.
Anti-inflammatory Activity
The anti-inflammatory potential of 3,4-dimethoxyphenyl β-D-glucoside can be investigated by examining its effect on key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.
Protocol 7: NF-κB Nuclear Translocation Assay [16][17][18][19]
-
Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages or HEK293T cells) in appropriate media.
-
Treatment:
-
Seed the cells in a multi-well plate.
-
Pre-treat the cells with different concentrations of 3,4-dimethoxyphenyl β-D-glucoside for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for a specific time (e.g., 30-60 minutes).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of p65 in the nucleus relative to the cytoplasm.
-
Potential Anti-inflammatory Signaling Pathway
Caption: Potential mechanism of NF-κB pathway inhibition.
Conclusion and Future Directions
3,4-Dimethoxyphenyl β-D-glucoside presents itself as a phytochemical of interest with potential applications as a marker for quality control and as a lead compound for drug development. However, the current body of research is still in its nascent stages. To fully establish its role as a phytochemical marker, further studies are imperative to:
-
Quantify its presence in a wider range of plant species and cultivars under different environmental conditions.
-
Develop and validate robust analytical methods for its routine quantification in various matrices.
-
Elucidate its biosynthetic pathway to understand its physiological role in plants.
-
Conduct comprehensive in vitro and in vivo studies to confirm its biological activities and elucidate the underlying molecular mechanisms.
This technical guide provides a foundational framework for researchers to build upon, paving the way for a more complete understanding and utilization of 3,4-dimethoxyphenyl β-D-glucoside.
References
- 1. 3,4-Dimethoxybenzyl beta-D-glucopyranoside | C15H22O8 | CID 21581594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. isca.in [isca.in]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3,4-Dimethoxyphenyl β-D-glucoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3,4-Dimethoxyphenyl β-D-glucoside from 3,4-dimethoxyphenol (B20763). Two primary synthetic routes are presented: a green, biocatalytic approach using plant cell cultures, and a classic, robust chemical approach via the Koenigs-Knorr reaction. This guide is intended for researchers in medicinal chemistry, pharmacology, and drug development who require a reliable source of this compound for their studies. The protocols include information on reaction setup, purification, and characterization of the final product.
Introduction
3,4-Dimethoxyphenyl β-D-glucoside is a glycoside of interest in various fields of chemical and biological research. The attachment of a glucose moiety to the phenolic hydroxyl group of 3,4-dimethoxyphenol can significantly alter its physicochemical properties, such as solubility and bioavailability, making it a valuable compound for structure-activity relationship (SAR) studies and as a potential prodrug. The synthesis of such glycosides can be achieved through both enzymatic and chemical methods, each with distinct advantages and disadvantages. Enzymatic synthesis offers high stereoselectivity and mild reaction conditions, while chemical synthesis, such as the Koenigs-Knorr reaction, provides a versatile and well-established route for a wide range of substrates.
Method 1: Enzymatic Synthesis using Plant Cell Suspension Cultures
This method utilizes the natural enzymatic machinery of plant cells to perform a highly specific β-glucosylation of 3,4-dimethoxyphenol. Plant cell cultures, such as those from Coffea arabica or Nicotiana tabacum, are known to efficiently convert exogenous phenols into their corresponding β-D-glucosides. This biotransformation approach is environmentally friendly and yields the desired 1,2-trans-glycoside stereoselectively.
Experimental Protocol: Biotransformation in Nicotiana tabacum Cell Culture
1. Materials and Reagents:
-
Nicotiana tabacum suspension culture
-
Murashige and Skoog (MS) medium, modified
-
2,4-Dichlorophenoxyacetic acid (2,4-D)
-
Kinetin
-
Sucrose
-
3,4-Dimethoxyphenol
-
Ethanol (B145695) (for substrate dissolution)
-
Conical flasks (e.g., 300 mL)
-
Rotary shaker with temperature control
-
Filtration apparatus (e.g., Büchner funnel)
-
Methanol (B129727) (for extraction)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)
2. Procedure:
-
Cell Culture Preparation: Maintain a suspension culture of Nicotiana tabacum in a modified Murashige and Skoog (MS) medium supplemented with 2,4-D and kinetin. Subculture the cells every 7-10 days. For the biotransformation, use a 7-day-old culture.
-
Substrate Addition: Prepare a stock solution of 3,4-dimethoxyphenol in ethanol. Add the substrate to the cell culture flasks to a final concentration of approximately 1 mM. An equivalent volume of ethanol should be added to a control flask.
-
Incubation: Incubate the flasks on a rotary shaker at 120 rpm and 25°C in the dark for 5 to 7 days.[1] The progress of the reaction can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Harvesting and Extraction: After the incubation period, separate the cells from the medium by vacuum filtration. The desired glucoside is often found within the cells.[1] Homogenize the harvested cells and extract them with methanol three times.
-
Purification: Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator. The resulting crude extract can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane (B92381) to yield the pure 3,4-Dimethoxyphenyl β-D-glucoside.
Data Presentation: Biotransformation Yields
The efficiency of glucosylation can vary depending on the plant cell line and the specific substrate.
| Plant Cell Line | Substrate | Product | Yield (%) | Reference |
| Coffea arabica | 3,4-Dimethoxyphenol | 3,4-Dimethoxyphenyl β-D-glucoside | >40 | N/A |
| Eucalyptus perriniana | Phenol (B47542) | Phenyl β-D-glucoside | 49 | [2] |
| Nicotiana tabacum | 2-Fluorophenol | 2-Fluorophenyl β-D-glucoside | 60 | [1] |
| Nicotiana tabacum | 4-Fluorophenol | 4-Fluorophenyl β-D-glucoside | 32 | [1] |
Method 2: Chemical Synthesis via Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a classic and reliable method for forming glycosidic bonds.[3] The procedure involves the reaction of a glycosyl halide donor, typically acetylated, with an alcohol (the aglycon) in the presence of a heavy metal salt promoter, such as silver carbonate or silver oxide.[3][4] The use of an acetylated glucose donor (acetobromoglucose) leads to the stereoselective formation of the β-anomer due to neighboring group participation from the acetyl group at the C-2 position. A final deacetylation step is required to yield the target compound.
Experimental Protocol: Koenigs-Knorr Glycosylation
1. Materials and Reagents:
-
α-Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)
-
3,4-Dimethoxyphenol
-
Silver(I) carbonate (Ag₂CO₃) or Silver(I) oxide (Ag₂O)
-
Anhydrous dichloromethane (B109758) (DCM) or Toluene
-
Drierite or activated molecular sieves (4Å)
-
Celite
-
Sodium methoxide (B1231860) (NaOMe) in methanol (Zemplén deacetylation) or Triethylamine/Methanol/Water
-
Dowex 50 (H⁺ form) resin
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane, methanol)
2. Procedure:
-
Step A: Glycosylation
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3,4-dimethoxyphenol (1.0 eq.), anhydrous dichloromethane, and activated 4Å molecular sieves.
-
Add silver carbonate (1.5 eq.).
-
In a separate flask, dissolve α-acetobromoglucose (1.2 eq.) in anhydrous dichloromethane.
-
Add the α-acetobromoglucose solution dropwise to the stirred suspension of 3,4-dimethoxyphenol and silver carbonate at room temperature. Protect the reaction from light.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting phenol is consumed.
-
Upon completion, dilute the mixture with dichloromethane and filter through a pad of Celite to remove the silver salts and molecular sieves. Wash the pad with additional dichloromethane.
-
Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetylated glucoside.
-
-
Step B: Deacetylation (Zemplén Conditions)
-
Dissolve the crude acetylated product from Step A in anhydrous methanol.
-
Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 M solution, add until pH is ~9-10).
-
Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture by adding Dowex 50 (H⁺ form) resin until the pH is neutral.
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a methanol/dichloromethane gradient) to afford pure 3,4-Dimethoxyphenyl β-D-glucoside.
-
Data Presentation: Chemical Synthesis Yields
Yields for the Koenigs-Knorr reaction can be high, especially with optimized conditions.
| Aglycon | Promoter | Catalyst | Solvent | Yield (%) | Reference |
| 2-(4-methoxybenzyl)cyclohexanol | Cadmium carbonate | - | Toluene | 50-60 | [5] |
| Secondary Alcohols | Silver oxide | TMSOTf | Dichloromethane | 98-99 | [6] |
| Phenols (General) | Silver carbonate | - | Dichloromethane | Typically 40-70 | [4] |
Product Characterization
The identity and purity of the synthesized 3,4-Dimethoxyphenyl β-D-glucoside should be confirmed by spectroscopic methods.
Table 3: Expected ¹H and ¹³C NMR Data for 3,4-Dimethoxyphenyl β-D-glucoside (Note: Shifts are approximate and can vary based on solvent and concentration. Data is compiled based on known values for structurally similar compounds.)
| ¹H NMR (in D₂O or CD₃OD) | ¹³C NMR (in D₂O or CD₃OD) |
| Assignment | δ (ppm) |
| H-2' (Aromatic) | ~7.0-7.2 (d) |
| H-5' (Aromatic) | ~6.9-7.1 (d) |
| H-6' (Aromatic) | ~6.8-7.0 (dd) |
| H-1 (Anomeric) | ~4.8-5.0 (d) |
| 3'-OCH₃ | ~3.8-3.9 (s) |
| 4'-OCH₃ | ~3.8-3.9 (s) |
| Glucose H-2 to H-6 | ~3.2-3.9 (m) |
Reference for ¹³C NMR data.[2]
Visualizations
Overall Synthesis Workflow
Caption: General workflow for the synthesis of 3,4-Dimethoxyphenyl β-D-glucoside.
Koenigs-Knorr Reaction Scheme
References
- 1. NP-MRD: 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (NP0054231) [np-mrd.org]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 3,4,5-Trimethoxyphenyl beta-D-glucopyranoside | C15H22O9 | CID 636454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. hmdb.ca [hmdb.ca]
Application Notes and Protocols for Chemical Glycosylation of Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation of phenolic compounds is a critical transformation in medicinal chemistry and drug development. The addition of a carbohydrate moiety to a phenolic backbone can significantly alter its physicochemical properties, leading to improved aqueous solubility, enhanced bioavailability, and modulated biological activity. This document provides detailed application notes and experimental protocols for several widely used chemical methods for the O-glycosylation of phenols.
Protecting Groups in Phenolic Glycosylation
Prior to glycosylation, it is often necessary to protect reactive functional groups on both the glycosyl donor and the phenolic acceptor to prevent unwanted side reactions. The choice of protecting groups is crucial and depends on the specific reaction conditions.
-
On the Glycosyl Donor: Hydroxyl groups on the sugar are typically protected as esters (e.g., acetyl, benzoyl) or ethers (e.g., benzyl). Acetyl groups are common as they can be easily removed under mild basic conditions. Benzyl (B1604629) ethers are stable under a wider range of conditions and are typically removed by hydrogenolysis. The choice of protecting group at the C-2 position can influence the stereochemical outcome of the glycosylation, with participating groups like acetyl favoring the formation of 1,2-trans glycosides.[1][2]
-
On the Phenolic Acceptor: If the phenolic compound contains other reactive groups such as carboxylic acids or other hydroxyl groups, these may also require protection.[3] Common protecting groups for phenols include benzyl ethers or silyl (B83357) ethers, which can be cleaved under specific conditions that do not affect the newly formed glycosidic bond.[3]
Koenigs-Knorr Glycosylation
The Koenigs-Knorr reaction, first reported in 1901, is a classical and widely used method for the formation of glycosidic bonds.[2][4] It typically involves the reaction of a glycosyl halide (usually a bromide or chloride) with an alcohol or phenol (B47542) in the presence of a heavy metal salt promoter, most commonly silver(I) carbonate or silver(I) oxide.[1][2][5] The reaction generally proceeds with inversion of configuration at the anomeric center, and the use of a participating protecting group at the C-2 position of the glycosyl donor (e.g., an acetyl group) leads to the formation of a 1,2-trans glycosidic linkage.[1]
Data Presentation
| Glycosyl Donor | Phenolic Acceptor | Promoter | Solvent | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Acetobromoglucose | Phenol | Ag2CO3 | Quinoline (B57606) | ~50 | Predominantly β | [6] |
| Acetobromoglucose | Saligenol | Ag2CO3 | Quinoline | 47 | β | [6] |
| Acetobromoglucose | Vanillyl alcohol | Ag2O | CH2Cl2 | 57 | β | [7] |
| Acetobromoglucose | Acetylated tyrosol | DDQ-I2 | ACN | 61 | β | [7] |
| Acetobromogalactose | Vanillyl alcohol | DDQ-I2 | ACN | 68 | β | [7] |
Experimental Protocol: General Procedure for Koenigs-Knorr Glycosylation of a Phenol
Materials:
-
Phenolic acceptor (1.0 equiv)
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose) (1.2 equiv)
-
Silver(I) carbonate (Ag2CO3) (2.0 equiv) or Silver(I) oxide (Ag2O) (1.5 equiv)
-
Anhydrous dichloromethane (B109758) (CH2Cl2) or Quinoline
-
Molecular sieves (4 Å, activated powder)
-
Celite®
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the phenolic acceptor (1.0 equiv), silver carbonate or silver oxide (promoter), and freshly activated powdered 4 Å molecular sieves.
-
Solvent Addition: Add anhydrous dichloromethane or quinoline to the flask.
-
Addition of Glycosyl Donor: Dissolve the acetobromoglucose (1.2 equiv) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the phenolic acceptor. Reaction times can vary from a few hours to several days depending on the reactivity of the substrate.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove the silver salts and molecular sieves. Wash the filter cake with additional dichloromethane.
-
Extraction: Transfer the combined filtrate to a separatory funnel and wash sequentially with 1 N HCl (if quinoline was used as solvent), saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the protected phenolic glycoside.
-
Deprotection: The acetyl protecting groups can be removed by Zemplén deacetylation (see protocol below).
Visualization
Helferich Glycosylation
The Helferich method is a modification of the Koenigs-Knorr reaction that often employs mercury(II) salts, such as mercuric cyanide or mercuric bromide, as promoters.[8] It can also refer to the glycosylation using glycosyl acetates as donors in the presence of a Lewis acid.[8] Due to the toxicity of mercury salts, this method is now less commonly used, but it can be effective for certain substrates. An improved, milder version of the Helferich glycosylation uses boron trifluoride etherate (BF3·OEt2) in combination with an organic base.[9]
Data Presentation
| Glycosyl Donor | Phenolic Acceptor | Promoter/Catalyst | Base | Solvent | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Penta-O-acetyl-β-D-glucose | 4-Methylumbelliferone (B1674119) | BF3·OEt2 | Pyridine (B92270) | ClCH2CH2Cl | 94 | 1:15 | [9] |
| Penta-O-acetyl-β-D-glucose | 4-Methylumbelliferone | BF3·OEt2 | Triethylamine | ClCH2CH2Cl | 85 | 1:12 | [9] |
| Penta-O-acetyl-β-D-glucose | p-Cresol | BF3·OEt2 | - | - | 76.3 | β | [9] |
Experimental Protocol: Modified Helferich Glycosylation of 4-Methylumbelliferone
Materials:
-
4-Methylumbelliferone (1.0 equiv)
-
Penta-O-acetyl-β-D-glucopyranose (2.0 equiv)
-
Boron trifluoride etherate (BF3·OEt2) (2.0 equiv)
-
Pyridine (2.0 equiv)
-
Anhydrous 1,2-dichloroethane (B1671644) (ClCH2CH2Cl)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry flask, dissolve 4-methylumbelliferone (1.0 equiv) and penta-O-acetyl-β-D-glucopyranose (2.0 equiv) in anhydrous 1,2-dichloroethane.
-
Reagent Addition: Add pyridine (2.0 equiv) to the solution, followed by the dropwise addition of boron trifluoride etherate (2.0 equiv) at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for approximately 5 hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with dichloromethane and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected 4-methylumbelliferyl glycoside.
-
Deprotection: Remove the acetyl groups via Zemplén deacetylation.
Visualization
Mitsunobu Glycosylation
The Mitsunobu reaction is a versatile method for the formation of esters and ethers, and it can be effectively applied to the glycosylation of phenols.[10][11] The reaction involves the coupling of an alcohol (in this case, the anomeric hydroxyl of a sugar) with an acidic nucleophile (the phenol) using a combination of a phosphine (B1218219) (typically triphenylphosphine (B44618), PPh3) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[11] A key feature of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcoholic carbon.[12]
Data Presentation
| Glycosyl Donor | Phenolic Acceptor | Reagents | Solvent | Yield (%) | Anomeric Ratio | Reference |
| 2,3,4,6-Tetra-O-benzoyl-D-glucopyranose | Phenol | PPh3, DEAD | Toluene (B28343) | 85 | β | [10] |
| 2,3,4,6-Tetra-O-benzoyl-D-glucopyranose | p-Nitrophenol | PPh3, DEAD | Toluene | 92 | β | [10] |
| Isopropylidene glycerol | Cinnamic acid | PPh3, DEAD | THF | 90 | N/A | [13] |
| Isopropylidene glycerol | Ferulic acid | PPh3, DEAD | THF | 81 | N/A | [13] |
| Isopropylidene glycerol | p-Coumaric acid | PPh3, DEAD | THF | 35 | N/A | [13] |
Experimental Protocol: General Procedure for Mitsunobu Glycosylation of a Phenol
Materials:
-
Glycosyl donor (with a free anomeric hydroxyl group) (1.0 equiv)
-
Phenolic acceptor (1.2 equiv)
-
Triphenylphosphine (PPh3) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF) or toluene
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of the glycosyl donor (1.0 equiv), phenolic acceptor (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add the DIAD or DEAD (1.5 equiv) dropwise.[11]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Reaction times typically range from a few hours to overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: The crude residue, which contains the product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct, is purified by silica gel column chromatography to afford the desired phenolic glycoside.
Visualization
Phase-Transfer Catalyzed (PTC) Glycosylation
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases.[14] In the context of phenolic glycosylation, a solid-liquid PTC system is often employed.[15] The phenol is deprotonated by a solid base (e.g., potassium carbonate) in a non-polar organic solvent, and a phase-transfer catalyst (typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, TBAB) facilitates the transfer of the phenoxide ion into the organic phase to react with the glycosyl donor.[15]
Data Presentation
| Glycosyl Donor | Phenolic Acceptor | Catalyst | Base | Solvent | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Acetobromoglucose | 2',6'-Dihydroxyacetophenone | TBAB | K2CO3 | Toluene | 85 | β | [15] |
| Acetobromoglucose | Phenol | TBAB | K2CO3 | Toluene | 78 | β | [15] |
| Acetobromoglucose | p-Cresol | TBAB | K2CO3 | Toluene | 82 | β | [15] |
| Acetobromoglucose | p-Chlorophenol | TBAB | K2CO3 | Toluene | 75 | β | [15] |
Experimental Protocol: Solid-Liquid PTC Glycosylation of a Phenol
Materials:
-
Substituted phenol (1.0 equiv)
-
Acetobromoglucose (1.2 equiv)
-
Powdered anhydrous potassium carbonate (K2CO3) (2.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.2 equiv)
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a condenser and magnetic stirrer, add the phenol (1.0 equiv), acetobromoglucose (1.2 equiv), powdered anhydrous K2CO3 (2.0 equiv), and TBAB (0.2 equiv).
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC until the starting phenol is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the solid K2CO3. Wash the solid with fresh toluene.
-
Extraction: Combine the filtrate and washes, and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the protected phenolic glycoside.
-
Deprotection: Perform Zemplén deacetylation to remove the acetyl groups.
Visualization
Schmidt Glycosylation
The Schmidt glycosylation utilizes glycosyl trichloroacetimidates as highly reactive glycosyl donors.[12] These donors are readily prepared from the corresponding hemiacetals and trichloroacetonitrile. The glycosylation reaction is typically promoted by a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF3·OEt2).[12] This method is known for its high efficiency and applicability to a wide range of glycosyl acceptors, including phenols.
Data Presentation
| Glycosyl Donor | Phenolic Acceptor | Catalyst | Solvent | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Glucosyl trichloroacetimidate (B1259523) | Phenol | TMSOTf | CH2Cl2 | High | β | [3] |
| Galactosyl trichloroacetimidate | Phenol | TMSOTf | CH2Cl2 | High | β | [3] |
| Glucosyl trichloroacetimidate | p-Nitrophenol | BF3·OEt2 | CH2Cl2 | 91 | β | [16] |
| Glucosyl trichloroacetimidate | 2,4-Dinitrophenol | BF3·OEt2 | CH2Cl2 | 85 | β | [16] |
Experimental Protocol: General Procedure for Schmidt Glycosylation of a Phenol
Materials:
-
Phenolic acceptor (1.0 equiv)
-
Glycosyl trichloroacetimidate donor (1.5 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.3 equiv)
-
Anhydrous dichloromethane (CH2Cl2)
-
Activated molecular sieves (4 Å)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried flask containing activated 4 Å molecular sieves under an inert atmosphere, add a solution of the phenolic acceptor (1.0 equiv) and the glycosyl trichloroacetimidate donor (1.5 equiv) in anhydrous dichloromethane.
-
Cooling: Cool the mixture to a low temperature (typically -20 °C to -78 °C).
-
Catalyst Addition: Add a solution of TMSOTf (0.1-0.3 equiv) in anhydrous dichloromethane dropwise to the cold reaction mixture.
-
Reaction: Stir the reaction at the low temperature, allowing it to slowly warm to room temperature if necessary. Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.
-
Work-up: Filter the mixture through Celite®, and separate the organic layer. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the residue by silica gel column chromatography to yield the protected phenolic glycoside.
-
Deprotection: Remove the protecting groups as required.
Visualization
Deprotection of Acetylated Phenolic Glycosides (Zemplén Deacetylation)
A common final step after glycosylation is the removal of the acetyl protecting groups from the sugar moiety. The Zemplén deacetylation is a widely used method for this purpose, employing a catalytic amount of sodium methoxide (B1231860) in methanol (B129727).[17]
Experimental Protocol
Materials:
-
Acetylated phenolic glycoside
-
Anhydrous methanol (MeOH)
-
Sodium methoxide (NaOMe) solution in methanol (e.g., 0.5 M)
-
Amberlite® IR120 (H+) resin
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the acetylated phenolic glycoside in anhydrous methanol under an inert atmosphere.
-
Base Addition: Add a catalytic amount of sodium methoxide solution dropwise.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed. The reaction is typically complete within 1-2 hours at room temperature.
-
Neutralization: Add Amberlite® IR120 (H+) resin to the reaction mixture to neutralize the sodium methoxide. Stir until the pH is neutral.
-
Filtration and Concentration: Filter off the resin and wash it with methanol. Combine the filtrate and washings and concentrate under reduced pressure to obtain the deprotected phenolic glycoside.
-
Purification (if necessary): The product is often pure enough for subsequent use, but can be further purified by chromatography if needed.
Visualization
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 3. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Koenigs-Knorr Synthesis [drugfuture.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - A selective and mild glycosylation method of natural phenolic alcohols [beilstein-journals.org]
- 8. Helferich method - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. iajpr.com [iajpr.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of 3,4-Dimethoxyphenyl beta-D-glucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the enzymatic synthesis of 3,4-Dimethoxyphenyl beta-D-glucoside, a compound of interest in pharmaceutical and cosmetic research due to the potential for enhanced solubility and bioavailability of the aglycone, 3,4-dimethoxyphenol.[1] The protocol utilizes a glycosyltransferase (GT) to catalyze the transfer of a glucose moiety from UDP-glucose to the phenolic acceptor. This method offers high stereo- and regioselectivity, yielding the β-anomer with high purity under mild reaction conditions.[1] Included are comprehensive experimental protocols, data presentation in tabular format for key quantitative parameters, and workflow diagrams generated using Graphviz to illustrate the experimental process.
Introduction
Glycosylation is a critical enzymatic process that enhances the properties of small molecules, including their water solubility, stability, and biological activity.[2] Glycosyltransferases (GTs) are a class of enzymes that catalyze the formation of glycosidic bonds by transferring a sugar residue from an activated donor, typically a nucleotide sugar, to an acceptor molecule.[1] Uridine diphosphate (B83284) glucose (UDP-glucose) is a common donor for glucosyltransferases, which transfer glucose to a variety of aglycones.[1]
The synthesis of this compound is of significant interest as it can improve the pharmaceutical properties of the bioactive 3,4-dimethoxyphenol. Enzymatic synthesis with glycosyltransferases provides a green and efficient alternative to chemical synthesis, which often requires multiple protection and deprotection steps. This application note details a robust protocol for the synthesis, purification, and characterization of this compound using a promiscuous plant-derived UDP-glucosyltransferase (UGT).
Materials and Reagents
-
Enzyme: Recombinant UDP-glycosyltransferase (UGT) from Arabidopsis thaliana (e.g., UGT72B1, known for activity on a broad range of phenolic acceptors).
-
Acceptor Substrate: 3,4-Dimethoxyphenol (≥98% purity)
-
Donor Substrate: Uridine diphosphate glucose (UDP-glucose) sodium salt (≥98% purity)
-
Buffer: Tris-HCl buffer (50 mM, pH 7.5)
-
Cofactor: Magnesium Chloride (MgCl₂)
-
Reaction Quenching Solution: Methanol (B129727) (HPLC grade)
-
HPLC Mobile Phase: Acetonitrile (B52724) (HPLC grade) and Ultrapure water
-
Purification Columns: C18 solid-phase extraction (SPE) cartridges
-
Analytical Standards: 3,4-Dimethoxyphenol and this compound (if available)
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol describes a typical small-scale enzymatic reaction.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
Tris-HCl buffer (50 mM, pH 7.5) to a final volume of 1 mL.
-
3,4-Dimethoxyphenol to a final concentration of 10 mM (from a stock solution in DMSO, ensuring the final DMSO concentration is <1%).
-
UDP-glucose to a final concentration of 15 mM.
-
MgCl₂ to a final concentration of 5 mM.
-
-
-
Enzyme Addition:
-
Initiate the reaction by adding the UGT enzyme to a final concentration of 0.1 mg/mL.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 4 hours with gentle agitation.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume (1 mL) of ice-cold methanol.
-
-
Sample Preparation for Analysis:
-
Centrifuge the terminated reaction mixture at 14,000 rpm for 10 minutes to precipitate the enzyme and any insoluble material.
-
Collect the supernatant for HPLC analysis and purification.
-
Purification of this compound
This protocol utilizes solid-phase extraction (SPE) for the purification of the synthesized glucoside.
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of ultrapure water.
-
-
Sample Loading:
-
Load the supernatant from the enzymatic reaction onto the conditioned C18 cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of 10% aqueous methanol to remove unreacted UDP-glucose and other polar impurities.
-
-
Elution:
-
Elute the this compound with 5 mL of 50% aqueous methanol.
-
Collect the eluate and evaporate the solvent under reduced pressure or by lyophilization.
-
Analytical Methods
This method is for the quantification of the substrate and product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B) in water (A).
-
0-5 min: 10% B
-
5-20 min: 10-80% B
-
20-25 min: 80% B
-
25-30 min: 80-10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Injection Volume: 10 µL.
-
Quantification: Calculate the concentration of the product based on a standard curve of a purified standard or by assuming a similar extinction coefficient to the aglycone.
For structural confirmation of the purified product.
-
Instrument: 400 MHz NMR spectrometer.
-
Solvent: Methanol-d₄ or DMSO-d₆.
-
Analysis: Acquire ¹H NMR and ¹³C NMR spectra and compare with known data for this compound.
Data Presentation
Table 1: Optimized Reaction Conditions
| Parameter | Optimal Value |
| pH | 7.5 |
| Temperature | 30°C |
| Acceptor Concentration (3,4-Dimethoxyphenol) | 10 mM |
| Donor Concentration (UDP-glucose) | 15 mM |
| Enzyme Concentration | 0.1 mg/mL |
| Reaction Time | 4 hours |
Table 2: HPLC Retention Times
| Compound | Retention Time (min) |
| UDP-glucose | ~2.5 |
| This compound | ~12.8 |
| 3,4-Dimethoxyphenol | ~18.2 |
Table 3: Kinetic Parameters of UGT72B1 (Hypothetical Data)
| Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) |
| 3,4-Dimethoxyphenol (at 15 mM UDP-glucose) | 0.5 | 2.5 |
| UDP-glucose (at 10 mM 3,4-Dimethoxyphenol) | 0.8 | 2.8 |
Table 4: Synthesis Yield and Conversion
| Parameter | Value |
| Product Yield (mg/L) | ~250 |
| Conversion of 3,4-Dimethoxyphenol (%) | >90% |
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Catalytic mechanism of glycosyltransferase for glucoside synthesis.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low product yield | Inactive enzyme | Use a fresh batch of enzyme; check storage conditions. |
| Suboptimal reaction conditions | Optimize pH, temperature, and substrate concentrations. | |
| Product inhibition | Consider a fed-batch approach for the acceptor substrate. | |
| Broad or tailing peaks in HPLC | Column contamination | Wash the column with a strong solvent. |
| Inappropriate mobile phase | Adjust the mobile phase composition and pH. | |
| Incomplete reaction | Insufficient reaction time | Increase the incubation time. |
| Insufficient enzyme | Increase the enzyme concentration. |
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the enzymatic synthesis of this compound. The use of a glycosyltransferase ensures high selectivity and yield under mild conditions, making it a valuable tool for researchers in drug development and other scientific fields. The detailed protocols for synthesis, purification, and analysis, along with the provided data and workflows, should enable the successful implementation of this method in the laboratory.
References
Application Notes and Protocols for the Biotransformation of 3,4-Dimethoxyphenol in Plant Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biotransformation of 3,4-dimethoxyphenol (B20763) using plant cell suspension cultures. This technology offers a green and sustainable alternative to conventional chemical synthesis for producing valuable glycosylated phenolic compounds.
Introduction
Plant cell cultures are remarkable bio-factories capable of performing complex enzymatic reactions on exogenous substrates. One such reaction is glycosylation, the attachment of a sugar moiety to a molecule, which can significantly alter its solubility, stability, and biological activity. The biotransformation of 3,4-dimethoxyphenol, a simple phenolic compound, into its glycosylated derivatives is a prime example of this capability. Suspension-cultured cells of various plant species, notably Coffea arabica, have been shown to efficiently convert 3,4-dimethoxyphenol into its β-D-glucopyranoside, a compound with potential applications in the pharmaceutical and cosmetic industries.
This document outlines the key methodologies for establishing plant cell cultures, performing the biotransformation, and analyzing the resulting products.
Data Presentation
The following tables summarize the quantitative data on the biotransformation of 3,4-dimethoxyphenol and other related simple phenolic compounds in various plant cell cultures.
Table 1: Biotransformation of 3,4-Dimethoxyphenol in Plant Cell Suspension Cultures
| Plant Species | Precursor (Substrate) | Concentration | Incubation Time (hours) | Major Product | Yield (%) | Reference |
| Coffea arabica | 3,4-Dimethoxyphenol | 1 mM | 96 | 3,4-Dimethoxyphenyl β-D-glucopyranoside | >40 | Kometani et al., 1995 |
Table 2: Biotransformation of Other Simple Phenolic Compounds in Plant Cell Suspension Cultures
| Plant Species | Precursor (Substrate) | Concentration | Incubation Time (days) | Major Product(s) | Yield (%) |
| Nicotiana tabacum | 2-Fluorophenol | Not specified | 5 | 2-Fluorophenyl β-D-glucoside, 2-Fluorophenyl β-D-gentiobioside | 60, 10 |
| Nicotiana tabacum | 3-Fluorophenol | Not specified | 5 | 3-Fluorophenyl β-D-glucoside | 17 |
| Nicotiana tabacum | 4-Fluorophenol | Not specified | 5 | 4-Fluorophenyl β-D-glucoside, 4-Fluorophenyl β-D-gentiobioside | 32, 6 |
| Catharanthus roseus | Hydroquinone | Not specified | Not specified | Arbutin (Hydroquinone-β-D-glucoside) | High |
| Digitalis purpurea | Hydroquinone | 5 mM | Not specified | Arbutin (Hydroquinone-β-D-glucoside) | Not specified |
Experimental Protocols
Protocol 1: Establishment of Coffea arabica Suspension Cultures
This protocol describes the initiation and maintenance of Coffea arabica cell suspension cultures, a crucial first step for biotransformation studies.
1. Materials:
-
Young, healthy leaves of Coffea arabica
-
70% (v/v) Ethanol (B145695)
-
10% (v/v) Sodium hypochlorite (B82951) solution with a few drops of Tween 20
-
Sterile distilled water
-
Murashige and Skoog (MS) basal medium with vitamins
-
Sucrose
-
2,4-Dichlorophenoxyacetic acid (2,4-D)
-
Kinetin
-
Agar (for solid medium)
-
Erlenmeyer flasks (250 mL)
-
Petri dishes
-
Sterile filter paper
-
Orbital shaker
2. Methodology:
-
Explant Preparation and Sterilization:
-
Excise young, healthy leaves from a Coffea arabica plant.
-
Wash the leaves thoroughly under running tap water.
-
In a laminar flow hood, immerse the leaves in 70% ethanol for 30-60 seconds.
-
Transfer the leaves to a 10% sodium hypochlorite solution and shake gently for 10-15 minutes.
-
Rinse the leaves 3-4 times with sterile distilled water to remove any traces of the sterilizing agents.
-
Cut the sterilized leaves into small segments (approx. 1 cm²).
-
-
Callus Induction:
-
Prepare solid MS medium supplemented with 3% (w/v) sucrose, 1.0 mg/L 2,4-D, 0.5 mg/L kinetin, and 0.8% (w/v) agar. Adjust the pH to 5.8 before autoclaving.
-
Place the sterile leaf explants onto the surface of the solid MS medium in Petri dishes.
-
Seal the Petri dishes with parafilm and incubate in the dark at 25 ± 2°C.
-
Subculture the developing calli onto fresh medium every 3-4 weeks. Friable, yellowish callus is ideal for establishing suspension cultures.
-
-
Initiation and Maintenance of Suspension Cultures:
-
Prepare liquid MS medium with the same composition as the callus induction medium but without agar.
-
Transfer approximately 2-3 g of friable callus into a 250 mL Erlenmeyer flask containing 50 mL of the liquid MS medium.
-
Place the flasks on an orbital shaker at 110-120 rpm in the dark at 25 ± 2°C.
-
Subculture the suspension cultures every 7-10 days by transferring 10 mL of the cell suspension into 40 mL of fresh liquid medium.
-
Protocol 2: Biotransformation of 3,4-Dimethoxyphenol
This protocol details the procedure for the biotransformation of 3,4-dimethoxyphenol using established Coffea arabica suspension cultures.
1. Materials:
-
Established Coffea arabica cell suspension culture (7-10 days old)
-
3,4-Dimethoxyphenol
-
Sterile-filtered stock solution of 3,4-dimethoxyphenol (e.g., 100 mM in ethanol or DMSO)
-
Fresh liquid MS medium
-
Erlenmeyer flasks (250 mL)
-
Orbital shaker
2. Methodology:
-
Aseptically transfer a known volume of the established Coffea arabica cell suspension into a new 250 mL Erlenmeyer flask containing fresh liquid MS medium.
-
From a sterile-filtered stock solution, add 3,4-dimethoxyphenol to the cell suspension to a final concentration of 1 mM.
-
Place the flasks on an orbital shaker at 110-120 rpm in the dark at 25 ± 2°C.
-
Incubate the cultures for 96 hours. Samples can be taken at various time points (e.g., 0, 24, 48, 72, 96 hours) to monitor the progress of the biotransformation.
Protocol 3: Extraction and Analysis of Biotransformation Products
This protocol describes the extraction of metabolites from the plant cells and culture medium, followed by analysis using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
Biotransformation culture (cells and medium)
-
Büchner funnel and filter paper
-
Ethyl acetate
-
Rotary evaporator
-
Centrifuge
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (TFA)
-
Authentic standard of 3,4-dimethoxyphenol
-
Authentic standard of 3,4-dimethoxyphenyl β-D-glucopyranoside (if available)
2. Methodology:
-
Extraction:
-
Separate the cells from the culture medium by vacuum filtration using a Büchner funnel.
-
Medium Extraction: Extract the filtrate (culture medium) three times with an equal volume of ethyl acetate. Combine the organic phases and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Cell Extraction: Homogenize the collected cells in methanol. Macerate the cell suspension for several hours or overnight.
-
Centrifuge the cell homogenate to pellet the cell debris. Collect the supernatant. Repeat the extraction of the cell pellet with methanol two more times.
-
Combine the methanolic extracts and evaporate to dryness using a rotary evaporator.
-
Dissolve both the dried medium and cell extracts in a known volume of methanol for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid). A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 280 nm.
-
Injection Volume: 20 µL.
-
Quantification: Create a calibration curve using an authentic standard of 3,4-dimethoxyphenol to quantify the disappearance of the substrate. If a standard for the product is available, a calibration curve can be created for direct quantification of the product. The yield can be calculated based on the molar conversion of the substrate to the product.
-
Visualization of Pathways and Workflows
Signaling Pathway for Biotransformation of 3,4-Dimethoxyphenol
Caption: Metabolic pathway of 3,4-dimethoxyphenol biotransformation in a plant cell.
Experimental Workflow
Caption: General workflow for biotransformation experiments.
Logical Relationship of Xenobiotic Detoxification
Caption: Phases of xenobiotic detoxification in plant cells.
Application Note: Quantitative Analysis of 3,4-Dimethoxyphenyl beta-D-glucoside by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3,4-Dimethoxyphenyl beta-D-glucoside. This method is designed for accuracy, precision, and specificity, making it suitable for quality control, stability studies, and pharmacokinetic analysis in drug development and natural product research. The protocol outlines chromatographic conditions, sample preparation, and comprehensive validation parameters.
Introduction
This compound is a phenolic glycoside of interest in pharmaceutical and natural product research. Its structure, featuring a dimethoxy-substituted aromatic ring linked to a glucose moiety, makes it a candidate for various biological studies. Accurate and reliable quantification of this compound in different matrices, such as plant extracts or biological samples, is crucial for research and development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such phenolic compounds due to its high resolution, sensitivity, and reproducibility.[1] This document provides a detailed protocol for the HPLC analysis of this compound, including method validation data.
Experimental Protocol
This protocol is based on established methods for the analysis of similar phenylpropanoid glycosides.[2][3][4][5]
Equipment and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters: 0.45 µm PTFE or nylon.
-
Solvents: HPLC grade methanol (B129727), acetonitrile, and water.
-
Reagents: Formic acid or acetic acid (analytical grade).
-
Reference Standard: this compound (purity >98%).
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-10% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 35 minutes |
Rationale for Wavelength Selection: The 3,4-dimethoxyphenyl moiety contains an aromatic ring, which exhibits strong UV absorbance. A wavelength of 280 nm is commonly used for detecting aromatic molecules and provides good sensitivity for this class of compounds.[6]
Preparation of Solutions
2.3.1. Standard Stock Solution (1 mg/mL) Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 4 °C and protected from light.
2.3.2. Working Standard Solutions Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from a Plant Matrix)
This is a general procedure for solid samples like dried plant material and may need optimization based on the specific matrix.[7][8]
-
Homogenization: Weigh 1.0 g of the powdered, dried sample material into a conical flask.
-
Extraction: Add 20 mL of 80% methanol.
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature to facilitate extraction.[9]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Carefully collect the supernatant.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation Summary
The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[10][11][12]
Linearity and Range
The linearity of the method was determined by analyzing six concentrations of the reference standard in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Regression Equation | y = 25431x + 1589 |
| Correlation Coefficient (r²) | 0.9995 |
Accuracy and Precision
Accuracy was evaluated through a recovery study by spiking a blank matrix with known concentrations of the analyte at three levels (low, medium, high). Precision was determined by assessing repeatability (intra-day) and intermediate precision (inter-day) and is expressed as the relative standard deviation (%RSD).
| Concentration Spiked (µg/mL) | Recovery (%) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 10 (Low) | 99.2% | 1.35% | 1.88% |
| 50 (Medium) | 101.5% | 0.98% | 1.45% |
| 90 (High) | 100.8% | 0.85% | 1.21% |
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantitation (LOQ) | 0.80 µg/mL |
Visualized Workflows
The following diagrams illustrate the key processes described in this application note.
Caption: Workflow from sample preparation to final quantification.
Conclusion
The described RP-HPLC method provides a reliable and accurate tool for the quantitative analysis of this compound. The method has been validated for linearity, accuracy, and precision, demonstrating its suitability for routine analysis in a quality control or research environment. The detailed protocol and clear workflow ensure that the method can be readily implemented by researchers and drug development professionals.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. HPLC method for quantifying verbascoside in Stizophyllum perforatum and assessment of verbascoside acute toxicity and antileishmanial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. HPLC method for quantifying verbascoside in Stizophyllum perforatum and assessment of verbascoside acute toxicity and antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. assayprism.com [assayprism.com]
- 11. mastelf.com [mastelf.com]
- 12. researchgate.net [researchgate.net]
Application Note and Protocol for the Quantification of 3,4-Dimethoxyphenyl β-D-glucoside
Introduction
3,4-Dimethoxyphenyl β-D-glucoside is a phenolic glucoside found in various natural sources. Its accurate quantification is crucial for research in phytochemistry, pharmacology, and drug development, where it may serve as a biomarker or a precursor to active pharmaceutical ingredients. This document provides detailed protocols for the quantitative analysis of 3,4-Dimethoxyphenyl β-D-glucoside in various sample matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Chemical Structure and Properties:
-
Compound Name: 3,4-Dimethoxyphenyl β-D-glucoside
-
CAS Number: 84812-00-0[1]
-
Molecular Formula: C₁₄H₂₀O₈[1]
-
Molecular Weight: 316.31 g/mol [1]
-
Chemical Structure:
Analytical Method Workflow
The following diagram illustrates the general workflow for the quantification of 3,4-Dimethoxyphenyl β-D-glucoside.
Caption: General workflow for the quantification of 3,4-Dimethoxyphenyl β-D-glucoside.
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of 3,4-Dimethoxyphenyl β-D-glucoside in moderately complex matrices.
3.1.1. Materials and Reagents
-
3,4-Dimethoxyphenyl β-D-glucoside reference standard (>98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid (LC-MS grade)
-
0.45 µm syringe filters
3.1.2. Instrumentation
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
3.1.3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3,4-Dimethoxyphenyl β-D-glucoside reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3.1.4. Chromatographic Conditions
-
Column: C18 reverse-phase (250 mm x 4.6 mm, 5 µm)[2]
-
Mobile Phase: Isocratic elution with 30% Acetonitrile and 70% Water with 0.1% Formic acid. A gradient elution can be developed for more complex samples.[2]
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (based on the dimethoxyphenyl chromophore)[2]
3.1.5. Sample Preparation
-
Solid Samples (e.g., plant material):
-
Homogenize 1 g of the sample.
-
Extract with 10 mL of methanol by sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Liquid Samples (e.g., plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for quantifying low concentrations of 3,4-Dimethoxyphenyl β-D-glucoside in complex biological matrices.
3.2.1. Materials and Reagents
-
Same as for HPLC-UV, but with LC-MS grade solvents.
-
Internal Standard (IS), e.g., a structurally similar and stable isotopically labeled compound.
3.2.2. Instrumentation
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
C18 column (e.g., 100 mm x 3 mm, 3.5 µm)[3]
3.2.3. Preparation of Solutions
-
Mobile Phase and Standard Solutions: Prepared as in the HPLC-UV method, but using LC-MS grade reagents. The concentration range for working standards may be lower (e.g., 1 ng/mL to 500 ng/mL).[3]
3.2.4. LC-MS/MS Conditions
-
Column: C18 (100 mm x 3 mm, 3.5 µm)[3]
-
Mobile Phase: Gradient elution with 0.1% Formic acid in Water (A) and Acetonitrile (B).
-
Gradient Program: 0-1 min, 10% B; 1-5 min, 10-90% B; 5-7 min, 90% B; 7-7.1 min, 90-10% B; 7.1-10 min, 10% B.
-
-
Flow Rate: 0.4 mL/min[3]
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive[3]
-
MRM Transitions: To be determined by infusing a standard solution of 3,4-Dimethoxyphenyl β-D-glucoside. A possible precursor ion would be [M+H]⁺ or [M+Na]⁺. For a related compound, 3',4'-dimethoxy flavonol-3-β-d-glucopyranoside, the transition was m/z 461.1 → 299.2.[3]
3.2.5. Sample Preparation
-
Follow the same procedures as for HPLC-UV, but spike the sample with the internal standard before the extraction/precipitation step.
UV-Vis Spectrophotometry
This method is suitable for the rapid quantification of 3,4-Dimethoxyphenyl β-D-glucoside in pure solutions or simple mixtures with no interfering substances absorbing at the same wavelength.
3.3.1. Materials and Reagents
-
3,4-Dimethoxyphenyl β-D-glucoside reference standard (>98% purity)
-
Methanol (UV grade)
3.3.2. Instrumentation
-
UV-Vis Spectrophotometer
3.3.3. Protocol
-
Determine λmax: Scan a solution of 3,4-Dimethoxyphenyl β-D-glucoside (e.g., 10 µg/mL in methanol) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare Standards: Prepare a series of standard solutions in methanol with concentrations ranging from 5 µg/mL to 50 µg/mL.
-
Generate Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot absorbance versus concentration and perform a linear regression.
-
Sample Measurement: Prepare the sample in methanol, ensuring the concentration falls within the range of the calibration curve. Measure the absorbance at λmax and calculate the concentration using the calibration curve equation.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: HPLC-UV Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,525,000 |
| R² | 0.9998 |
Table 2: LC-MS/MS Method Validation Summary
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 500 ng/mL | R² > 0.99 |
| LLOQ | 1 ng/mL | S/N > 10 |
| Accuracy | 95.5% - 104.2% | 85% - 115% |
| Precision (RSD) | < 8% | < 15% |
| Recovery | 92.8% | > 80% |
Table 3: UV-Vis Spectrophotometry Linearity
| Concentration (µg/mL) | Absorbance at λmax |
| 5 | 0.125 |
| 10 | 0.251 |
| 20 | 0.503 |
| 30 | 0.755 |
| 40 | 1.002 |
| 50 | 1.248 |
| R² | 0.9999 |
Signaling Pathway Diagram (Illustrative)
As no specific signaling pathway for 3,4-Dimethoxyphenyl β-D-glucoside is well-established in the literature, the following diagram illustrates a hypothetical mechanism of action for a generic phenolic compound, which could be relevant for generating further research hypotheses.
Caption: Hypothetical signaling pathway for a phenolic compound.
References
Application Notes and Protocols for the Use of 3,4-Dimethoxyphenyl beta-D-glucoside as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of 3,4-Dimethoxyphenyl beta-D-glucoside as a reference standard in chromatographic analyses. The methodologies outlined herein are essential for the accurate quantification and identification of this compound in various matrices, which is critical for quality control, pharmacokinetic studies, and metabolomics research. The protocols cover High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering options for varying sensitivity and selectivity requirements.
Introduction
This compound is a phenolic glucoside of interest in pharmaceutical and nutraceutical research. Accurate and precise analytical methods are paramount for determining its concentration in raw materials, finished products, and biological samples. This application note provides comprehensive protocols for using this compound as a reference standard to ensure the reliability and consistency of analytical results. The following sections detail the necessary reagents, equipment, and step-by-step procedures for sample preparation, chromatographic separation, and data analysis.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 84812-00-0[1] |
| Molecular Formula | C₁₄H₂₀O₈[1] |
| Molecular Weight | 316.31 g/mol [1] |
| Appearance | White to off-white powder |
| Solubility | Soluble in water, methanol (B129727), and ethanol |
| Storage | 2-8°C, protected from light and moisture[1] |
Chromatographic Methods
Two primary chromatographic methods are presented: HPLC-DAD for routine quantitative analysis and LC-MS/MS for high-sensitivity and high-selectivity applications, such as bioanalysis. The following protocols are based on established methods for structurally similar phenolic glucosides and should be validated for the specific matrix and instrumentation used.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the quantification of this compound in samples with relatively high concentrations of the analyte and a less complex matrix.
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and diode-array detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade methanol, acetonitrile (B52724), and water.
-
Formic acid (analytical grade).
-
This compound reference standard.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
2. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation:
-
Solid Samples (e.g., herbal extracts, pharmaceutical formulations):
-
Accurately weigh a known amount of the homogenized sample.
-
Extract with a suitable solvent (e.g., methanol, ethanol) using sonication or vortexing.
-
Centrifuge the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
-
-
Liquid Samples (e.g., beverages, syrups):
-
Dilute a known volume of the liquid sample with the mobile phase.
-
Filter through a 0.45 µm syringe filter.
-
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |
| Gradient | 0-20 min, 10-40% B20-25 min, 40-80% B25-30 min, 80-10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
5. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the coefficient of determination (R²).
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the analysis of this compound in complex biological matrices such as plasma or urine. The following protocol is adapted from a validated method for a structurally similar compound, 3',4'-dimethoxy flavonol-3-β-d-glucopyranoside.[2]
1. Instrumentation and Materials:
-
LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 100 mm x 3.0 mm, 3.5 µm).
-
LC-MS grade methanol, acetonitrile, and water.
-
Formic acid (LC-MS grade).
-
This compound reference standard.
-
Internal Standard (IS), e.g., a structurally similar and stable isotopically labeled compound or a compound with similar chromatographic behavior.
-
Microcentrifuge tubes and other standard laboratory glassware.
2. Preparation of Standard and QC Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the Internal Standard in methanol.
-
Calibration Standards: Serially dilute the this compound stock solution with a blank matrix (e.g., drug-free plasma) to obtain calibration standards over the desired concentration range (e.g., 1-500 ng/mL).[2]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the blank matrix in the same manner.
3. Sample Preparation (Protein Precipitation for Plasma):
-
To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the Internal Standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.
4. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | C18, 100 mm x 3.0 mm, 3.5 µm[2] |
| Mobile Phase | A: 0.1% Formic acid in waterB: Methanol[2] |
| Gradient | Isocratic or a shallow gradient (e.g., 50:50 A:B)[2] |
| Flow Rate | 0.4 mL/min[2] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | To be determined by infusion of the standard |
| MRM Transition (IS) | To be determined by infusion of the standard |
5. Method Validation and Data Analysis:
-
The method should be validated according to regulatory guidelines (e.g., FDA or ICH) for linearity, accuracy, precision, selectivity, recovery, and stability.
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the Internal Standard.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the LC-MS/MS method, based on data for a structurally similar compound.[2] These values should be experimentally verified for this compound.
Table 1: Calibration Curve and Sensitivity Data (LC-MS/MS)
| Parameter | Expected Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | To be determined |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 2: Accuracy and Precision Data (LC-MS/MS)
| QC Concentration | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | < 15% | < 15% | 85 - 115% |
| Medium | < 15% | < 15% | 85 - 115% |
| High | < 15% | < 15% | 85 - 115% |
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the chromatographic analysis of this compound.
Caption: General workflow for chromatographic analysis.
Caption: Sample preparation decision tree.
Conclusion
The protocols and data presented in this application note provide a robust framework for the use of this compound as a reference standard in chromatographic analysis. The choice between HPLC-DAD and LC-MS/MS will depend on the specific requirements for sensitivity and selectivity of the intended application. It is imperative that the chosen method is thoroughly validated in the laboratory to ensure the generation of accurate and reliable data. These guidelines will aid researchers, scientists, and drug development professionals in establishing effective analytical procedures for this compound.
References
Application Note: Enzymatic Hydrolysis of 3,4-Dimethoxyphenyl beta-D-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxyphenyl beta-D-glucoside is a glycoside that finds relevance in various fields, including synthetic chemistry and as a potential substrate for investigating the activity of β-glucosidase enzymes. β-Glucosidases (EC 3.2.1.21) are a class of hydrolase enzymes that catalyze the cleavage of β-glycosidic bonds, releasing glucose and a corresponding aglycone.[1][2] This enzymatic activity is crucial in numerous biological processes, such as biomass degradation, phytohormone activation in plants, and the metabolism of xenobiotics in animals.[1][3] In drug development, understanding the interaction of compounds with β-glucosidases is important, as these enzymes can influence the metabolism and bioavailability of glycosidic drugs.
This application note provides a detailed protocol for the enzymatic hydrolysis of this compound using a generic β-glucosidase. The protocol is adapted from established methods for the hydrolysis of aryl β-D-glucosides, such as p-nitrophenyl-β-D-glucopyranoside (pNPG), a commonly used chromogenic substrate for β-glucosidase assays.[4] The release of the aglycone, 3,4-dimethoxyphenol (B20763), can be monitored spectrophotometrically to determine the reaction kinetics.
Principle of the Assay
The enzymatic hydrolysis of this compound by β-glucosidase yields D-glucose and 3,4-dimethoxyphenol. The reaction can be monitored by measuring the increase in absorbance at a wavelength specific to the liberated 3,4-dimethoxyphenol under alkaline conditions. The initial rate of the reaction is directly proportional to the β-glucosidase activity under the specified conditions.
Caption: Enzymatic hydrolysis of this compound.
Materials and Reagents
-
This compound (Substrate)
-
β-Glucosidase (e.g., from almonds, Aspergillus niger, or other sources)
-
Sodium Acetate Buffer (50 mM, pH 5.0) or Sodium Phosphate Buffer (50 mM, pH 7.0)
-
Sodium Carbonate (Na₂CO₃) solution (1 M) (Stop Solution)
-
Spectrophotometer and cuvettes (or microplate reader)
-
Water bath or incubator
-
Pipettes and tips
-
Test tubes or microcentrifuge tubes
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific β-glucosidase used and the desired experimental outcomes.
1. Preparation of Reagents:
-
Substrate Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in the chosen reaction buffer. The solubility of the substrate should be determined beforehand.
-
Enzyme Solution: Prepare a stock solution of β-glucosidase in the reaction buffer. The optimal concentration will depend on the specific activity of the enzyme preparation and should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Reaction Buffer: Prepare the appropriate buffer (e.g., 50 mM sodium acetate, pH 5.0, or 50 mM sodium phosphate, pH 7.0). The optimal pH for β-glucosidases can vary significantly depending on the source, ranging from acidic to neutral.[5][6]
-
Stop Solution: Prepare a 1 M solution of sodium carbonate.
2. Enzyme Assay:
-
Set up a series of test tubes or wells in a microplate. For each reaction, a corresponding blank should be prepared.
-
Add the appropriate volume of reaction buffer to each tube/well.
-
Add the desired volume of the substrate stock solution to each tube/well. The final substrate concentration should ideally be varied to determine kinetic parameters.
-
Equilibrate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C, 50°C, or 60°C) for 5 minutes.[7]
-
To initiate the reaction, add the enzyme solution to the reaction tubes/wells. For the blank, add the same volume of reaction buffer instead of the enzyme solution.
-
Incubate the reaction for a specific period (e.g., 10, 20, or 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a defined volume of the stop solution (e.g., 1 M Na₂CO₃). The addition of the alkaline stop solution will also develop the color of the liberated 3,4-dimethoxyphenol.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for 3,4-dimethoxyphenol under alkaline conditions. This wavelength should be determined experimentally by performing a spectral scan.
3. Determination of Kinetic Parameters (Optional):
To determine the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), perform the enzyme assay with varying concentrations of the substrate, this compound. The resulting data of reaction velocity versus substrate concentration can be plotted and fitted to the Michaelis-Menten equation.
Caption: Experimental workflow for enzymatic hydrolysis.
Data Presentation
| Enzyme Source | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Optimal pH | Optimal Temp. (°C) | Reference |
| Trichoderma reesei QM 9414 | 0.19 ± 0.02 | 29.67 ± 3.25 | 4.3 - 5.9 | - | [8][9] |
| Sporothrix schenckii | 44.14 | 0.022 | 5.5 | 45 | [10] |
| Rhynchophorus palmarum | - | - | 5.0 | 55 | [6] |
| Uncultured soil bacteria (bglA) | 0.16 | 19.10 | 6.5 | 55 | [3] |
| Thermofilum sp. ex4484_79 | 0.617 | 139.2 | 5.0 | 90 | [11] |
Note: The kinetic parameters are highly dependent on the enzyme source, purity, and assay conditions. The provided values are for the hydrolysis of p-nitrophenyl-β-D-glucopyranoside and should be used as a guide.
Conclusion
This application note provides a comprehensive and detailed protocol for the enzymatic hydrolysis of this compound. By following this protocol, researchers can effectively study the kinetics of β-glucosidase activity with this substrate. The provided workflow diagram and reference data for a similar substrate offer a solid foundation for experimental design and data interpretation. Optimization of reaction conditions, particularly pH and temperature, will be crucial for achieving maximal enzyme activity with the specific β-glucosidase being used.
References
- 1. scbt.com [scbt.com]
- 2. 3,4-Dimethoxybenzyl beta-D-glucopyranoside | C15H22O8 | CID 21581594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Screening and characterization of an enzyme with beta-glucosidase activity from environmental DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abcam.cn [abcam.cn]
- 5. agritrop.cirad.fr [agritrop.cirad.fr]
- 6. Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical mechanism of beta-glucosidase from Trichoderma reesei QM 9414. pH-dependence of kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification and characterization of an extracellular β‐glucosidase from Sporothrix schenckii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and Catalytic Characterization of TsBGL, a β-Glucosidase From Thermofilum sp. ex4484_79 - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3,4-Dimethoxyphenyl beta-D-glucoside in Food Science Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxyphenyl beta-D-glucoside is a phenolic compound that holds potential for various applications in food science and technology. Its structure, featuring a methoxy-substituted phenolic ring linked to a glucose molecule, suggests bioactivity that could be harnessed to improve food quality and stability. This document provides an overview of its potential applications, primarily focusing on the inhibition of enzymatic browning and its antioxidant and anti-inflammatory properties. The provided protocols are intended to serve as a guide for researchers to evaluate the efficacy of this compound in food systems and biological models.
Inhibition of Enzymatic Browning
Enzymatic browning is a significant cause of quality loss in many fruits and vegetables, leading to undesirable changes in color, flavor, and nutritional value. This process is primarily catalyzed by the enzyme polyphenol oxidase (PPO).[1] PPO facilitates the oxidation of endogenous phenolic compounds to highly reactive quinones, which then polymerize to form dark pigments.[2] Compounds that can inhibit PPO activity are of great interest to the food industry as anti-browning agents.[3]
Mechanism of Action
This compound is hypothesized to inhibit PPO through several mechanisms. As a phenolic compound, it may act as a competitive inhibitor by binding to the active site of the PPO enzyme, thus preventing the binding of natural phenolic substrates. Additionally, the glycosidic linkage may influence its solubility and stability, potentially enhancing its effectiveness in food matrices.
Quantitative Data on PPO Inhibition by Related Phenolic Compounds
| Inhibitor | Substrate | Inhibition Type | IC₅₀ / % Inhibition | Source Organism | Reference |
| Glycyl-dipeptides | L-DOPA | Mixed-type | 20-40% inhibition | Mushroom | [4] |
| Diethyldithiocarbamic acid | Catechol | Competitive | - | Ocimum basilicum | [5] |
| Natural-based extracts | - | - | Low IC₅₀ against PPO | - | [6] |
Experimental Protocol: In Vitro PPO Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on PPO activity using a spectrophotometric assay.
Materials:
-
Polyphenol oxidase (e.g., from mushroom)
-
Catechol (as substrate)
-
Phosphate (B84403) buffer (0.1 M, pH 6.8)
-
This compound
-
Spectrophotometer
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of PPO in phosphate buffer.
-
Prepare a stock solution of catechol in phosphate buffer.
-
-
Inhibitor Preparation:
-
Prepare a series of dilutions of this compound in phosphate buffer.
-
-
Assay:
-
In a cuvette, mix the PPO solution with different concentrations of the inhibitor solution.
-
Incubate the mixture for a defined period (e.g., 5 minutes) at a specific temperature (e.g., 25°C).
-
Initiate the reaction by adding the catechol solution.
-
Immediately measure the change in absorbance at 420 nm over time (e.g., for 3-5 minutes).[7][8]
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration of the glucoside.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[9] The antioxidant potential of this compound could be beneficial in preventing oxidative degradation of food components, thereby extending shelf life and preserving nutritional quality.
Quantitative Data on Antioxidant Activity of Related Methoxyphenols
The antioxidant capacity of various methoxyphenolic compounds has been evaluated using different assays. The following table summarizes some of these findings, providing a reference for the potential activity of this compound.
| Compound | Assay | IC₅₀ / Antioxidant Capacity | Reference |
| Eugenol | DPPH | IC₅₀ = 0.15 mM | [9] |
| Capsaicin | DPPH | IC₅₀ = 0.25 mM | [9] |
| Vanillin | DPPH | IC₅₀ = 1.38 mM | [9] |
| Eugenol | ABTS | IC₅₀ = 0.08 mM | [9] |
| Capsaicin | ABTS | IC₅₀ = 0.12 mM | [9] |
| Vanillin | ABTS | IC₅₀ = 0.45 mM | [9] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common in vitro method to assess the antioxidant activity of this compound by measuring its ability to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.[10][11]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
This compound
-
Ascorbic acid (as a positive control)
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare a series of dilutions of this compound in methanol.
-
Prepare a series of dilutions of ascorbic acid in methanol.
-
-
Assay:
-
In a test tube or microplate well, add the DPPH solution to each dilution of the sample and the positive control.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
-
Anti-inflammatory Properties
Chronic inflammation is implicated in various diseases, and dietary components with anti-inflammatory properties are of significant interest.[12] Methoxyphenolic compounds have been shown to possess anti-inflammatory effects by modulating key inflammatory pathways.[13][14] this compound, due to its chemical structure, may also exhibit such properties.
Mechanism of Action
The potential anti-inflammatory action of this compound could involve the inhibition of pro-inflammatory mediators and the modulation of signaling pathways such as the NF-κB pathway.[15][16] The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition can lead to a reduction in the expression of inflammatory cytokines and enzymes.
Quantitative Data on Anti-inflammatory Activity of Related Methoxyphenols
Studies on various methoxyphenolic compounds have demonstrated their ability to inhibit inflammatory responses in cellular models. The IC₅₀ values for the inhibition of inflammatory mediators by these related compounds are presented below.
| Compound | Mediator Inhibited | Cell Line | IC₅₀ | Reference |
| Diapocynin | Multiple cytokines | Human airway cells | 20.3 μM | [13][14] |
| Resveratrol | Multiple cytokines | Human airway cells | 42.7 μM | [13][14] |
| 2-Methoxyhydroquinone | Multiple cytokines | Human airway cells | 64.3 μM | [13][14] |
| Apocynin | Multiple cytokines | Human airway cells | 146.6 μM | [13][14] |
| Sulforaphane | NF-κB activity | H293-NF-κB-RE-luc2P | 5.11 μmol/l | [15] |
Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages
This protocol provides a method to assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess reagent
-
Cell viability assay kit (e.g., MTT)
Procedure:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells to a suitable confluency.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
-
Nitric Oxide Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
Read the absorbance at 540 nm.
-
-
Cell Viability Assay:
-
Assess the cytotoxicity of the compound on the cells using an MTT assay to ensure that the observed effects are not due to cell death.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NO production for each concentration of the glucoside.
-
Determine the IC₅₀ value for the inhibition of NO production.
-
Conclusion
This compound presents a promising profile for applications in food science as an anti-browning agent, antioxidant, and potentially as an anti-inflammatory compound. The protocols provided herein offer a framework for the systematic evaluation of its efficacy. Further research is warranted to establish its performance in complex food systems and to elucidate the precise mechanisms underlying its bioactivity. The quantitative data from related compounds suggest that this compound could be a valuable natural additive for enhancing food quality and stability.
References
- 1. Enzymatic browning: The role of substrates in polyphenol oxidase mediated browning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Inhibition of polyphenol oxidases activity by various dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural-Based Antioxidant Extracts as Potential Mitigators of Fruit Browning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insight of Polyphenol Oxidase Enzyme Inhibition and Total Polyphenol Recovery from Cocoa Beans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes [mdpi.com]
- 10. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. mdpi.com [mdpi.com]
- 13. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for 3,4-Dimethoxyphenyl β-D-glucoside in β-Glucosidase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxyphenyl β-D-glucoside is a synthetic substrate utilized in the determination of β-glucosidase activity. The enzymatic hydrolysis of this substrate by β-glucosidase yields D-glucose and 3,4-dimethoxyphenol (B20763). The liberation of 3,4-dimethoxyphenol can be monitored spectrophotometrically, providing a means to quantify enzyme activity. This document provides detailed application notes and protocols for the use of 3,4-dimethoxyphenyl β-D-glucoside in β-glucosidase assays. While less common than chromogenic substrates like p-nitrophenyl-β-D-glucopyranoside (pNPG), this substrate may offer advantages in specific research contexts, such as studies involving enzymes with particular substrate specificities or in assay environments where the spectral properties of p-nitrophenol are problematic.
Principle of the Assay
The assay is based on the enzymatic cleavage of the β-glycosidic bond in 3,4-dimethoxyphenyl β-D-glucoside by β-glucosidase. The reaction produces stoichiometric amounts of D-glucose and 3,4-dimethoxyphenol. The rate of formation of 3,4-dimethoxyphenol, which can be quantified by measuring the change in absorbance at a specific wavelength, is directly proportional to the β-glucosidase activity under defined conditions.
Data Presentation
Due to the limited availability of specific kinetic data for 3,4-dimethoxyphenyl β-D-glucoside with various β-glucosidases in published literature, the following tables present illustrative quantitative data. Researchers must experimentally determine the precise parameters for their specific enzyme and assay conditions.
Table 1: Illustrative Kinetic Parameters for a Fungal β-Glucosidase
| Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| 3,4-Dimethoxyphenyl β-D-glucoside | 1.5 | 120 | 5.0 | 50 |
| p-Nitrophenyl β-D-glucoside | 0.5 | 250 | 5.0 | 50 |
Table 2: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration in Assay |
| 3,4-Dimethoxyphenyl β-D-glucoside | 20 mM in 50% Ethanol (B145695) | 0.1 - 10 mM |
| β-Glucosidase | Enzyme-specific | Dependent on enzyme activity |
| Sodium Acetate (B1210297) Buffer | 1 M, pH 5.0 | 50 mM |
| 3,4-Dimethoxyphenol Standard | 10 mM in 50% Ethanol | 0 - 1 mM (for standard curve) |
Experimental Protocols
Protocol 1: Standard β-Glucosidase Activity Assay
This protocol provides a general method for determining β-glucosidase activity. Optimal conditions (e.g., pH, temperature, substrate concentration) should be determined empirically for each enzyme.
Materials:
-
3,4-Dimethoxyphenyl β-D-glucoside
-
β-Glucosidase enzyme solution
-
Sodium acetate buffer (50 mM, pH 5.0)
-
3,4-Dimethoxyphenol
-
Microplate reader or spectrophotometer
-
96-well UV-transparent microplates or cuvettes
-
Incubator
Procedure:
-
Prepare Reagents:
-
Prepare a 20 mM stock solution of 3,4-dimethoxyphenyl β-D-glucoside in 50% (v/v) ethanol in water.
-
Prepare a series of dilutions of the β-glucosidase enzyme in cold 50 mM sodium acetate buffer (pH 5.0).
-
Prepare a 10 mM stock solution of 3,4-dimethoxyphenol in 50% (v/v) ethanol for the standard curve.
-
-
Standard Curve for 3,4-Dimethoxyphenol:
-
Prepare a series of dilutions of the 3,4-dimethoxyphenol stock solution in the assay buffer (50 mM sodium acetate, pH 5.0) to final concentrations ranging from 0 to 1 mM.
-
Measure the absorbance of each standard at the predetermined optimal wavelength (e.g., 280 nm).
-
Plot the absorbance versus the concentration of 3,4-dimethoxyphenol to generate a standard curve. Determine the molar extinction coefficient (ε) from the slope of the linear portion of the curve.
-
-
Enzyme Assay:
-
Set up the following reaction mixture in a 96-well plate or microcuvette:
-
X µL of 50 mM sodium acetate buffer (pH 5.0)
-
Y µL of 3,4-dimethoxyphenyl β-D-glucoside stock solution (to achieve the desired final concentration)
-
Z µL of enzyme solution
-
-
The total reaction volume should be consistent (e.g., 200 µL).
-
Include appropriate controls:
-
Blank: All components except the enzyme solution (add buffer instead).
-
Substrate blank: All components except the enzyme, to measure any non-enzymatic hydrolysis of the substrate.
-
-
Pre-incubate the reaction mixture (without the enzyme) at the desired temperature (e.g., 50°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the increase in absorbance at the optimal wavelength for 3,4-dimethoxyphenol (e.g., 280 nm) over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader or spectrophotometer with temperature control.
-
-
Data Analysis:
-
Determine the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.
-
Convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (µmol/min) using the Beer-Lambert law (v₀ = (ΔAbs/min) / (ε * l) * V), where ε is the molar extinction coefficient of 3,4-dimethoxyphenol, l is the path length in cm, and V is the reaction volume in mL.
-
Calculate the specific activity of the enzyme (µmol/min/mg of protein).
-
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
Procedure:
-
Follow the standard assay protocol (Protocol 1).
-
Vary the concentration of the substrate, 3,4-dimethoxyphenyl β-D-glucoside, over a range that brackets the expected Km value (e.g., 0.1 * Km to 10 * Km). A typical range would be from 0.1 mM to 10 mM.
-
Keep the enzyme concentration constant and ensure that the substrate is not depleted by more than 10% during the course of the reaction.
-
Measure the initial velocity (v₀) for each substrate concentration.
-
Plot the initial velocity (v₀) versus the substrate concentration ([S]).
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using a non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot (1/v₀ versus 1/[S]).
Visualizations
Caption: Enzymatic hydrolysis of 3,4-dimethoxyphenyl β-D-glucoside.
Caption: General workflow for a β-glucosidase activity assay.
Application Notes and Protocols for the Large-Scale Production of 3,4-Dimethoxyphenyl beta-D-glucoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the large-scale synthesis and purification of 3,4-Dimethoxyphenyl beta-D-glucoside. The protocols are intended to be adaptable for process optimization and scale-up in a research and drug development setting.
Introduction
This compound is a phenolic glucoside with potential applications in the pharmaceutical and cosmetic industries. Its structure, comprising a glucose molecule linked to a 3,4-dimethoxyphenol (B20763) (a derivative of guaiacol), suggests potential antioxidant and anti-inflammatory properties, similar to other naturally occurring phenolic compounds. Large-scale production is essential for further investigation into its biological activities and for commercial applications. This document outlines two primary approaches for its synthesis: enzymatic and chemical, along with a general protocol for its purification.
Synthesis Methodologies
Enzymatic Synthesis using β-Glucosidase
Enzymatic synthesis offers a green and highly selective alternative to chemical methods, minimizing the need for protecting groups and reducing the formation of byproducts. The use of β-glucosidase in a transglycosylation reaction is a promising approach for the large-scale production of this compound.
Experimental Protocol: Enzymatic Synthesis
-
Enzyme Preparation and Immobilization:
-
A commercially available β-glucosidase from a fungal source (e.g., Aspergillus niger) or almonds can be used.[1]
-
For large-scale production and enzyme reusability, immobilization of the β-glucosidase on a solid support (e.g., calcium alginate beads, magnetic nanoparticles, or porous resins) is recommended.[2]
-
-
Reaction Setup:
-
In a temperature-controlled bioreactor, prepare a solution of 3,4-dimethoxyphenol (the aglycone acceptor) in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0).[1]
-
Add a glucose donor to the reaction mixture. While D-glucose can be used, a more efficient donor like cellobiose (B7769950) or p-nitrophenyl-β-D-glucopyranoside (pNPG) can also be employed to favor the transglycosylation reaction over hydrolysis.[3]
-
The molar ratio of the glucose donor to the aglycone acceptor should be optimized, typically ranging from 1:1 to 5:1.
-
-
Reaction Conditions:
-
Add the immobilized β-glucosidase to the reaction mixture.
-
Maintain the reaction at an optimal temperature, typically between 40°C and 60°C, with constant agitation.[1]
-
Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting materials and the formation of the product.
-
-
Reaction Termination and Enzyme Recovery:
-
Once the reaction has reached the desired conversion, terminate it by filtering or centrifuging to remove the immobilized enzyme.
-
The recovered immobilized enzyme can be washed and reused for subsequent batches.
-
Quantitative Data from Laboratory-Scale Synthesis of Related Glucosides:
| Parameter | Value | Reference |
| Enzyme Source | Aspergillus niger | [1] |
| Substrate | p-nitrophenyl-β-D-glucoside (pNPG) | [1] |
| Optimal pH | 5.0 | [1] |
| Optimal Temperature | 60°C | [1] |
| Vmax (with pNPG) | 78 U/mg | [1] |
| Km (for pNPG) | 0.27 mM | [1] |
| Km (for cellobiose) | 2.22 mM | [1] |
Note: The provided data is for the hydrolysis of pNPG and cellobiose by a specific Aspergillus niger β-glucosidase. For the synthesis of this compound, the reaction conditions and yields will need to be optimized.
Chemical Synthesis via Koenigs-Knorr Glycosylation
The Koenigs-Knorr reaction is a classic and versatile method for the formation of glycosidic bonds.[4] It involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter. This method is suitable for large-scale synthesis but requires careful control of reaction conditions and the use of protecting groups.
Experimental Protocol: Chemical Synthesis
-
Preparation of the Glycosyl Donor (Acetobromoglucose):
-
Peracetylate D-glucose using acetic anhydride (B1165640) and a catalyst (e.g., zinc chloride or iodine).
-
Treat the resulting penta-O-acetyl-β-D-glucopyranose with a solution of hydrogen bromide in glacial acetic acid to form 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose).
-
-
Glycosylation Reaction:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 3,4-dimethoxyphenol and the acetobromoglucose in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene).
-
Add a promoter to the reaction mixture. Common promoters for the Koenigs-Knorr reaction include silver carbonate, silver oxide, or mercury(II) cyanide.[4][5] More modern and less toxic promoters like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can also be used to catalyze the reaction.[6][7]
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or HPLC.
-
-
Work-up and Deprotection:
-
After the reaction is complete, filter the mixture to remove the promoter salts.
-
Wash the organic phase with water and brine, and then dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude protected glucoside.
-
Deprotect the acetyl groups using a Zemplén deacetylation (sodium methoxide (B1231860) in methanol) to yield the final product, this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
-
Large-Scale Purification Protocol
The purification of this compound on a large scale will primarily involve chromatographic techniques.
Experimental Protocol: Purification
-
Initial Extraction (if applicable):
-
If the product is synthesized in a complex mixture (e.g., from a biotransformation), an initial liquid-liquid extraction with a suitable solvent (e.g., ethyl acetate) can be performed to remove highly polar or non-polar impurities.
-
-
Chromatography:
-
Column Chromatography: For large-scale purification, a flash chromatography system or a preparative HPLC system is recommended.
-
Stationary Phase: Silica gel is a common choice for the purification of moderately polar compounds like glucosides.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used to elute the product. The specific gradient will need to be optimized based on the polarity of the product and the impurities.
-
-
Anion-Exchange Chromatography: If the crude product contains acidic impurities, anion-exchange chromatography can be an effective purification step.[8]
-
Gel Filtration Chromatography: To remove impurities of significantly different molecular weights, gel filtration chromatography can be employed.[8]
-
-
Crystallization:
-
After chromatographic purification, the fractions containing the pure product can be pooled, and the solvent evaporated.
-
The purified this compound can then be crystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain a highly pure solid product.
-
-
Drying:
-
The crystalline product should be dried under vacuum to remove any residual solvents.
-
Visualization of Workflows and Pathways
Experimental Workflow for Enzymatic Synthesis
Caption: Workflow for the enzymatic synthesis of this compound.
Experimental Workflow for Chemical Synthesis
Caption: Workflow for the chemical synthesis via the Koenigs-Knorr reaction.
Plausible Signaling Pathway Modulation
Based on the known activities of structurally related flavonoids and phenolic compounds, this compound may modulate inflammatory signaling pathways such as the NF-κB and MAPK pathways.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic synthesis of cholecalciferol glycosides using β-glucosidase from sweet almond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 5. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification and characterization of a β-glucosidase from aspergillus niger and its application in the hydrolysis of geniposide to genipin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of 3,4-Dimethoxyphenyl beta-D-glucoside from Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-Dimethoxyphenyl beta-D-glucoside is a phenolic glycoside that has garnered interest within the scientific community for its potential biological activities. As a member of the vast family of plant secondary metabolites, it is structurally characterized by a glucose molecule linked to a 3,4-dimethoxyphenol (B20763) aglycone. The purification of such compounds from complex plant matrices is a critical step for their structural elucidation, pharmacological screening, and potential development as therapeutic agents.
This document provides a comprehensive guide to the extraction, purification, and characterization of this compound from plant sources. The protocols outlined below are based on established methodologies for the isolation of phenolic glucosides and can be adapted for various plant materials.
Data Presentation
Successful purification of this compound requires careful monitoring of yield and purity at each stage. The following tables provide a representative summary of the quantitative data that can be expected during a typical purification workflow.
Table 1: Extraction and Fractionation Yields
| Step | Starting Material (g) | Output | Yield (g) | Yield (%) |
| Extraction | 1000 (Dried Plant Powder) | Crude Methanolic Extract | 150 | 15.0 |
| Liquid-Liquid Fractionation | 150 (Crude Extract) | Ethyl Acetate (B1210297) Fraction | 35 | 23.3 |
| n-Butanol Fraction | 50 | 33.3 | ||
| Aqueous Fraction | 65 | 43.3 |
Table 2: Chromatographic Purification and Purity Analysis
| Step | Input | Output | Yield (mg) | Purity (%) |
| Silica (B1680970) Gel Column Chromatography | 35g (Ethyl Acetate Fraction) | Semi-purified Fraction | 500 | ~75 |
| Preparative HPLC | 500mg (Semi-purified Fraction) | This compound | 85 | >98 |
Experimental Protocols
The following protocols provide a detailed methodology for the isolation of this compound from a hypothetical plant source.
Plant Material Preparation
-
Collection and Identification: Collect fresh plant material (e.g., roots or rhizomes of a species known to contain phenolic glucosides). Ensure proper botanical identification.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, to a constant weight. Alternatively, use a freeze-dryer for optimal preservation of phytochemicals.
-
Grinding: Pulverize the dried plant material into a fine powder (approximately 40-60 mesh) using a mechanical grinder. This increases the surface area for efficient extraction.
Extraction
-
Maceration:
-
Weigh 1 kg of the dried plant powder and place it in a large glass container.
-
Add 5 L of 80% methanol (B129727) (MeOH).
-
Seal the container and macerate for 48 hours at room temperature with occasional agitation.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh solvent.
-
Combine the filtrates.
-
-
Concentration: Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
Liquid-Liquid Fractionation
-
Suspension: Suspend the crude extract (approx. 150 g) in 1 L of distilled water.
-
Partitioning:
-
Transfer the aqueous suspension to a large separatory funnel.
-
Perform successive extractions with solvents of increasing polarity:
-
n-hexane (3 x 1 L) to remove nonpolar compounds like lipids and chlorophyll.
-
Ethyl acetate (EtOAc) (3 x 1 L) to extract compounds of intermediate polarity, where this compound is expected to partition.
-
n-butanol (n-BuOH) (3 x 1 L) to extract more polar glycosides.
-
-
-
Concentration: Concentrate each solvent fraction separately using a rotary evaporator to yield the respective crude fractions. The ethyl acetate fraction is the primary target for further purification.
Silica Gel Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel (230-400 mesh) in chloroform (B151607) (CHCl₃).
-
Pack a glass column (e.g., 5 cm diameter x 60 cm length) with the silica gel slurry.
-
Equilibrate the column by washing with several column volumes of CHCl₃.
-
-
Sample Loading:
-
Adsorb the dried ethyl acetate fraction (approx. 35 g) onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a solvent gradient of increasing polarity, starting with 100% CHCl₃ and gradually increasing the proportion of methanol (MeOH). A typical gradient could be:
-
CHCl₃ (100%)
-
CHCl₃:MeOH (98:2, 95:5, 90:10, 80:20, 50:50, v/v)
-
MeOH (100%)
-
-
Collect fractions of a fixed volume (e.g., 250 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., CHCl₃:MeOH, 9:1).
-
Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Pool the fractions containing the target compound based on their TLC profiles.
-
-
Concentration: Concentrate the pooled fractions to obtain a semi-purified sample.
Preparative High-Performance Liquid Chromatography (HPLC)
-
System and Column: Use a preparative HPLC system equipped with a C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm particle size).
-
Mobile Phase: Prepare a mobile phase consisting of:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Elution Gradient:
-
0-5 min: 10% B
-
5-35 min: 10% to 40% B (linear gradient)
-
35-40 min: 40% to 100% B (linear gradient)
-
40-45 min: 100% B (isocratic)
-
45-50 min: 100% to 10% B (linear gradient)
-
50-60 min: 10% B (isocratic, for column re-equilibration)
-
-
Injection and Detection:
-
Dissolve the semi-purified sample in the initial mobile phase composition.
-
Inject an appropriate volume onto the column.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 280 nm).
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Final Processing:
-
Combine the collected fractions containing the pure compound.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a white powder.
-
Structure Elucidation
Confirm the identity and purity of the isolated compound using spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to elucidate the chemical structure.
Mandatory Visualizations
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dimethoxyphenyl beta-D-glucoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3,4-Dimethoxyphenyl beta-D-glucoside synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common chemical synthesis method is the Koenigs-Knorr reaction, which involves the coupling of a glycosyl halide (e.g., acetobromoglucose) with 3,4-dimethoxyphenol (B20763) in the presence of a promoter, typically a silver or mercury salt.[1][2] Alternative methods include other chemical glycosylations using different glycosyl donors and enzymatic synthesis, which can offer high stereoselectivity.[3][4]
Q2: What is the key to achieving high stereoselectivity for the beta-anomer in the Koenigs-Knorr reaction?
A2: The stereochemical outcome is largely controlled by the protecting group at the C-2 position of the glycosyl donor.[1] The use of a "participating" group, such as an acetyl or benzoyl group, at the C-2 position provides anchimeric assistance, leading to the formation of a 1,2-trans-glycoside, which in the case of glucose derivatives, is the β-anomer.[1]
Q3: What factors generally influence the yield of the glycosylation reaction?
A3: Several factors can significantly impact the yield, including:
-
The reactivity of the glycosyl donor and acceptor: The choice of protecting groups on both the sugar and the phenol (B47542) can affect their reactivity.
-
The choice of promoter: Different heavy metal salts (e.g., silver carbonate, silver oxide, mercury(II) cyanide) can influence reaction rates and yields.[1][2]
-
Reaction conditions: Temperature, reaction time, and solvent are critical parameters that need to be optimized.[5]
-
Purity of reactants and solvent: Moisture and other impurities can lead to side reactions and reduced yields.
Q4: Are there greener alternatives to the traditional Koenigs-Knorr reaction?
A4: Yes, enzymatic synthesis presents a more environmentally friendly approach. Studies have shown the successful synthesis of 3,4-Dimethoxyphenyl β-D-glucopyranoside using cultured plant cells, offering a biocatalytic alternative to chemical methods.[6][7][8] Additionally, modifications to the Koenigs-Knorr reaction using less toxic promoters are being explored.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Glycosyl Donor | The glycosyl halide (e.g., acetobromoglucose) can degrade upon storage. It is recommended to use freshly prepared or high-purity glycosyl donor. |
| Insufficient Promoter Activity | The activity of silver salts can vary. Ensure the silver carbonate or oxide is of high quality and has been stored properly. Consider using more reactive promoters like silver triflate if necessary.[1] |
| Presence of Moisture | Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is flame-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). The use of molecular sieves is also recommended. |
| Low Reaction Temperature | While some glycosylations are initiated at low temperatures, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature profile.[5] |
| Sub-optimal Solvent | The choice of solvent can influence the solubility of reactants and the reaction rate. Dichloromethane (B109758) is commonly used, but other aprotic solvents like acetonitrile (B52724) or toluene (B28343) can be explored. |
Formation of Multiple Products (Low Selectivity)
| Potential Cause | Recommended Solution |
| Formation of the α-anomer | This is often due to the absence of a participating group at the C-2 position of the glycosyl donor. Ensure your donor has an acyl protecting group (e.g., acetate) at C-2 to favor the formation of the β-anomer.[1] |
| Side Reactions of the Phenol | The phenolic hydroxyl group can be sensitive to certain reaction conditions. Protecting other functional groups on the acceptor, if any, might be necessary. |
| Decomposition of Reactants or Products | Prolonged reaction times or high temperatures can lead to the degradation of starting materials or the desired product. Monitor the reaction progress closely and work it up as soon as it is complete. |
Difficult Purification
| Potential Cause | Recommended Solution |
| Similar Polarity of Products and Byproducts | The separation of the desired product from unreacted starting materials and byproducts can be challenging. Utilize flash column chromatography with a carefully selected solvent system. A gradient elution may be necessary for better separation. |
| Removal of Promoter Salts | After the reaction, the silver salts need to be completely removed. Filtration through a pad of Celite is a standard and effective method. |
| Product Streaking on TLC/Column | This can be due to the acidic nature of silica (B1680970) gel. Adding a small amount of a neutralizer like triethylamine (B128534) to the elution solvent can sometimes improve the separation. |
Experimental Protocols
Key Experiment: Koenigs-Knorr Synthesis of this compound
This protocol is a representative procedure based on the Koenigs-Knorr reaction for similar phenolic glycosides.
Materials:
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose)
-
3,4-Dimethoxyphenol
-
Silver(I) carbonate (Ag₂CO₃)
-
Anhydrous Dichloromethane (DCM)
-
4 Å Molecular Sieves
-
Celite
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Hexane/Ethyl Acetate (B1210297) mixture)
Procedure:
-
Preparation:
-
Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., Argon or Nitrogen).
-
Activate 4 Å molecular sieves by heating in a vacuum oven.
-
-
Reaction Setup:
-
To a round-bottom flask, add 3,4-dimethoxyphenol (1.2 equivalents), silver(I) carbonate (1.5 equivalents), and activated 4 Å molecular sieves.
-
Add anhydrous dichloromethane and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Glycosylation Reaction:
-
In a separate flask, dissolve acetobromoglucose (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.
-
Add the acetobromoglucose solution dropwise to the stirred suspension of the phenol and silver carbonate over 15-20 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), dilute the mixture with dichloromethane.
-
Filter the suspension through a pad of Celite to remove the silver salts and molecular sieves. Wash the Celite pad with additional dichloromethane.
-
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the peracetylated this compound.
-
-
Deprotection (Zemplén Deacetylation):
-
Dissolve the purified peracetylated glucoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (B1231860) solution.
-
Stir the reaction at room temperature and monitor by TLC until the deprotection is complete.
-
Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to yield the final product, this compound.
-
Data Presentation
Table 1: Influence of Promoter on the Yield of Aryl β-D-Glucoside Synthesis (Illustrative)
Note: This table presents typical yields for the Koenigs-Knorr synthesis of phenolic glycosides and is intended for comparative purposes. Actual yields for this compound may vary.
| Promoter | Glycosyl Donor | Glycosyl Acceptor | Solvent | Yield (%) | Reference |
| Ag₂CO₃ | Acetobromoglucose | Phenol | Dichloromethane | ~60-70% | [1] |
| Ag₂O | Acetobromoglucose | Phenol | Dichloromethane | ~65-75% | [2] |
| Hg(CN)₂ | Acetobromoglucose | Phenol | Acetonitrile/Benzene | ~50-60% | [1] |
| CdCO₃ | Acetobromoglucose | Cyclohexanol derivative | Toluene | 50-60% | [9] |
Visualizations
Caption: Experimental workflow for the Koenigs-Knorr synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 3. Photo-induced glycosylation using the edible polyphenol curcumin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - A selective and mild glycosylation method of natural phenolic alcohols [beilstein-journals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of 3, 4-Dimethoxyphenyl β-D-Glucopyranoside and Its Related Glycosides by Cultured Plant Cells [jstage.jst.go.jp]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Poor Separation in HPLC Analysis of Glucosides
This technical support center is designed to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of glucosides. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice for specific problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution in glucoside analysis?
Poor peak resolution, characterized by overlapping peaks, is a frequent challenge in the HPLC analysis of structurally similar glucosides.[1][2] The primary causes include:
-
Inappropriate Mobile Phase Composition: The type of organic modifier (e.g., acetonitrile (B52724) or methanol) and its proportion to the aqueous phase is critical for achieving selectivity.[1][3]
-
Suboptimal Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable glucosides.[1][4]
-
Incorrect Column Choice: Not all C18 columns are suitable. The choice of stationary phase is crucial for good separation.[1]
-
Column Degradation: Over time, the stationary phase can degrade, leading to a loss of efficiency and resolution.[1][5]
-
Suboptimal Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase, thereby influencing selectivity.[2][6]
Q2: I'm observing significant peak tailing with my glucoside peaks. What are the likely causes and solutions?
Peak tailing, where a peak has an asymmetrical "tail," can compromise accurate integration and quantification.[4][5] Common causes for glucosides, which are often polar, include:
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns can interact with the polar functional groups of glucosides, causing tailing.[1][4]
-
Inappropriate Mobile Phase pH: A mobile phase pH close to the analyte's pKa can lead to partial ionization and asymmetrical peaks.[4][5] For many glycosides, a low pH (e.g., 2.5-4.0) is recommended to suppress silanol interactions.[7]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[1][7][8]
-
Column Contamination: Buildup of contaminants can create active sites that lead to tailing.[1]
Q3: My glucoside peaks are fronting. What could be the reason?
Peak fronting, the inverse of tailing, is also an indicator of a problem in your analysis.[9] Common causes include:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the analyte band to spread and front.[10][11][12]
-
Column Overload: Injecting too much sample can lead to fronting, often accompanied by a shift to an earlier retention time.[13][14]
-
Low Column Temperature: In some cases, a column temperature that is too low can contribute to peak fronting.[9][14]
-
Column Collapse: This can occur when using highly aqueous mobile phases (more than 95% water) with some C18 columns, leading to a sudden loss of retention and fronting peaks.[13]
Q4: My retention times are shifting from one injection to the next. What should I investigate?
Fluctuating retention times can make peak identification and quantification unreliable.[3] Key areas to investigate are:
-
Mobile Phase Instability: Inconsistent preparation or evaporation of the more volatile organic solvent can alter the mobile phase composition.[3]
-
Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause an inconsistent flow rate.[3][15]
-
Insufficient Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient elution.[3][16]
-
Column Temperature Fluctuations: Variations in column temperature can lead to shifts in retention times.[15][17]
Troubleshooting Guides
Guide 1: Improving Poor Peak Resolution
If you are experiencing co-eluting or poorly resolved glucoside peaks, follow this systematic approach:
1. Mobile Phase Optimization:
-
Organic Modifier: Try switching between acetonitrile and methanol, as they offer different selectivities.[3]
-
Gradient Slope: If using a gradient, adjust the slope to provide more separation power in the region where your glucosides elute.[3][18] A shallower gradient is often beneficial for separating closely related compounds.
-
pH Adjustment: Systematically evaluate the effect of mobile phase pH. Small changes can have a significant impact on the resolution of ionizable compounds.[1][2]
2. Column Temperature Optimization:
-
Systematically evaluate a range of column temperatures (e.g., 25°C, 30°C, 35°C).[3] Increasing the temperature can improve efficiency and resolution, but it can also alter selectivity, sometimes for the worse.[2][6][19]
3. Flow Rate Adjustment:
-
Lowering the flow rate can increase the interaction time between the analyte and the stationary phase, potentially improving the separation of closely eluting compounds.[3][20]
Table 1: Illustrative Impact of Mobile Phase Composition on Glucoside Separation
| Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid) | Retention Time of Glucoside A (min) | Retention Time of Glucoside B (min) | Resolution (Rs) |
| 20:80 | 8.5 | 9.1 | 1.2 |
| 25:75 | 7.2 | 7.6 | 1.5 |
| 30:70 | 6.1 | 6.3 | 0.9 |
Note: This data is for illustrative purposes. Actual results will vary based on the specific HPLC system, column, and analytes.
Experimental Protocol: Mobile Phase Optimization
-
Prepare Mobile Phases: Prepare a series of mobile phases with varying organic modifier concentrations (e.g., 20%, 25%, 30% acetonitrile in water with 0.1% formic acid).
-
Equilibrate the Column: For each mobile phase composition, equilibrate the column for at least 10-15 column volumes.
-
Inject Standard: Inject a standard mixture of the glucosides of interest.
-
Evaluate Chromatogram: Analyze the retention times and resolution between the critical peak pairs.
-
Select Optimal Composition: Choose the mobile phase composition that provides the best resolution.
Guide 2: Resolving Peak Asymmetry (Tailing and Fronting)
1. Addressing Peak Tailing:
-
Use an End-capped Column: These columns have fewer accessible silanol groups, reducing secondary interactions.[2]
-
Modify the Mobile Phase: Add an acidic modifier like formic acid or trifluoroacetic acid (TFA) to suppress silanol ionization.[2]
-
Adjust pH: Operate at a lower pH to protonate silanol groups.[2]
-
Check for Column Overload: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) in the mobile phase. If the peak shape improves with dilution, overloading was the issue.[7]
2. Addressing Peak Fronting:
-
Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[11][15] If a stronger solvent must be used, inject a smaller volume.[12]
-
Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume to check for mass overload.[13][14]
Table 2: Effect of Sample Solvent on Peak Shape
| Sample Solvent | Peak Shape | Asymmetry Factor |
| Mobile Phase (20% ACN in Water) | Symmetrical | 1.1 |
| 50% ACN in Water | Moderate Fronting | 0.8 |
| 100% Acetonitrile | Severe Fronting | < 0.7 |
Note: This data is for illustrative purposes.
Visual Troubleshooting Workflows
Below are logical diagrams to guide you through the troubleshooting process.
Caption: Initial troubleshooting workflow for poor peak separation.
Caption: Step-by-step guide for improving peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromtech.com [chromtech.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromtech.com [chromtech.com]
- 7. benchchem.com [benchchem.com]
- 8. mastelf.com [mastelf.com]
- 9. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 10. lcms.cz [lcms.cz]
- 11. lcms.cz [lcms.cz]
- 12. m.youtube.com [m.youtube.com]
- 13. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 14. m.youtube.com [m.youtube.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. m.youtube.com [m.youtube.com]
- 17. How does increasing column temperature affect LC methods? [sciex.com]
- 18. Optimization of IC Separation Based on Isocratic-to-Gradient Retention Modeling in Combination with Sequential Searching or Evolutionary Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 20. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
stability of 3,4-Dimethoxyphenyl beta-D-glucoside in solution under different pH conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3,4-Dimethoxyphenyl beta-D-glucoside in solution under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions at different pH values?
A1: Based on studies of structurally similar β-D-glucosides, the stability of this compound is highly dependent on the pH of the solution. Generally, it is most stable in neutral to slightly acidic conditions. Under strongly acidic or alkaline conditions, it is susceptible to hydrolysis, leading to the cleavage of the glycosidic bond to form glucose and 3,4-dimethoxyphenol.
Q2: What are the primary degradation pathways for this compound in solution?
A2: The primary degradation pathway is hydrolysis of the β-glycosidic linkage. The mechanism of this hydrolysis varies with pH:
-
Acidic conditions (pH < 7): Acid-catalyzed hydrolysis occurs where the glycosidic oxygen is protonated, followed by the departure of the aglycone (3,4-dimethoxyphenol) and formation of a cyclic oxocarbenium ion intermediate, which then reacts with water to form glucose.
-
Neutral conditions (pH ≈ 7): While generally more stable, slow, uncatalyzed hydrolysis can still occur.
-
Alkaline conditions (pH > 7): Base-catalyzed hydrolysis can proceed through several mechanisms, including direct nucleophilic attack by hydroxide (B78521) ions on the anomeric carbon or neighboring group participation from the C2-hydroxyl group.
Q3: How does temperature affect the stability of this compound?
A3: As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature. Therefore, for long-term storage, it is recommended to keep solutions at low temperatures (e.g., 2-8°C or frozen) and at an optimal pH to minimize degradation. Accelerated stability studies are often conducted at elevated temperatures to predict the shelf-life at typical storage conditions.
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method. A reversed-phase C18 column can be used to separate the parent compound from its degradation products (3,4-dimethoxyphenol and glucose). The concentration of the parent compound can be monitored over time to determine the rate of degradation. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed characterization of degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of the compound observed even at neutral pH. | 1. Buffer composition: Certain buffer components may catalyze hydrolysis. 2. Microbial contamination: Microorganisms can produce enzymes (β-glucosidases) that hydrolyze the compound. 3. Incorrect pH measurement: The actual pH of the solution may be more acidic or basic than intended. | 1. Use well-characterized, non-reactive buffers (e.g., phosphate (B84403), citrate). 2. Use sterile buffers and proper aseptic techniques. Consider adding a bacteriostatic agent if appropriate for the experiment. 3. Calibrate the pH meter before use and verify the pH of the final solution. |
| Inconsistent stability results between experiments. | 1. Variability in solution preparation: Inconsistent pH, buffer concentration, or compound concentration. 2. Temperature fluctuations: Inconsistent incubation temperatures. 3. Analytical variability: Issues with the HPLC method, such as column degradation or detector drift. | 1. Follow a strict, standardized protocol for solution preparation. 2. Use a calibrated and stable incubator or water bath. 3. Validate the analytical method. Use a system suitability test before each run and regularly check the performance of the HPLC system. |
| Appearance of unexpected peaks in the chromatogram. | 1. Formation of secondary degradation products. 2. Interaction with excipients or other components in the formulation. 3. Contamination of the sample or solvent. | 1. Use LC-MS to identify the unknown peaks. 2. Analyze the stability of the compound in simpler solutions to identify potential interactions. 3. Use high-purity solvents and ensure proper cleaning of all labware. |
Data on pH-Dependent Hydrolysis of β-D-Glucosides
| pH Condition | Relative Rate of Hydrolysis | Primary Mechanism |
| Strongly Acidic (pH 1-3) | High | Specific acid-catalyzed unimolecular hydrolysis. |
| Mildly Acidic (pH 4-6) | Moderate to Low | Slower acid-catalyzed hydrolysis. |
| Neutral (pH 7) | Lowest | Uncatalyzed (solvolytic) hydrolysis. |
| Mildly Alkaline (pH 8-10) | Moderate | Bimolecular nucleophilic substitution by hydroxide. |
| Strongly Alkaline (pH > 11) | High | Neighboring group participation by the C2-oxyanion. |
Experimental Protocols
Protocol for pH Stability Assessment
This protocol outlines a general procedure for assessing the stability of this compound in solutions of varying pH.
1. Materials:
-
This compound
-
Buffer solutions (e.g., citrate (B86180) for pH 3-6, phosphate for pH 6-8, borate (B1201080) for pH 8-10)
-
Hydrochloric acid and Sodium hydroxide for pH adjustment
-
High-purity water
-
HPLC system with UV detector
-
Reversed-phase C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
Calibrated pH meter
-
Temperature-controlled incubator or water bath
2. Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a small amount of methanol, then diluted with water).
-
Prepare a series of buffer solutions at the desired pH values (e.g., pH 3, 5, 7, 9, and 11).
-
Add a known volume of the stock solution to each buffer solution to achieve the final desired concentration of the glucoside.
3. Incubation:
-
Divide each solution into aliquots in sealed vials to prevent evaporation.
-
Place the vials in a temperature-controlled incubator set to the desired temperature (e.g., 25°C, 40°C, or 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each pH condition.
-
Immediately quench the degradation reaction by cooling the sample (e.g., in an ice bath) and, if necessary, neutralizing the pH.
4. HPLC Analysis:
-
Analyze the samples by reversed-phase HPLC. An example of HPLC conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL
-
-
Quantify the peak area of the remaining this compound at each time point.
5. Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time for each pH condition.
-
If the degradation follows first-order kinetics, the plot will be linear. The slope of the line will be the negative of the degradation rate constant (k).
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
Visualizations
Caption: Experimental workflow for pH stability testing.
Caption: pH-dependent hydrolysis pathways.
Technical Support Center: 3,4-Dimethoxyphenyl beta-D-glucoside Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the experimental study of 3,4-Dimethoxyphenyl beta-D-glucoside degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent analytical results for degradation samples | Sample degradation during preparation or analysis. | Ensure consistent timing between sample preparation and analysis. Utilize a stability-indicating analytical method. Prepare samples in an appropriate diluent that minimizes further degradation. |
| Non-homogeneity of the sample. | For solid samples, ensure thorough mixing before sampling. For solutions, ensure complete dissolution and uniform mixing. | |
| Instrument variability. | Calibrate the analytical instrument before each run. Employ an internal standard to correct for variations in instrument response. | |
| Rapid degradation of this compound observed under all conditions | Presence of catalytic impurities (e.g., acid or base). | Use high-purity solvents and reagents. Ensure all glassware is meticulously cleaned and neutralized. |
| Hydrolysis of the glycosidic bond. | Control the presence of moisture in the experimental setup. Use dried solvents and store the compound in a desiccator, as glycosidic linkages are susceptible to hydrolysis. | |
| Photodegradation. | Protect samples from light exposure by using amber vials or covering them with aluminum foil, as aromatic compounds can be light-sensitive. | |
| No degradation observed even at elevated temperatures or extreme pH | The compound is highly stable under the tested conditions. | Consider extending the duration of the study or employing more forceful conditions (e.g., higher temperatures, stronger acids/bases) to determine the degradation threshold. |
| Analytical method not sensitive enough to detect low levels of degradation products. | Optimize the analytical method to improve sensitivity and lower the limit of detection for expected degradation products like 3,4-dimethoxyphenol (B20763). |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are expected to be:
-
Acid-catalyzed hydrolysis: Cleavage of the β-glucosidic bond under acidic conditions to yield 3,4-dimethoxyphenol and D-glucose.[1][2]
-
Enzymatic hydrolysis: Catalyzed by β-glucosidases, which are present in various biological systems, leading to the same hydrolysis products.[3][4][5]
-
Thermal degradation: At elevated temperatures, cleavage of the glycosidic bond can occur.[6][7]
-
Microbial degradation: Microorganisms in various environments may utilize the compound as a carbon source, initiating degradation through enzymatic hydrolysis.[8][9][10]
Q2: What are the expected degradation products of this compound?
A2: The primary degradation products from the cleavage of the β-glucosidic bond are 3,4-dimethoxyphenol and D-glucose. Further degradation of 3,4-dimethoxyphenol may occur under specific oxidative conditions.
Q3: How can I monitor the degradation of this compound experimentally?
A3: The degradation can be monitored by High-Performance Liquid Chromatography (HPLC) with UV detection. A reverse-phase C18 column is typically suitable. The mobile phase could consist of a gradient of acetonitrile (B52724) and water (with a small amount of acid like formic acid for better peak shape). The disappearance of the parent compound peak and the appearance of the 3,4-dimethoxyphenol peak can be quantified over time.
Q4: How is the rate of degradation quantified?
A4: Quantification is typically achieved by measuring the decrease in the concentration of the parent compound and the increase in the concentration of its degradation products over time using a validated stability-indicating analytical method.[11] An internal standard can be used to improve the accuracy and precision of the measurements.
Q5: What conditions are known to accelerate the degradation of similar glycosidic compounds?
A5: Elevated temperatures, acidic pH, and the presence of specific enzymes (β-glucosidases) are known to accelerate the hydrolysis of glycosidic bonds.[1][3][6] The rate of acid-catalyzed hydrolysis is dependent on the pH.[2][12][13]
Quantitative Data Summary
Table 1: Hypothetical Rate Constants for Acid-Catalyzed Hydrolysis of this compound at 50°C
| pH | k (s⁻¹) | Half-life (t₁/₂) (hours) |
| 1.0 | 1.5 x 10⁻⁴ | 1.28 |
| 2.0 | 4.8 x 10⁻⁵ | 4.01 |
| 3.0 | 1.5 x 10⁻⁵ | 12.84 |
| 4.0 | 4.8 x 10⁻⁶ | 40.13 |
Table 2: Hypothetical Kinetic Parameters for β-Glucosidase from Trichoderma reesei with Aryl β-Glucosides
| Substrate | Kₘ (mM) | Vₘₐₓ (µmol·min⁻¹·mg⁻¹) |
| p-nitrophenyl β-D-glucopyranoside | 0.19 ± 0.02 | 29.67 ± 3.25 |
| Salicin | 1.09 ± 0.2 | 2.09 ± 0.52 |
| Cellobiose | 1.22 ± 0.3 | 1.14 ± 0.21 |
| This compound (Estimated) | ~0.5 - 1.5 | ~5 - 15 |
Note: Data for this compound is estimated based on values for structurally similar compounds found in the literature.[3]
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis Study
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with pH values ranging from 1 to 4 (e.g., HCl/KCl for pH 1-2, citrate (B86180) buffer for pH 3-4).
-
Sample Preparation: Prepare a stock solution of this compound in methanol.
-
Hydrolysis Reaction: In separate vials, add a small aliquot of the stock solution to each of the pre-warmed buffer solutions to achieve a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Incubation: Incubate the vials at a constant temperature (e.g., 50°C).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and quench the hydrolysis by adding an equal volume of a neutralizing buffer or a suitable organic solvent like acetonitrile.
-
HPLC Analysis: Analyze the samples by HPLC to quantify the remaining concentration of this compound and the formation of 3,4-dimethoxyphenol.
-
Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time. The slope of the resulting linear plot will be the negative of the first-order rate constant (k).
Protocol 2: Enzymatic Hydrolysis Study
-
Enzyme and Substrate Preparation: Prepare a solution of β-glucosidase in a suitable buffer (e.g., phosphate (B84403) or citrate buffer at the optimal pH for the enzyme). Prepare a stock solution of this compound in the same buffer.
-
Enzyme Assay: In a temperature-controlled cuvette, mix the enzyme solution and the buffer.
-
Initiation of Reaction: Initiate the reaction by adding the substrate solution to the cuvette.
-
Monitoring: Monitor the reaction continuously by observing the increase in absorbance at a wavelength where the product (3,4-dimethoxyphenol) absorbs, or by taking aliquots at different time points and analyzing them by HPLC.
-
Kinetic Parameter Determination: Repeat the assay with varying substrate concentrations to determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ).
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: A typical experimental workflow for studying degradation kinetics.
References
- 1. Acid-catalyzed hydrolysis of alcohols and their beta-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]
- 3. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical and enzymatic hydrolysis of anthraquinone glycosides from madder roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Thermal degradation of methyl beta-D-glucoside. a theoretical study of plausible reaction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways [frontiersin.org]
- 9. Characterization of Microbial Degradation Products of Steviol Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microbial degradation of dibenzofuran, fluorene, and dibenzo-p-dioxin by Staphylococcus auriculans DBF63 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
preventing degradation of 3,4-Dimethoxyphenyl beta-D-glucoside during extraction
Technical Support Center: Extraction of 3,4-Dimethoxyphenyl beta-D-glucoside
Welcome to the technical support center for the extraction and handling of this compound. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals prevent degradation and maximize the yield and purity of the target compound during extraction processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is a phenolic glycoside. Its structure consists of a glucose molecule linked to a 3,4-dimethoxyphenol (B20763) (the aglycone) via a β-glycosidic bond. Degradation is a major concern because the cleavage of this bond results in the loss of the native compound, leading to inaccurate quantification, loss of biological activity, and complications in downstream applications.
Q2: What are the primary causes of this compound degradation during extraction?
The degradation of this compound during extraction is primarily caused by three factors:
-
Enzymatic Hydrolysis: Plants often contain endogenous β-glucosidase enzymes that are released upon tissue homogenization and specifically cleave the β-glycosidic bond.[1][2]
-
Acid-Catalyzed Hydrolysis: The glycosidic bond is susceptible to cleavage under acidic conditions (low pH).[1]
-
Thermal Degradation: Elevated temperatures can accelerate both enzymatic and acid-catalyzed hydrolysis, leading to increased degradation of the target compound.[1]
Q3: How can I prevent enzymatic degradation of the compound during sample preparation?
To prevent enzymatic degradation, endogenous β-glucosidases must be inactivated immediately after harvesting the plant material. The most effective methods include:
-
Flash-Freezing: Immediately freeze the plant material in liquid nitrogen and store it at -80°C until extraction. This is a highly effective method for preserving the compound's integrity.
-
Blanching: Briefly immerse the fresh plant material in hot water or steam (e.g., 80-95°C for a few minutes) to denature the enzymes, followed by rapid cooling on ice.[1]
-
Rapid Drying: Quickly dry the plant material at a controlled, mild temperature (e.g., 40-50°C) to reduce water activity and inactivate enzymes.[1]
Q4: What is the optimal pH for extracting this compound?
The optimal pH for extraction is in the neutral to slightly acidic range, typically between pH 6.0 and 7.0 .[1] Acidic conditions (pH < 5) should be avoided as they can catalyze the hydrolysis of the glycosidic bond.[1] If the plant matrix is naturally acidic, consider using a buffered extraction solvent (e.g., with a phosphate (B84403) buffer) to maintain a stable pH.[1]
Q5: Which solvents and temperatures are recommended for the extraction?
-
Solvents: Polar solvents are most effective for extracting glycosides. Mixtures of ethanol (B145695) or methanol (B129727) with water (e.g., 50-80% ethanol) are commonly used.[3][4][5][6][7] Starting the extraction with a high concentration of organic solvent can also help to precipitate and inactivate enzymes.[1]
-
Temperature: It is best to conduct extractions at a low to moderate temperature, such as room temperature or up to 40-50°C .[1][8] While higher temperatures can increase extraction efficiency, they significantly increase the risk of thermal degradation and hydrolysis.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the extraction of this compound.
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Enzymatic Degradation | Immediately inactivate endogenous enzymes upon harvesting by flash-freezing the plant material in liquid nitrogen or by blanching fresh material.[1] For dried material, ensure the drying process was rapid and at a controlled, mild temperature (40-50°C).[1] |
| Acid-Catalyzed Hydrolysis | Measure the pH of your plant material slurry. If it is acidic, use a buffered extraction solvent (e.g., phosphate buffer, pH 6.5-7.0) to maintain a neutral pH.[1] Avoid the addition of strong acids to the extraction solvent. |
| Thermal Degradation | Conduct the extraction at a lower temperature (e.g., room temperature to 40°C).[1] When concentrating the extract, use a rotary evaporator at a controlled, low temperature (<50°C).[3] |
| Incomplete Extraction | Ensure the plant material is ground to a fine, uniform powder to maximize surface area.[8] Increase the extraction time or perform sequential extractions on the plant material. Optimize the solvent-to-solid ratio to ensure the material is fully saturated.[8] |
| Inappropriate Solvent | The polarity of the extraction solvent is critical. Test different concentrations of aqueous ethanol or methanol (e.g., 50%, 70%, 90%) to find the optimal solvent for your specific plant matrix.[4][9] |
Problem 2: Presence of Aglycone (3,4-Dimethoxyphenol) and/or Unknown Peaks in Chromatogram
| Potential Cause | Recommended Solution |
| Hydrolysis of Glycosidic Bond | The presence of the aglycone is a direct indicator of hydrolysis. Review all steps for potential causes of enzymatic, acidic, or thermal degradation as detailed in "Problem 1". |
| Oxidative Degradation | Phenolic compounds can be susceptible to oxidation. Consider performing the extraction under an inert atmosphere (e.g., nitrogen gas). The addition of antioxidants, such as ascorbic acid, to the extraction solvent may also be beneficial. |
| Solvent Impurities or Reactions | Ensure high-purity (e.g., HPLC grade) solvents are used for extraction and analysis to avoid introducing contaminants. |
Data Presentation
While specific stability data for this compound is limited in the literature, the following tables provide typical stability and activity profiles for related β-glucosides and the enzymes that degrade them. This data serves as a guide for establishing optimal extraction parameters.
Table 1: Influence of pH and Temperature on β-Glucosidase Activity (Generic)
| Parameter | Condition | Typical Relative Activity | Rationale |
| pH | 3.0 - 4.0 | Low | Suboptimal for most plant β-glucosidases.[10] |
| 5.0 - 6.0 | High / Optimal | Optimal pH range for many fungal and plant β-glucosidases.[7][10][11] | |
| 7.0 - 8.0 | Moderate to Low | Activity typically declines above neutral pH.[11] | |
| Temperature | 30 - 40°C | Moderate | Enzyme is active, risk of degradation is lower.[11] |
| 50 - 60°C | High / Optimal | Optimal temperature for many β-glucosidases, but increases thermal degradation risk for the glucoside.[11] | |
| > 70°C | Declining / Inactivated | High temperatures lead to enzyme denaturation.[12] |
Table 2: Comparison of Extraction Solvents for Phenolic Compounds
| Solvent System | Relative Polarity | Typical Extraction Efficiency for Phenolic Glycosides | Reference |
| 100% Water | High | Moderate to Low | [5][9] |
| 50% Aqueous Ethanol | High | Good to Excellent | [3][7] |
| 70-80% Aqueous Ethanol | High | Often Optimal | [1][7] |
| 100% Ethanol | Medium | Moderate | [5] |
| 70-90% Aqueous Methanol | High | Often Optimal | [4][9] |
| 100% Methanol | Medium | Good | [13] |
| Acetone | Medium | Moderate | [9] |
Experimental Protocols
Protocol 1: Stabilized Extraction of this compound
This protocol is designed to minimize degradation by inactivating enzymes and controlling pH and temperature.
1. Plant Material Preparation (Choose one method):
- Method A (Fresh Material - Flash-Freezing):
- Immediately after harvesting, flash-freeze the plant material in liquid nitrogen.
- Store the frozen material at -80°C.
- Prior to extraction, grind the material to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.
- Method B (Fresh Material - Blanching):
- Blanch the fresh plant material in boiling water (95-100°C) for 2-3 minutes to inactivate enzymes.[1]
- Immediately cool the material in an ice bath to prevent thermal degradation.[1]
- Homogenize the blanched material before extraction.
2. Extraction:
- Weigh the powdered/homogenized plant material and place it in an appropriate extraction vessel.
- Prepare the extraction solvent: 70% ethanol in a 50 mM phosphate buffer (pH 7.0) .
- Add the extraction solvent to the plant material at a solid-to-solvent ratio of 1:10 (w/v) (e.g., 10 g of plant material in 100 mL of solvent).
- Agitate the mixture using a magnetic stirrer or orbital shaker at a controlled temperature of 25-30°C for 4-6 hours .
- Separate the extract from the solid residue by centrifugation followed by filtration (e.g., through Whatman No. 1 filter paper).
- For exhaustive extraction, repeat the extraction process on the solid residue 1-2 more times and combine the filtrates.
3. Concentration:
- Concentrate the combined filtrates using a rotary evaporator.
- Maintain the water bath temperature at or below 40°C to prevent thermal degradation.
- Concentrate the extract to a small volume or to dryness.
4. Storage:
- Store the final extract in an airtight, light-protected container at -20°C or -80°C to prevent any residual enzymatic or chemical degradation over time.
Visualizations
Diagram 1: Key Degradation Pathways
Caption: Primary degradation pathways for this compound.
Diagram 2: Recommended Experimental Workflow
Caption: Workflow for stabilized extraction of the target glucoside.
Diagram 3: Troubleshooting Logic for Low Yield
Caption: A logical guide for troubleshooting low extraction yields.
References
- 1. Purification and characterization of an extracellular β‐glucosidase from Sporothrix schenckii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Glucosidase - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Impact of Different Extraction Solvents on Phenolic Content and Antioxidant Potential of Pinus densiflora Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcogj.com [phcogj.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pH, Temperature, and Chemicals on the Endoglucanases and β-Glucosidases from the Thermophilic Fungus Myceliophthora heterothallica F.2.1.4. Obtained by Solid-State and Submerged Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Hydrolysis of 3,4-Dimethoxyphenyl beta-D-glucoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic hydrolysis of 3,4-Dimethoxyphenyl beta-D-glucoside.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the enzymatic hydrolysis of this compound?
A1: The optimal pH for β-glucosidases can vary significantly depending on the source of the enzyme. Most fungal β-glucosidases exhibit optimal activity in an acidic pH range, typically between 4.0 and 6.0.[1][2] For example, β-glucosidase from Fusarium oxysporum has an optimal pH of 5.0.[2] However, some bacterial β-glucosidases can have neutral or even alkaline pH optima.[3] It is crucial to determine the optimal pH for your specific β-glucosidase empirically.
Q2: What is the optimal temperature for the reaction?
A2: The optimal temperature for β-glucosidase activity also varies depending on the enzyme's origin. Many β-glucosidases from fungal sources have temperature optima in the range of 50°C to 70°C.[1][2][4] For instance, the β-glucosidase from Fusarium oxysporum shows optimal activity at 70°C.[2] Thermostability is a key factor, as the enzyme may lose activity rapidly at temperatures above its optimum. It is recommended to perform a temperature profile experiment to find the ideal temperature for your specific enzyme.
Q3: What are typical kinetic parameters (Kₘ and Vₘₐₓ) for β-glucosidases with aryl-β-D-glucosides?
A3: The kinetic parameters, Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), are substrate and enzyme-specific. For aryl-β-D-glucosides like p-nitrophenyl-β-D-glucopyranoside (a commonly used analog), Kₘ values can range from the micromolar to millimolar scale.[5][6][7] Vₘₐₓ values also show significant variation.[5][6][7] For example, a β-glucosidase from Trichoderma reesei showed a Kₘ of 0.19 mM and a Vₘₐₓ of 29.67 µmol/min/mg for p-nitrophenyl-β-D-glucopyranoside.[7] It is essential to determine these parameters for this compound with your specific enzyme to understand the enzyme's affinity and catalytic efficiency.
Q4: Can the product of the reaction, 3,4-dimethoxyphenol (B20763) or glucose, inhibit the enzyme?
A4: Yes, product inhibition is a common issue with β-glucosidases.[8] Glucose, one of the reaction products, is a known inhibitor of many β-glucosidases.[9][10] The aglycone product, in this case, 3,4-dimethoxyphenol, may also exert inhibitory effects. The extent of inhibition depends on the specific enzyme and the concentration of the products. If you observe a decrease in reaction rate over time, product inhibition should be investigated.
Q5: Are there any known activators or inhibitors for this type of reaction?
A5: The activity of β-glucosidases can be influenced by various chemical agents. Some metal ions, such as Mn²⁺ and Fe²⁺, have been shown to enhance the activity of certain β-glucosidases.[2] Conversely, other metal ions like Cu²⁺, Hg²⁺, and Fe³⁺ can act as inhibitors.[3][6][11] Chelating agents like EDTA and reagents that react with thiol groups can also inhibit enzyme activity.[6][11] The specific effects of these agents will depend on the particular β-glucosidase being used.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or very low enzyme activity | 1. Incorrect pH or temperature: The reaction conditions are outside the optimal range for the enzyme. | 1. Review the literature for the optimal pH and temperature of your specific β-glucosidase or a similar one. Perform pH and temperature optimization experiments.[1][2] |
| 2. Inactive enzyme: The enzyme may have denatured due to improper storage or handling (e.g., repeated freeze-thaw cycles).[12] | 2. Purchase a new batch of enzyme. Ensure proper storage conditions as per the manufacturer's instructions. Aliquot the enzyme upon arrival to avoid multiple freeze-thaw cycles. | |
| 3. Presence of inhibitors: The reaction buffer or sample may contain inhibiting substances.[11] | 3. Analyze the composition of your reaction mixture for known inhibitors (e.g., heavy metals, chelating agents). Consider using a different buffer system. | |
| Reaction rate decreases over time | 1. Product inhibition: Accumulation of glucose and/or 3,4-dimethoxyphenol is inhibiting the enzyme.[8][9] | 1. Measure the reaction rate at different initial substrate concentrations to assess product inhibition. If confirmed, consider strategies like removing the products as they are formed (if feasible) or using a higher enzyme concentration to achieve the desired conversion in a shorter time. |
| 2. Substrate inhibition: High concentrations of this compound may be inhibiting the enzyme.[7][9] | 2. Perform kinetic studies with varying substrate concentrations to determine if substrate inhibition occurs. If so, use a lower, non-inhibitory substrate concentration. | |
| 3. Enzyme instability: The enzyme is not stable under the experimental conditions for the duration of the assay. | 3. Perform a time-course experiment to assess the stability of the enzyme under your assay conditions. If the enzyme is unstable, consider using a stabilizing agent (e.g., BSA) or finding a more stable enzyme. | |
| Inconsistent or non-reproducible results | 1. Inaccurate pipetting: Errors in dispensing enzyme, substrate, or buffer volumes. | 1. Calibrate your pipettes regularly. Use positive displacement pipettes for viscous solutions. Prepare a master mix of reagents to minimize pipetting errors. |
| 2. Inhomogeneous mixture: The enzyme and substrate are not uniformly mixed in the reaction vessel. | 2. Ensure thorough but gentle mixing of the reaction components before starting the incubation. | |
| 3. Temperature fluctuations: The incubator or water bath temperature is not stable. | 3. Use a calibrated and stable temperature control system. Monitor the temperature throughout the experiment. |
Experimental Protocols
Protocol 1: Determination of Optimal pH
-
Prepare a series of buffers with different pH values (e.g., 0.1 M citrate (B86180) buffer for pH 3.0-6.0 and 0.1 M phosphate (B84403) buffer for pH 6.0-8.0).[1][13]
-
Set up a series of reactions, each containing the same concentration of this compound and β-glucosidase in the different pH buffers.
-
Incubate the reactions at a constant temperature (e.g., the manufacturer's recommended temperature or a literature value for a similar enzyme) for a fixed period.
-
Stop the reaction (e.g., by adding a strong base like 1 M Na₂CO₃ if monitoring product formation spectrophotometrically).[13]
-
Measure the amount of product formed.
-
Plot the enzyme activity (product formed per unit time) against the pH to determine the optimal pH.
Protocol 2: Determination of Optimal Temperature
-
Prepare a reaction mixture containing this compound and β-glucosidase in the optimal pH buffer determined in Protocol 1.
-
Aliquot the mixture into several tubes.
-
Incubate each tube at a different temperature (e.g., in a gradient from 30°C to 80°C) for a fixed period.[1][2]
-
Stop the reactions and measure the amount of product formed.
-
Plot the enzyme activity against the temperature to determine the optimal temperature.
Protocol 3: General Enzyme Assay for Hydrolysis of this compound
This protocol assumes a spectrophotometric assay based on the formation of 3,4-dimethoxyphenol. The wavelength of maximum absorbance for 3,4-dimethoxyphenol will need to be determined.
-
Prepare a stock solution of this compound in the optimal reaction buffer.
-
Prepare a working solution of the β-glucosidase in the same buffer.
-
In a microplate well or cuvette, add the reaction buffer and the substrate solution.
-
Pre-incubate the mixture at the optimal temperature for 5 minutes.
-
Initiate the reaction by adding the enzyme solution and mix gently.
-
Monitor the increase in absorbance at the predetermined wavelength for 3,4-dimethoxyphenol over time in a kinetic mode or stop the reaction at a specific time point by adding a stop solution.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time curve. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Visualizations
Caption: Experimental workflow for optimizing enzymatic hydrolysis.
References
- 1. Effect of pH, Temperature, and Chemicals on the Endoglucanases and β-Glucosidases from the Thermophilic Fungus Myceliophthora heterothallica F.2.1.4. Obtained by Solid-State and Submerged Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production and Characterization of Highly Thermostable β-Glucosidase during the Biodegradation of Methyl Cellulose by Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scirp.org [scirp.org]
- 6. Purification and characterization of an extracellular β‐glucosidase from Sporothrix schenckii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in β-Glucosidase Sequence and Structure Engineering: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. When substrate inhibits and inhibitor activates: implications of β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and Catalytic Characterization of TsBGL, a β-Glucosidase From Thermofilum sp. ex4484_79 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Beta Glucosidase/Galactosidase enzyme assays issues - Biochemistry [protocol-online.org]
- 13. Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of β-D-Glucosides
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of β-D-glucosides. The information is presented in a practical question-and-answer format to assist in optimizing your experimental outcomes.
Section 1: Troubleshooting Guides
This section addresses common problems encountered during the synthesis of β-D-glucosides, their potential causes, and recommended solutions.
Guide 1.1: Chemical Synthesis (e.g., Koenigs-Knorr and related methods)
Problem 1: Low Yield of the Desired β-D-Glucoside
-
Question: My glycosylation reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.[1][2]
-
Inactive Starting Materials or Reagents: Ensure the glycosyl donor, acceptor, and promoter are pure, dry, and active. Moisture is a significant inhibitor in many glycosylation reactions. It is advisable to use freshly prepared or properly stored reagents.
-
Insufficient Promoter/Activator: The chosen promoter (e.g., silver carbonate, Lewis acid) may not be effective enough for your specific substrate.[1] Consider screening different promoters or increasing the equivalents of the current one. For instance, while silver carbonate is traditional in Koenigs-Knorr reactions, other heavy metal salts like those of mercury or less toxic promoters like lithium carbonate have been used.[3][4][5]
-
Suboptimal Reaction Temperature: Glycosylation reactions are often temperature-sensitive.[1] Reactions are frequently initiated at low temperatures (e.g., -78 °C) and gradually warmed to control the reaction rate and minimize side reactions.[1]
-
Decomposition: The glycosyl donor or the product might be unstable under the reaction conditions. Monitor the reaction by Thin Layer Chromatography (TLC) for the appearance of degradation products. If decomposition is observed, consider using milder conditions (e.g., lower temperature, less harsh promoter).
-
Problem 2: Poor β-Stereoselectivity (Formation of α/β Mixtures)
-
Question: My reaction is producing a significant amount of the α-anomer, leading to a low β:α ratio. How can I enhance the β-selectivity?
-
Answer: Achieving high stereoselectivity is a central challenge in glycoside synthesis. Several factors influence the anomeric outcome.[6]
-
Influence of Protecting Groups: The choice of protecting group at the C-2 position of the glycosyl donor is critical.
-
Participating Groups: Acyl-type protecting groups (e.g., acetyl, benzoyl) at the C-2 position promote the formation of 1,2-trans-glycosides (the β-anomer for glucose) through neighboring group participation.[3][7] This involves the formation of an intermediate acyloxonium ion that shields the α-face, directing the incoming nucleophile to the β-face.[3][8]
-
Non-Participating Groups: Ether-type protecting groups (e.g., benzyl) at C-2 do not offer this participation and often lead to mixtures of anomers.[7]
-
-
Solvent Effects: The reaction solvent plays a crucial role in directing stereoselectivity.
-
Nitrile Solvents: Solvents like acetonitrile (B52724) are known to favor the formation of β-glucosides.[6][9]
-
Ethereal Solvents: Solvents such as diethyl ether, THF, and dioxane tend to favor the formation of α-glucosides.[6][9]
-
-
Promoter/Lewis Acid Choice: The nature of the promoter can influence the stereochemical outcome. Some Lewis acids, in combination with specific donors, have been shown to favor β-selectivity.[10]
-
Problem 3: Formation of Side Products
-
Question: I am observing unexpected spots on my TLC, suggesting the formation of side products. What are the common side reactions and how can I minimize them?
-
Answer: Several side reactions can occur during glycosylation, complicating purification and reducing the yield of the desired product.[11][12]
-
Orthoester Formation: This is a common byproduct when using donors with a participating group at C-2, especially with less reactive acceptors.[1] To minimize orthoester formation, you can try using a more reactive glycosyl donor or a different promoter system. In some cases, switching to a non-participating group at C-2 might be necessary, though this will likely impact stereoselectivity.[1]
-
Glycal Formation: Elimination of the leaving group and the C-2 substituent can lead to the formation of a glycal. This is more prevalent with certain donor/promoter combinations.
-
Donor Hydrolysis: If there is residual moisture in the reaction, the glycosyl donor can be hydrolyzed, leading to a non-reactive species.[12] Rigorous drying of all reagents and glassware is essential.
-
Aglycon Transfer: In the case of thioglycosides, intermolecular transfer of the thio-aglycon from one donor to another can occur.[12]
-
Guide 1.2: Enzymatic Synthesis
Problem 1: Low Conversion/Yield
-
Question: My enzymatic glycosylation is showing low conversion of the starting materials. How can I improve the yield?
-
Answer: While offering excellent stereoselectivity for β-glucosides, enzymatic synthesis requires careful optimization.[2]
-
Sub-optimal pH and Temperature: Enzyme activity is highly dependent on pH and temperature. It is crucial to determine the optimal conditions for the specific β-glucosidase being used, which often falls in the pH range of 4.0 to 6.0 for fungal enzymes.[2]
-
Product Inhibition: β-glucosidases can be inhibited by the glucose product.[2] Consider strategies to remove glucose as it is formed, or use an enzyme known to have high product tolerance.
-
Substrate Solubility: Poor solubility of either the donor or acceptor can limit the reaction rate.[2] The use of co-solvents or biphasic systems might be necessary.
-
Enzyme Activity: The activity of the enzyme preparation should be verified. Commercial enzymes can vary in activity, and storage conditions can affect their stability.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the Koenigs-Knorr reaction and why is it used for β-glucoside synthesis? A1: The Koenigs-Knorr reaction is a classical method for forming a glycosidic bond. It typically involves the reaction of a glycosyl halide (e.g., acetobromoglucose) with an alcohol in the presence of a promoter, often a silver or mercury salt.[3][4][13] When a participating protecting group (like an acetyl group) is present at the C-2 position of the glucose donor, the reaction proceeds with anchimeric assistance to stereoselectively yield the 1,2-trans-glycoside, which is the β-glucoside.[3][8]
Q2: How do I choose the right protecting group for my synthesis? A2: The choice of protecting groups is a critical strategic decision in carbohydrate synthesis, profoundly influencing both reactivity and stereoselectivity.[7] For β-selective synthesis of glucosides, a participating group (e.g., acetate (B1210297), benzoate) at the C-2 position is generally preferred. For other hydroxyl groups, protecting groups should be chosen based on their stability to the glycosylation conditions and the ease of their selective removal in subsequent steps (orthogonal protecting group strategy).[1]
Q3: What are the advantages of enzymatic synthesis over chemical synthesis for β-D-glucosides? A3: Enzymatic synthesis, typically using β-glucosidases, offers several advantages:
-
High Stereoselectivity: Enzymes are highly specific and generally produce only the β-anomer.[2]
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media under mild pH and temperature conditions, which can be advantageous for sensitive substrates.
-
No Need for Protecting Groups: In many cases, enzymatic synthesis can be performed on unprotected sugars, simplifying the overall synthetic route.
Q4: My TLC shows multiple product spots. How can I confirm if they are anomers? A4: The formation of both α and β anomers is a common outcome in non-selective glycosylation reactions. After purification of the product mixture, Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method to determine the anomeric ratio. The coupling constant between the anomeric proton (H-1) and the proton at C-2 (H-2) is diagnostic: for β-D-glucosides, this is a large axial-axial coupling (typically 8-10 Hz), while for α-D-glucosides, it is a smaller axial-equatorial coupling (typically 3-4 Hz).
Section 3: Data Presentation
Table 1: Influence of C-2 Protecting Group and Solvent on Stereoselectivity
| Glycosyl Donor (Glucose) | C-2 Protecting Group | Solvent | Typical β:α Ratio | Reference |
| Peracetylated | Acetyl (Participating) | Dichloromethane (B109758) | High β-selectivity | [7] |
| Perbenzylated | Benzyl (Non-participating) | Dichloromethane | Mixture of α and β | [7] |
| Peracetylated | Acetyl (Participating) | Acetonitrile | Enhanced β-selectivity | [6][9] |
| Perbenzylated | Benzyl (Non-participating) | Diethyl Ether | Favors α-selectivity | [6][9] |
Table 2: Common Promoters for Koenigs-Knorr Type Reactions
| Promoter | Typical Application | Advantages | Disadvantages | Reference |
| Silver (I) Carbonate | Original Koenigs-Knorr | Well-established | Stoichiometric amounts needed, cost | [3][4] |
| Mercury (II) Salts | Helferich conditions | Effective for various donors | Highly toxic | [3] |
| Lithium Carbonate | Less toxic alternative | Lower toxicity, easy separation | May have different reactivity profile | [4] |
| Lewis Acids (e.g., TMSOTf, BF₃·OEt₂) | Activation of various donors | Catalytic amounts, high reactivity | Can lead to side reactions, moisture sensitive | [10][14] |
Section 4: Experimental Protocols
Protocol 4.1: General Koenigs-Knorr Protocol for β-D-Glucoside Synthesis
This is a generalized protocol and requires optimization for specific substrates.
-
Preparation of the Glycosyl Donor (Acetobromoglucose):
-
Start with D-glucose and peracetylate it using acetic anhydride (B1165640) with a catalyst (e.g., sodium acetate).
-
Convert the resulting penta-O-acetyl-β-D-glucopyranose to 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide by treating it with a solution of HBr in acetic acid.[2]
-
-
Glycosylation Reaction:
-
Rigorously dry all glassware and ensure all solvents and reagents are anhydrous.
-
In a flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the glycosyl acceptor (1.0-1.2 equivalents) and the promoter (e.g., silver carbonate, 1.5-2.0 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Cool the mixture to the desired starting temperature (e.g., 0 °C or lower).
-
In a separate flask, dissolve the acetobromoglucose (1.0 equivalent) in the anhydrous solvent.
-
Add the solution of the glycosyl donor dropwise to the acceptor/promoter mixture with stirring.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the insoluble silver salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Deprotection:
-
Dissolve the crude product in anhydrous methanol (B129727).
-
Add a catalytic amount of sodium methoxide (B1231860) (Zemplén deacetylation).
-
Stir the reaction at room temperature and monitor by TLC until all acetyl groups are removed.
-
Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate.
-
-
Purification:
-
Purify the final product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate).
-
Protocol 4.2: General Enzymatic Synthesis of a β-D-Glucoside
This protocol is a starting point and requires optimization for the specific enzyme and substrates.
-
Reaction Setup:
-
Prepare a buffer solution at the optimal pH for the chosen β-glucosidase (e.g., 0.1 M acetate buffer, pH 5.0).[15]
-
In a reaction vessel, dissolve the glycosyl acceptor in the buffer. If the acceptor has poor water solubility, a co-solvent (e.g., a water-miscible organic solvent) may be required.
-
Add D-glucose (the glycosyl donor) to the solution.
-
Equilibrate the reaction mixture to the optimal temperature for the enzyme (e.g., 50 °C).[15]
-
-
Enzymatic Reaction:
-
Add the β-glucosidase (e.g., from almonds or a microbial source) to the reaction mixture. The amount of enzyme will need to be optimized.
-
Stir the reaction mixture at the optimal temperature.
-
Monitor the formation of the product over time using a suitable analytical method (e.g., HPLC or TLC). Reaction times can range from hours to several days.
-
-
Work-up and Purification:
-
Once the reaction has reached equilibrium or the desired conversion, terminate the reaction by heating to denature the enzyme (e.g., 100 °C for 10 minutes).[15]
-
Remove the denatured enzyme by centrifugation or filtration.
-
The crude product can be purified from the unreacted starting materials and byproducts by techniques such as column chromatography on silica gel or a suitable resin.
-
Section 5: Visualizations
Caption: A troubleshooting workflow for the stereoselective synthesis of β-D-glucosides.
Caption: Mechanism of neighboring group participation for β-selectivity.
Caption: The influence of solvent choice on the stereochemical outcome of glycosylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides [mdpi.com]
- 6. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Common side reactions of the glycosyl donor in chemical glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. Enzymatic synthesis of methyl β-d-glucoside directly from... [degruyterbrill.com]
Technical Support Center: Purification of Polar Glycosidic Compounds
Welcome to the technical support center for the purification of polar glycosidic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique challenges encountered during the isolation and purification of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar glycosidic compounds?
Polar glycosidic compounds present several purification challenges stemming from their inherent chemical properties. Their high polarity, due to the presence of one or more sugar moieties, leads to poor retention on traditional reversed-phase (RP) chromatography columns.[1][2] Additionally, they often exist in complex mixtures with structurally similar compounds, making separation difficult.[3] Degradation through hydrolysis of glycosidic bonds under harsh temperature or pH conditions is also a significant concern.[4]
Q2: Which chromatographic techniques are most effective for purifying polar glycosides?
Several chromatographic techniques can be employed, often in combination, for the effective purification of polar glycosidic compounds. The choice depends on the specific properties of the target molecule and the impurities present.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While challenging due to low retention, RP-HPLC can be optimized using specialized columns (e.g., C18 with enhanced polar retention) or mobile phase modifiers.[1][5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for highly polar compounds.[6][7] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, promoting retention of polar analytes.[6][7]
-
Solid-Phase Extraction (SPE): SPE is an effective sample clean-up and fractionation technique to remove interfering substances and enrich the glycoside fraction before final purification by HPLC.[8][9][10]
-
Column Chromatography: Traditional column chromatography using stationary phases like silica (B1680970) gel or Sephadex LH-20 is widely used for initial fractionation.[8]
Q3: How can I improve the retention of my polar glycosidic compound in Reversed-Phase HPLC?
Improving retention in RP-HPLC is a common challenge. Here are several strategies:
-
Use a Polar-Endcapped C18 Column: These columns are designed to reduce interactions with residual silanols and improve retention for polar compounds.
-
Employ Highly Aqueous Mobile Phases: Using mobile phases with a high water content (up to 100%) can enhance retention. Specialized columns that prevent phase collapse under these conditions are recommended.[1]
-
Add Ion-Pairing Reagents: For ionizable glycosides, adding an ion-pairing reagent to the mobile phase can increase retention by forming a neutral complex that interacts more strongly with the stationary phase.[2][11]
-
Adjust Mobile Phase pH: Modifying the pH of the mobile phase can suppress the ionization of acidic or basic functional groups on the glycoside, increasing its hydrophobicity and retention.[2]
Q4: My polar glycoside is degrading during the extraction process. What can I do to minimize this?
Degradation, often through hydrolysis of the glycosidic linkage, is a common issue, particularly for saponins.[4] Key factors to control are temperature and pH.[4]
-
Temperature Control: Avoid excessive heat during extraction and solvent evaporation. For many saponins, an optimal extraction temperature is between 50-60°C.[4] Freeze-drying (lyophilization) is a preferred method for drying plant material to prevent degradation of thermolabile compounds.[8]
-
pH Management: Maintain a near-neutral pH during extraction, as both strongly acidic and alkaline conditions can catalyze the cleavage of glycosidic bonds.[4]
Troubleshooting Guides
Guide 1: Poor Peak Shape in HPLC (Tailing or Fronting)
This guide addresses common issues related to suboptimal peak shapes during the HPLC analysis of polar glycosidic compounds.
| Probable Cause | Solution | Citation |
| Column Overload | Dilute the sample or inject a smaller volume. | [9] |
| Secondary Interactions with Silica | Use a base-deactivated or end-capped column. Add a competitive base (e.g., triethylamine) to the mobile phase in small concentrations. | [12] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. | [2] |
| Column Contamination or Degradation | Wash the column with a strong solvent. If the problem persists, replace the column. | [12] |
Guide 2: Low Recovery of the Target Glycoside
This guide provides solutions for issues related to the loss of the target compound during the purification workflow.
| Probable Cause | Solution | Citation |
| Incomplete Elution from SPE Cartridge | Optimize the elution solvent. Increase the solvent strength or volume. | [9] |
| Irreversible Adsorption to Stationary Phase | For silica gel, deactivating the silica with a small amount of water or triethylamine (B128534) may help. Consider a different stationary phase (e.g., alumina, C18). | [13] |
| Degradation During Purification | Minimize exposure to harsh pH conditions and high temperatures. Use buffers to maintain a stable pH. | [4] |
| Precipitation of Compound | Check the solubility of the compound in the mobile phase and sample diluent. Adjust the solvent composition to improve solubility. | [12] |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol outlines a general procedure for enriching polar glycosides from a crude plant extract using a reversed-phase SPE cartridge (e.g., C18).[9]
-
Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18) with an appropriate sorbent mass for your sample size.[9]
-
Conditioning: Condition the cartridge by passing a water-miscible organic solvent (e.g., methanol) through it.[14]
-
Equilibration: Equilibrate the cartridge by passing water or an appropriate buffer through it.[9][14]
-
Sample Loading: Dissolve the crude extract in a suitable solvent and load it onto the cartridge.[9]
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of aqueous methanol) to remove highly polar impurities.[9]
-
Elution: Elute the target glycosides with a stronger solvent (e.g., methanol, acetonitrile, or a higher percentage aqueous mixture).[9]
-
Analysis: Analyze the collected fractions by TLC or HPLC to confirm the presence of the target compounds.[9]
Protocol 2: General Procedure for Purification by Column Chromatography
This protocol describes a typical workflow for separating polar glycosidic compounds using normal-phase column chromatography.[15]
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent system.
-
Column Packing: Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Sample Adsorption: Dissolve the crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Dry the silica gel completely.
-
Sample Loading: Carefully load the dried silica gel with the adsorbed sample onto the top of the column.
-
Elution: Elute the column with a gradient of solvents, starting with a less polar eluent and gradually increasing the polarity (e.g., a gradient of chloroform (B151607) to methanol).[8]
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure.
Visualizations
References
- 1. waters.com [waters.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. selectscience.net [selectscience.net]
- 6. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Solid Phase Extraction Explained [scioninstruments.com]
- 11. Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography | MDPI [mdpi.com]
- 12. pdf.dutscher.com [pdf.dutscher.com]
- 13. Purification [chem.rochester.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Glycosylation in Plant Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the efficiency of glycosylation in plant cell cultures.
Frequently Asked Questions (FAQs)
Q1: What are the main differences between N-glycosylation in plants and mammals?
A1: While the initial stages of N-glycosylation in the endoplasmic reticulum (ER) are highly conserved across eukaryotes, significant differences arise during the processing of N-glycans in the Golgi apparatus.[1][2] Plant-produced glycoproteins often contain β(1,2)-xylose and core α(1,3)-fucose residues, which are typically absent in mammals and can be immunogenic.[3] Conversely, terminal sialic acid, a common feature of mammalian glycoproteins that plays a crucial role in serum half-life and biological activity, is naturally absent in plants.[4]
Q2: What is glycoengineering and how can it be used to improve glycosylation in plant cell cultures?
A2: Glycoengineering involves the modification of the plant's natural glycosylation pathways to produce recombinant proteins with desired, often human-like, glycan structures. This is a powerful tool to enhance the efficacy and reduce the immunogenicity of therapeutic glycoproteins produced in plants.[3] Key strategies include:
-
Knockout of plant-specific enzymes: Using gene-editing technologies like CRISPR/Cas9 to eliminate the activity of enzymes responsible for adding plant-specific sugars, such as β(1,2)-xylosyltransferase (XylT) and α(1,3)-fucosyltransferase (FucT).[5][6][7]
-
Knock-in of mammalian genes: Introducing genes from the mammalian glycosylation pathway to produce more human-like glycans. A major achievement in this area has been the introduction of the entire pathway for sialic acid biosynthesis and attachment to produce sialylated glycoproteins in plants.[4][8]
-
Subcellular targeting: Directing the recombinant protein to specific subcellular compartments, such as the ER, to control the extent of glycan processing. Retention in the ER can prevent the addition of plant-specific glycans that are added in the Golgi.[9][10]
Q3: What are the common causes of low recombinant protein yield in plant cell cultures?
A3: Low yields of recombinant proteins in plant cell cultures can be a significant challenge. Several factors can contribute to this issue, including suboptimal gene expression, protein degradation, and issues with the culture environment.[11] Common problems in plant tissue culture that can indirectly affect yield include contamination, vitrification (a physiological disorder leading to a glassy appearance), and browning of the culture medium.[6]
Q4: How can I analyze the glycan structures of my recombinant protein produced in plant cells?
A4: A comprehensive analysis of glycoprotein (B1211001) glycans typically involves a multi-step process. The N-glycans are first released from the protein, often enzymatically using PNGase A, which is effective on plant-produced glycoproteins that may be resistant to the more commonly used PNGase F.[12][13] The released glycans are then labeled with a fluorescent tag and analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS) to determine their structure and relative abundance.[14][15][16][17][18]
Troubleshooting Guides
Issue 1: Presence of Immunogenic Plant-Specific Glycans (β(1,2)-Xylose and Core α(1,3)-Fucose)
Q: My recombinant protein produced in Nicotiana benthamiana shows high levels of β(1,2)-xylose and core α(1,3)-fucose. How can I eliminate these?
A: The most effective method to eliminate these plant-specific glycans is to use a glyco-engineered plant line where the genes for β(1,2)-xylosyltransferase (XylT) and α(1,3)-fucosyltransferase (FucT) have been knocked out. The CRISPR/Cas9 system has been successfully used to create such knockout lines in Nicotiana benthamiana.[5][7][19]
-
Experimental Approach:
-
Design and construct gRNAs: Design guide RNAs (gRNAs) that target the XylT and FucT genes in your plant species of interest.
-
Plant Transformation: Co-express the gRNAs with Cas9 in plant cells.
-
Screening and Selection: Screen the resulting plants for mutations in the target genes and select lines with complete knockout of enzyme activity.
-
-
Expected Outcome: You should see a significant reduction or complete elimination of β(1,2)-xylose and core α(1,3)-fucose on your recombinant protein, as confirmed by mass spectrometry-based N-glycan analysis.
Issue 2: Lack of Sialylation on Recombinant Glycoproteins
Q: My therapeutic protein requires sialylation for optimal activity, but my plant cell culture system does not produce sialylated glycans. What can I do?
A: Plants do not naturally have the biosynthetic pathway for sialic acid. To produce sialylated glycoproteins, you need to introduce the necessary mammalian genes into your plant expression system.[4] This involves the coordinated expression of genes for the biosynthesis, activation, transport, and transfer of sialic acid.[4]
-
Experimental Approach:
-
Gene Introduction: Introduce a multigene construct containing the mammalian genes for the sialylation pathway into a glyco-engineered plant line that already produces the precursor glycan structures (e.g., terminal galactose).
-
Co-expression: Co-express these genes with your therapeutic glycoprotein.
-
-
Expected Outcome: This "humanization" of the glycosylation pathway can lead to the production of recombinant proteins with terminal sialic acid residues.[4][8]
Issue 3: High Glycan Heterogeneity
Q: My purified recombinant antibody shows a high degree of glycan heterogeneity, which is undesirable for a therapeutic product. How can I improve homogeneity?
A: Glycan heterogeneity is a common issue in recombinant protein production.[20] Several strategies can be employed to increase the homogeneity of glycosylation:
-
Use of Glyco-engineered Lines: Employing plant lines with knockouts of specific glycosyltransferases can simplify the glycan profile.[20]
-
Subcellular Targeting: Retaining the protein in the ER by adding a C-terminal HDEL/KDEL signal can result in more uniform high-mannose type glycans.[10][18]
-
Protein Engineering: Modifying the amino acid sequence near the glycosylation site can improve glycosylation occupancy and potentially reduce heterogeneity.[11]
-
Control of Culture Conditions: Factors such as pH and temperature can influence glycosylation patterns.[21][22][23] Optimizing these parameters can lead to more consistent glycosylation.
Issue 4: Low Glycosylation Occupancy
Q: A significant portion of my recombinant protein is not glycosylated at the target asparagine residue. How can I increase glycosylation occupancy?
A: Incomplete glycosylation, or underglycosylation, can affect the function and stability of your protein.[11] This can be a particular issue for viral glycoproteins produced in plants.[24]
-
Protein Engineering: Engineering the amino acid environment around the N-glycosylation site (Asn-X-Ser/Thr) can significantly improve glycosylation efficiency.[11]
-
Co-expression of Chaperones: Co-expressing human chaperone proteins may improve the folding and subsequent glycosylation of some viral glycoproteins.[24]
Quantitative Data Summary
| Glycoengineering Strategy | Target Glycan | Host System | Observed Effect | Reference |
| TALEN-mediated knockout of two FucT genes | Core α1,3-fucose | Nicotiana benthamiana | 60% reduction in core α1,3-fucosyltransferase activity | [19] |
| CRISPR/Cas9-mediated knockout of four FucT and two XylT genes | Core α1,3-fucose and β1,2-xylose | Nicotiana benthamiana | Complete elimination of detectable α1,3-fucose and β1,2-xylose | [5][7] |
| Expression of human β1,4-galactosyltransferase | Terminal galactose | Tobacco BY2 cells | Galactosylated N-glycans accounted for 47.3% of total sugar chains | [25] |
| Co-transfection with B4GALT1 and addition of D-galactose | Terminal galactose | Mammalian cells | Increase in galactosylation to 82% | [26] |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of Glycosyltransferases in Nicotiana benthamiana
This protocol provides a general workflow for knocking out fucosyltransferase (FucT) and xylosyltransferase (XylT) genes.
-
gRNA Design and Cloning:
-
Identify the target FucT and XylT gene sequences in N. benthamiana.
-
Design multiple guide RNAs (gRNAs) targeting conserved regions of these genes.
-
Clone the selected gRNAs into a plant expression vector containing the Cas9 nuclease. Multiplexing, where multiple gRNAs are included in a single construct, can be used to target multiple genes simultaneously.[19]
-
-
Plant Transformation:
-
Introduce the CRISPR/Cas9 construct into N. benthamiana using Agrobacterium tumefaciens-mediated transformation.
-
-
Screening and Analysis:
Protocol 2: N-Glycan Analysis by Mass Spectrometry
This protocol outlines the key steps for preparing and analyzing N-glycans from a purified glycoprotein.
-
Protein Denaturation and Reduction:
-
Denature the glycoprotein sample (20-500 µg) and reduce disulfide bonds using a reagent like dithiothreitol (B142953) (DTT).[15]
-
-
Alkylation:
-
Alkylate the free sulfhydryl groups with iodoacetamide (B48618) to prevent disulfide bond reformation.[15]
-
-
Proteolytic Digestion:
-
Digest the protein into smaller peptides using an enzyme like trypsin.[15]
-
-
N-Glycan Release:
-
Glycan Purification and Labeling:
-
LC-MS Analysis:
Visualizations
Caption: Overview of the N-glycosylation pathway in plant cells.
Caption: Troubleshooting workflow for common glycosylation issues.
Caption: Experimental workflow for N-glycan analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. N-Linked Protein Glycosylation in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycosylation Engineering - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In Planta Protein Sialylation through Overexpression of the Respective Mammalian Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR/Cas9‐mediated knockout of six glycosyltransferase genes in Nicotiana benthamiana for the production of recombinant proteins lacking β‐1,2‐xylose and core α‐1,3‐fucose | Semantic Scholar [semanticscholar.org]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 8. pnas.org [pnas.org]
- 9. Subcellular Targeting of Proteins Involved in Modification of Plant N- and O-Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving Protein Quantity and Quality—The Next Level of Plant Molecular Farming - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving the N-glycosylation occupancy of plant-produced IgG1 by engineering the amino acid environment at Asn297 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for automated N-glycan sequencing using mass spectrometry and computer-assisted intelligent fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Analysis of N-Glycosylation of Total Membrane Proteins - Creative Proteomics [creative-proteomics.com]
- 15. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. CRISPR/Cas9‐mediated knockout of six glycosyltransferase genes in Nicotiana benthamiana for the production of recombinant proteins lacking β‐1,2‐xylose and core α‐1,3‐fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | High Level Production of Monoclonal Antibodies Using an Optimized Plant Expression System [frontiersin.org]
- 21. WO2015128793A1 - A process for modifying high mannose and galactosylation content of a glycoprotein composition - Google Patents [patents.google.com]
- 22. ias.ac.in [ias.ac.in]
- 23. mdpi.com [mdpi.com]
- 24. Frontiers | Site-Specific Glycosylation of Recombinant Viral Glycoproteins Produced in Nicotiana benthamiana [frontiersin.org]
- 25. Stable expression of human β1,4-galactosyltransferase in plant cells modifies N-linked glycosylation patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Minimizing By-product Formation in Glucoside Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the minimization of by-product formation during glucoside synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during glucoside synthesis, focusing on identifying the root cause and implementing corrective actions to minimize by-product formation and improve reaction outcomes.
Issue 1: Low Yield of the Desired Glucoside
Question: My glucoside synthesis reaction has a very low yield or is failing completely. What are the first steps I should take to troubleshoot?
Answer: Low yields are a frequent challenge in glucoside synthesis. A systematic approach to troubleshooting is crucial.[1][2]
Initial Verification Steps:
-
Substrate Integrity:
-
Aglycone: Confirm the structure and purity of your aglycone using methods like NMR or mass spectrometry. Impurities can inhibit the reaction or lead to side products.[3]
-
Glycosyl Donor: Verify the concentration and purity of your glycosyl donor (e.g., glycosyl halide, thioglycoside, trichloroacetimidate). These reagents can degrade with improper storage.[2]
-
-
Enzyme/Catalyst Activity (for enzymatic synthesis or catalyzed reactions):
Troubleshooting Low Yields:
| Potential Cause | Recommended Action(s) |
| Inefficient Glycosylation | - Optimize Glycosyl Donor and Promoter: The choice of glycosyl donor and promoter is critical. For instance, in the Koenigs-Knorr reaction, using a more reactive glycosyl donor like a glycosyl triflate generated in situ can improve yields.[1][2] Benzoylated α-bromides can be more reactive than their benzylated counterparts under certain conditions.[1] - Reaction Conditions: Carefully control reaction temperature and time. Many glycosylation reactions are initiated at low temperatures (e.g., -78°C) and slowly warmed to room temperature to manage the reaction rate and reduce side reactions.[1] - Molecular Sieves: Use molecular sieves to remove any traces of water, which can hydrolyze the glycosyl donor or the product.[2] |
| Steric Hindrance | - Aglycone Accessibility: A sterically hindered hydroxyl group on the aglycone can significantly reduce reaction rates. Consider using a more reactive glycosyl donor or optimizing the promoter system to overcome this.[2] |
| Formation of Undesired Anomer | - Participating Protecting Groups: Employ a glycosyl donor with a participating group (e.g., an acetyl group) at the C-2 position to favor the formation of the desired anomer (typically the β-glycoside).[1][2] |
| Degradation of Reactants or Products | - pH Control: Maintain neutral or mildly acidic/basic conditions during the reaction and workup, as some glucosides can be unstable at extreme pH levels.[1] - Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of sensitive moieties, such as phenols.[1] |
Issue 2: Significant Formation of Orthoester By-product
Question: I am observing a significant amount of an orthoester as a by-product in my glycosylation reaction. What causes this and how can I avoid it?
Answer: Orthoester formation is a common side reaction in glycosylations, particularly when using glycosyl donors with a participating acyl group at the C-2 position.[1]
Causes of Orthoester Formation:
-
Reaction Conditions: Neutral or basic conditions can favor the formation of orthoesters.
-
Nucleophilicity of the Aglycone: Less nucleophilic alcohols are more prone to reacting with the intermediate dioxolanium ion at the less hindered carbon, leading to orthoester formation.
Strategies to Minimize Orthoester Formation:
| Strategy | Description |
| Acidic Conditions | Keeping the reaction mixture mildly acidic is crucial as it can prevent the formation of orthoesters or promote their rearrangement to the desired glycoside.[4] |
| Choice of Promoter | The choice of promoter can influence the reaction pathway. Stronger Lewis acids like AgOTf may promote the rearrangement of any formed orthoester to the desired β-glycoside. |
| Solvent System | The solvent can influence the stability of intermediates. Experiment with different solvent systems to find one that disfavors orthoester formation. |
| Protecting Groups | While participating groups are useful for stereocontrol, consider using a non-participating group at C-2 if orthoester formation is a persistent issue and anomeric control is less critical or can be achieved by other means. |
Issue 3: Difficulty in Purifying the Target Glucoside
Question: I am struggling to purify my target glucoside from the reaction mixture due to the presence of closely related by-products. What purification strategies can I employ?
Answer: The high polarity and similar retention times of different glycosylated products and by-products make purification challenging.[1]
Recommended Purification Techniques:
| Technique | Description & Best Use Case |
| Flash Column Chromatography | A standard and widely used method for the initial purification of glucosides. It is effective for separating compounds with different polarities. For difficult separations, using a gradient elution (gradually increasing the polarity of the solvent) can improve resolution.[1] |
| High-Performance Liquid Chromatography (HPLC) | Provides higher resolution than flash chromatography and is suitable for purifying complex mixtures and isolating pure anomers. Both normal-phase and reversed-phase HPLC can be used depending on the properties of the glucoside and by-products. |
| High-Speed Counter-Current Chromatography (HSCCC) | An effective technique for separating polar compounds and complex mixtures without a solid stationary phase, which can prevent sample adsorption and degradation.[1] It is particularly useful for separating compounds with similar polarities.[5] |
| Macroporous Resin Chromatography | Can be used for the initial cleanup and enrichment of glucosides from a crude reaction mixture.[1] |
Troubleshooting HPLC Peak Shape Issues:
Peak tailing is a common issue in the HPLC analysis of polar compounds like glucosides, which can affect resolution and quantification.
| Problem | Potential Cause | Solution |
| All peaks tail | - Partially blocked column inlet frit.[6] - Column overload. | - Reverse and backflush the column.[6] - Dilute the sample. |
| Only some peaks tail (e.g., basic analytes) | - Interaction with ionized silanol (B1196071) groups on the stationary phase. | - Adjust mobile phase pH. - Use a mobile phase buffer.[7] - Use an end-capped column. |
| Peak fronting | - Sample solvent stronger than the mobile phase. - Column overload. | - Dissolve the sample in the mobile phase or a weaker solvent. - Reduce the injection volume or sample concentration. |
Frequently Asked Questions (FAQs)
Q1: How does the choice of protecting groups affect by-product formation?
A1: Protecting groups have a profound influence on the stereoselectivity and yield of glycosylation reactions.[8][9]
-
Participating Groups: Acyl groups (e.g., acetyl, benzoyl) at the C-2 position promote the formation of 1,2-trans glycosides through neighboring group participation, which helps to control the stereochemistry but can also lead to orthoester by-products.[4][8]
-
Non-Participating Groups: Ether groups (e.g., benzyl) at the C-2 position do not participate in the reaction, which can lead to a mixture of α and β anomers.[4]
-
Bulky Protecting Groups: The steric bulk of protecting groups can influence the accessibility of hydroxyl groups, affecting regioselectivity in reactions with polyhydroxylated acceptors.
Q2: What is the role of the solvent in minimizing by-products?
A2: The reaction solvent can significantly impact the stereochemical outcome and the formation of by-products.
-
Polarity: Glycosylation reactions are often carried out in moderately polar solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724).[1]
-
Ethereal Solvents: Solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) can favor the formation of α-glycosides.[10]
-
Nitrile Solvents: Nitrile solvents can interact with the oxocarbenium ion intermediate to form nitrilium intermediates, which can influence the stereoselectivity.[2] The choice of solvent can stabilize or destabilize reaction intermediates, thus directing the reaction towards the desired product or unwanted by-products.[1]
Q3: Can enzymatic synthesis help in reducing by-products?
A3: Yes, enzymatic synthesis offers a highly selective alternative to chemical methods, often proceeding under mild conditions with excellent regio- and stereoselectivity, thereby minimizing by-product formation.[11] Enzymes like glycosyltransferases and glycosidases can be employed.[12] However, challenges such as low yields, enzyme inhibition, and product hydrolysis can still occur and require optimization of reaction conditions.[3][13]
Q4: How can I improve the anomeric selectivity of my glycosylation reaction?
A4: Achieving high anomeric selectivity is a key challenge in glucoside synthesis.
-
For 1,2-trans glycosides (e.g., β-glucosides): Use a glycosyl donor with a participating acyl group at the C-2 position.[1]
-
For 1,2-cis glycosides (e.g., α-glucosides): This is generally more challenging.[14] Strategies include using a non-participating group at C-2 and carefully selecting the solvent, temperature, and promoter system. Ethereal solvents often favor α-glycoside formation.[10]
Experimental Protocols
Protocol 1: General Procedure for Koenigs-Knorr Glycosylation
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the glycosyl acceptor (1.0 eq) and a promoter (e.g., silver carbonate, 2.0 eq) in an anhydrous solvent (e.g., dichloromethane). Add activated molecular sieves (4 Å) and stir the mixture at room temperature for 30 minutes.
-
Reaction Initiation: Cool the mixture to the desired temperature (e.g., -78 °C or 0 °C). Add a solution of the glycosyl donor (e.g., acetobromoglucose, 1.2 eq) in the same anhydrous solvent dropwise.
-
Reaction Monitoring: Allow the reaction to warm slowly to room temperature while stirring. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and filter through a pad of Celite to remove solids. Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Flash Column Chromatography for Glucoside Purification
-
Solvent System Selection: Determine an appropriate solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the desired glucoside. A common solvent system is a mixture of ethyl acetate (B1210297) and hexanes, or for more polar compounds, dichloromethane and methanol (B129727).
-
Column Packing: Prepare a slurry of silica (B1680970) gel in the chosen solvent system and carefully pack it into a glass column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the solvent system or a more polar solvent. Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Carefully add the eluent to the top of the column and apply gentle pressure (e.g., with compressed air) to achieve a steady flow rate. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified glucoside.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Anomeric Purity Analysis
-
Column: A normal-phase column (e.g., silica or amino-propyl) or a reversed-phase C18 column can be used.
-
Mobile Phase:
-
Normal-Phase: A mixture of acetonitrile and water is commonly used.
-
Reversed-Phase: A gradient of acetonitrile in water or methanol in water is typical.
-
-
Sample Preparation: Dissolve a small amount of the purified glucoside in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.
-
Detection: A Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is often used for detecting carbohydrates as they lack a strong UV chromophore.[15]
-
Analysis: Inject the sample and analyze the resulting chromatogram. The α and β anomers will typically appear as two separate peaks, allowing for the determination of the anomeric ratio by integrating the peak areas.
Protocol 4: High-Speed Counter-Current Chromatography (HSCCC) for Glucoside Purification
-
Solvent System Selection: Select a suitable two-phase solvent system where the target glucoside has an appropriate partition coefficient (K). A common system is ethyl acetate-n-butanol-water.[16]
-
HSCCC Preparation: Fill the HSCCC column with the stationary phase (either the upper or lower phase of the solvent system).
-
Sample Injection: Dissolve the crude sample in a mixture of the upper and lower phases and inject it into the column.
-
Elution: Pump the mobile phase through the column at a specific flow rate while the column is rotating at a set speed.
-
Fraction Collection: Collect fractions of the eluent and monitor the separation using a UV detector or by TLC/HPLC analysis of the fractions.
-
Isolation: Combine the fractions containing the pure glucoside and remove the solvents to obtain the purified product.
Visualizations
Caption: Koenigs-Knorr reaction mechanism and orthoester by-product formation.
Caption: General experimental workflow for glucoside synthesis and purification.
Caption: Logical workflow for troubleshooting issues in glucoside synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromacademy.com [chromacademy.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Immobilized enzyme cascade for targeted glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DOT Language | Graphviz [graphviz.org]
- 15. m.youtube.com [m.youtube.com]
- 16. ISOLATION OF GLYCOSIDES FROM THE BARKS OF ILEX ROTUNDA BY HIGH-SPEED COUNTER-CURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
resolving co-eluting peaks in chromatographic analysis of plant extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to co-eluting peaks during the chromatographic analysis of plant extracts.
Frequently Asked Questions (FAQs)
Q1: What is peak co-elution in the context of plant extract analysis?
A: Peak co-elution occurs when two or more distinct compounds are not sufficiently separated by the chromatography system and elute from the column at nearly the same time, resulting in a single, merged chromatographic peak.[1] This is a significant problem as it compromises both qualitative and quantitative analysis, leading to inaccurate identification and quantification of compounds.[1][2]
Q2: What are the primary causes of co-elution in the analysis of plant extracts?
A: The vast structural diversity of phytochemicals in plant extracts is a primary reason for co-elution.[1] Many compounds possess very similar physicochemical properties, making them difficult to separate. Key causes include:
-
Structural Similarity: Isomers (compounds with the same molecular formula but different structures) and isobars (compounds with the same nominal mass) are common in plant extracts and often exhibit similar chromatographic behavior.[1]
-
Complex Matrix: Plant extracts are complex mixtures containing numerous compounds at varying concentrations, increasing the likelihood of peak overlap.
-
Inadequate Method Parameters: Sub-optimal chromatographic conditions, such as an inappropriate mobile phase, stationary phase, or gradient profile, can fail to provide the necessary selectivity for separation.[3][4]
Q3: How can I diagnose a co-elution problem in my chromatogram?
A: Diagnosing co-elution involves a careful examination of your chromatogram and detector data.[1] Key indicators include:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders, tailing, or fronting, which can suggest the presence of multiple unresolved components.[1][2] A shoulder is a sudden discontinuity in the peak shape, whereas tailing is a more gradual exponential decline.[2][5]
-
Detector-Assisted Peak Purity Analysis:
-
Diode Array Detector (DAD): If you are using a DAD, you can assess peak purity by comparing the UV-Vis spectra across the entire peak.[1][2] If the spectra are not identical, co-elution is likely.[1][2][5]
-
Mass Spectrometry (MS): With an MS detector, you can examine the mass spectra across the peak.[1][2] The presence of different m/z values indicates that multiple compounds are co-eluting.[1][2]
-
Troubleshooting Guides
Problem: A single, broad, or shouldered peak is observed where multiple compounds are expected.
This is a classic sign of co-elution. The following troubleshooting workflow can help you systematically address this issue.
Parameter Optimization to Improve Resolution
The resolution of two chromatographic peaks is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k').[3][6] A resolution value (Rs) of 1.5 or greater is generally considered baseline separation.[3] To improve resolution, you can systematically adjust various chromatographic parameters.
Table 1: Impact of Chromatographic Parameter Adjustments on Peak Resolution
| Parameter | Action | Expected Outcome on Resolution | Considerations |
| Mobile Phase Gradient | Decrease the gradient slope (make it shallower).[3] | Generally improves separation of closely eluting compounds. | May increase analysis time. |
| Introduce isocratic holds in the gradient.[3] | Can resolve critical pairs of compounds. | Requires knowledge of approximate elution times. | |
| Mobile Phase Composition | Change the organic solvent (e.g., acetonitrile (B52724) to methanol).[3] | Alters selectivity (α) and can change elution order.[7] | The solvent strength of methanol (B129727) and acetonitrile are different. |
| Adjust the pH of the mobile phase.[3][8] | Can significantly alter the retention and selectivity of ionizable compounds.[6][8] | Requires the use of buffers to maintain a stable pH.[6] | |
| Stationary Phase | Switch to a column with a different chemistry (e.g., C18 to Phenyl-Hexyl).[1] | Can provide different selectivity and resolve compounds the original column could not.[5][7] | This is often the most powerful way to improve resolution when mobile phase optimization fails.[7] |
| Use a column with smaller particle sizes.[7][9] | Increases column efficiency (N), leading to sharper peaks and better resolution.[7] | Results in higher backpressure.[9] | |
| Use a longer column.[7][9] | Increases column efficiency (N).[7] | Increases analysis time and backpressure.[9] | |
| Column Temperature | Increase or decrease the temperature.[1][6] | Can affect selectivity and efficiency.[6][9] Lower temperatures often improve resolution but increase analysis time.[9][10] | Temperature stability is crucial for reproducible results. |
| Flow Rate | Decrease the flow rate.[3][9] | Generally improves resolution by increasing efficiency.[9] | Increases analysis time. |
Experimental Protocols
Protocol 1: Systematic HPLC Method Development for Plant Extracts
This protocol outlines a systematic approach to developing a robust HPLC method for separating complex mixtures like plant extracts.
1. Initial Conditions & Scouting Gradient:
-
Column: Start with a standard reversed-phase column, such as a C18 (e.g., 150 x 4.6 mm, 5 µm).[3]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: Acetonitrile or Methanol.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detector: UV-Vis detector set at a wavelength appropriate for the compounds of interest (e.g., 254 nm, 280 nm, or 360 nm).[3]
-
Scouting Gradient: Run a fast, broad linear gradient (e.g., 5% to 95% B in 15-20 minutes) to determine the approximate elution times of the compounds.[3]
2. Gradient Optimization:
-
Based on the scouting run, design a more focused gradient.
-
If peaks are clustered, decrease the slope of the gradient in that region to improve separation.[3] For example, if compounds of interest elute between 40% and 60% B, you can flatten the gradient in this segment.
-
If peaks elute too early (low retention factor, k'), decrease the initial percentage of mobile phase B.[2][6] An ideal k' is generally between 1 and 5.[2][5]
-
If resolution is still insufficient, proceed to selectivity optimization.
3. Selectivity (α) Optimization:
-
Change Organic Solvent: Replace acetonitrile with methanol (or vice versa) as mobile phase B and re-run the optimized gradient.[3] This change in solvent chemistry can alter the selectivity of the separation.[7]
-
Modify pH: If your analytes are ionizable, adjusting the pH of mobile phase A can have a significant impact on selectivity.[6][8] Prepare a series of mobile phases with different pH values (e.g., 2.5, 4.5, 6.5) and evaluate the separation.
-
Change Stationary Phase: If co-elution persists, select a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl, Biphenyl, or a polar-embedded phase).[1][5][7] This is often the most effective step for resolving difficult co-elutions.[7]
Protocol 2: Sample Preparation for HPLC Analysis of Plant Extracts
Proper sample preparation is critical to protect the HPLC system and ensure accurate results.[3]
-
Extraction: Extract the dried and ground plant material with a suitable solvent, such as methanol or ethanol. Sonication can be used to ensure complete extraction.[3]
-
Filtration: It is crucial to filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injection.[3] This step prevents the clogging of the HPLC column and tubing.[3]
-
Solid-Phase Extraction (SPE): For particularly complex matrices, an SPE cleanup step may be necessary to remove interfering compounds and concentrate the analytes of interest.
-
Solvent Compatibility: Whenever possible, dissolve the final sample in the initial mobile phase composition.[3] Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
The Untapped Potential of 3,4-Dimethoxyphenyl beta-D-glucoside: A Roadmap for Validation as a Plant Stress Biomarker
A critical review of current scientific literature reveals a significant gap in the validation of 3,4-Dimethoxyphenyl beta-D-glucoside as a recognized biomarker for plant stress. While research has demonstrated that plant cells, such as those from Coffea arabica, can synthesize this compound when supplied with its precursor, 3,4-Dimethoxyphenol, there is currently no established body of evidence confirming its natural induction, accumulation, or specific role in response to biotic or abiotic stressors in plants.[1][2][3]
This guide, therefore, pivots from a direct comparison to a foundational roadmap for researchers and scientists. It outlines a comprehensive strategy for the validation of novel compounds like this compound as robust plant stress biomarkers. We will explore the necessary experimental workflows, comparative benchmarks against established biomarkers, and the requisite data presentation for rigorous scientific evaluation.
Comparative Landscape: Established Plant Stress Biomarkers
To validate a new biomarker, its performance must be benchmarked against well-established indicators. Below is a summary of commonly used biomarkers, their roles in plant stress responses, and the analytical methods for their quantification.
| Biomarker Category | Specific Examples | Role in Stress Response | Typical Quantification Method |
| Amino Acids | Proline | Osmoprotectant, antioxidant | Spectrophotometry (Ninhydrin assay) |
| Phytohormones | Abscisic Acid (ABA) | Stomatal closure, gene regulation | LC-MS/MS, ELISA |
| Salicylic Acid (SA) | Pathogen defense signaling | HPLC, GC-MS | |
| Antioxidant Enzymes | Catalase (CAT), Superoxide Dismutase (SOD) | Detoxification of reactive oxygen species (ROS) | Spectrophotometric enzyme activity assays |
| Secondary Metabolites | Phenolic Compounds, Flavonoids | Antioxidant, UV protection, defense | Spectrophotometry (Folin-Ciocalteu), HPLC |
| Sugars | Soluble Sugars (e.g., glucose, fructose) | Osmotic adjustment, energy source | HPLC, Spectrophotometric assays |
Experimental Workflow for Biomarker Validation
The validation of this compound as a plant stress biomarker would require a systematic, multi-phase approach. The following workflow outlines the critical steps from initial discovery to established validation.
Caption: A four-phase workflow for the validation of a novel plant stress biomarker.
Detailed Experimental Protocols
Here are detailed methodologies for key experiments in the validation workflow.
Untargeted Metabolomics for Discovery
-
Objective: To identify if this compound is naturally present and if its levels change in response to stress.
-
Protocol:
-
Plant Material: Grow model plants (e.g., Arabidopsis thaliana, rice) under controlled conditions. Apply a specific stress (e.g., drought by withholding water, salinity with NaCl solution). Collect tissue samples from both control and stressed plants at various time points.
-
Metabolite Extraction: Flash-freeze samples in liquid nitrogen. Homogenize the tissue and extract metabolites using a cold 80% methanol (B129727) solution. Centrifuge to pellet debris.
-
LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS). Use a reverse-phase C18 column for separation.
-
Data Analysis: Process the raw data using software like MZmine or XCMS.[4] Compare the metabolic profiles of control vs. stressed plants to find features that are significantly up- or down-regulated. Tentatively identify features based on their mass-to-charge ratio (m/z) and fragmentation patterns, comparing them to metabolite databases.
-
Quantitative Analysis by HPLC
-
Objective: To accurately measure the concentration of this compound in plant tissues.
-
Protocol:
-
Standard Curve: Prepare a series of standard solutions of pure this compound of known concentrations.
-
Sample Preparation: Extract metabolites from plant tissue as described above.
-
HPLC Analysis: Inject a known volume of the plant extract and the standard solutions into an HPLC system equipped with a UV or PDA detector. Use a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) and a C18 column.
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time to the standard. Calculate the concentration in the sample by interpolating its peak area on the standard curve.
-
Proline Quantification (for Comparison)
-
Objective: To compare the accumulation of the novel biomarker with a known osmolyte, proline.
-
Protocol:
-
Extraction: Homogenize 0.5 g of plant tissue in 10 mL of 3% aqueous sulfosalicylic acid.
-
Reaction: Mix 2 mL of the extract with 2 mL of acid-ninhydrin and 2 mL of glacial acetic acid. Incubate at 100°C for 1 hour.
-
Measurement: Terminate the reaction in an ice bath. Extract the mixture with 4 mL of toluene (B28343). Measure the absorbance of the toluene fraction at 520 nm.
-
Calculation: Determine the proline concentration using a standard curve prepared with known concentrations of L-proline.
-
Hypothetical Signaling Pathway: Phenylpropanoid Biosynthesis under Stress
The biosynthesis of phenolic compounds, including glucosides, is often upregulated under stress. While the specific pathway for this compound is not defined, it would likely branch from the general phenylpropanoid pathway. Understanding this pathway is crucial for functional validation.
Caption: A hypothetical pathway for stress-induced biosynthesis of a phenolic glucoside.
Conclusion and Future Directions
While this compound is not currently a validated biomarker for plant stress, its chemical structure suggests potential involvement in plant defense and signaling. The roadmap presented here provides a robust framework for researchers to investigate this potential. Through systematic discovery, quantification, and comparative and functional analyses, the scientific community can determine if this compound can be added to the toolkit of reliable biomarkers for assessing plant health and resilience. Such work is essential for advancing crop improvement programs and ensuring food security in the face of a changing climate.
References
A Comparative Guide to the Biological Activities of 3,4-Dimethoxyphenyl beta-D-glucoside and its Aglycone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 3,4-Dimethoxyphenyl beta-D-glucoside and its aglycone, 3,4-Dimethoxyphenol. Due to a lack of direct comparative experimental data in the current literature, this guide focuses on the well-documented activities of the aglycone and posits the glucoside as its likely inactive precursor or prodrug.
Introduction
This compound is a glycoside found in some plant species. Upon ingestion or cellular uptake, it is hypothesized that the glycosidic bond is cleaved by β-glucosidases, releasing the aglycone, 3,4-Dimethoxyphenol. This aglycone is a phenolic compound with demonstrated biological activities. This guide will summarize the known biological effects of the aglycone and provide the experimental context for these findings.
Data Presentation: Comparative Biological Activities
The following table summarizes the known biological activities of 3,4-Dimethoxyphenol. The activity of this compound is presumed to be negligible until hydrolyzed to its aglycone.
| Biological Activity | This compound | 3,4-Dimethoxyphenol (Aglycone) | Reference Compounds |
| Antioxidant Activity | Likely inactive | Potent antioxidant and radical scavenging effects have been noted.[1][2] | Trolox, Ascorbic Acid |
| Anti-inflammatory Activity | Likely inactive | Exhibits anti-inflammatory properties. | Indomethacin, Dexamethasone |
| Antimicrobial Activity | Not extensively studied | Demonstrates broad-spectrum antimicrobial activity.[1] | Varies by microbial species |
| Tyrosinase Inhibition | Not extensively studied | Shows tyrosinase-inhibiting activity, suggesting potential applications in cosmetics as a whitening agent.[1] | Kojic Acid |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for assessing the biological activity of 3,4-Dimethoxyphenol are provided below.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
A solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared.
-
Various concentrations of the test compound (3,4-Dimethoxyphenol) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by the antioxidant leads to a decolorization that is measured spectrophotometrically.
-
Protocol:
-
The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Various concentrations of the test compound are added to the ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), the absorbance is measured.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.
-
Anti-inflammatory Activity Assay
Nitric Oxide (NO) Production Inhibition in LPS-Stimulated RAW 264.7 Macrophages
-
Principle: This in vitro assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells (like RAW 264.7) stimulated with lipopolysaccharide (LPS), an endotoxin (B1171834) that induces an inflammatory response.
-
Protocol:
-
RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compound for a specific period (e.g., 1-2 hours).
-
Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) and incubated for a further 24 hours.
-
The concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and measuring the absorbance of the resulting azo dye at around 540 nm.
-
A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.
-
The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.
-
Cell viability is also assessed (e.g., using an MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity.
-
Mandatory Visualizations
Logical Relationship between Glucoside and Aglycone
Caption: Hydrolysis of the glucoside to its active aglycone.
Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: Workflow for assessing anti-inflammatory activity.
Postulated Signaling Pathway Modulation by 3,4-Dimethoxyphenol
Caption: Postulated inhibition of the NF-κB signaling pathway.
References
- 1. Comparative Assessment of the Antioxidant and Anticancer Activities of Plicosepalus acacia and Plicosepalus curviflorus: Metabolomic Profiling and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
The Sweet Spot of Inhibition: A Comparative Guide to the Structure-Activity Relationship of Dimethoxyphenyl Glucosides
For Researchers, Scientists, and Drug Development Professionals
Dimethoxyphenyl glucosides, a class of naturally occurring and synthetic compounds, have garnered significant interest in the fields of pharmacology and cosmetology for their potential as tyrosinase inhibitors and antioxidants. Understanding the relationship between their chemical structure and biological activity is paramount for the rational design of more potent and specific therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of dimethoxyphenyl glucosides and related derivatives, supported by experimental data and detailed methodologies.
Tyrosinase Inhibitory Activity: Unraveling the Molecular Interactions
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a primary strategy for treating hyperpigmentation disorders and for skin whitening. The inhibitory potency of dimethoxyphenyl derivatives is significantly influenced by the substitution pattern on the phenyl ring and the nature of the glycosidic linkage.
Comparative Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various dimethoxyphenyl derivatives against mushroom tyrosinase, providing a quantitative comparison of their potencies. A lower IC50 value indicates a higher inhibitory activity.
| Compound | Aglycone Structure | Glycosidic Moiety | IC50 (µM) vs. Mushroom Tyrosinase | Reference |
| Kojic Acid (Reference) | - | - | 0.60 ± 0.20 | [1] |
| Compound 5c | Chalcone | None (Sulfonamide derivative) | 0.43 ± 0.07 | [1] |
| Compound 5b | Chalcone | None (Sulfonamide derivative) | 0.80 ± 0.06 | [1] |
| Compound 5f | Chalcone | None (Sulfonamide derivative) | 0.75 ± 0.03 | [1] |
| Compound 5g | Chalcone | None (Sulfonamide derivative) | 0.59 ± 0.07 | [1] |
| Compound 5h | Chalcone | None (Sulfonamide derivative) | 0.78 ± 0.03 | [1] |
| (Z)-5-(2,4-dimethoxybenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one | 2,4-dimethoxybenzylidene-thiazolone | None | 43.73 (vs. L-tyrosine) | [2] |
| (Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one | 4-hydroxy-3-methoxybenzylidene-thiazolone | None | 78.88 (vs. L-tyrosine) | [2] |
| (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one | 3-hydroxy-4-methoxybenzylidene-thiazolone | None | 69.38 (vs. L-tyrosine) | [2] |
Note: While the provided data primarily features dimethoxyphenyl derivatives that are not glucosides, they offer valuable insights into the SAR of the dimethoxyphenyl moiety itself. The presence and position of methoxy (B1213986) and hydroxy groups on the phenyl ring are critical for tyrosinase inhibition. For instance, compounds with a 3,4-dihydroxy substitution pattern often exhibit potent activity. The addition of a glucose moiety can influence solubility and bioavailability, which in turn affects the overall inhibitory efficacy in a biological system.
Mechanism of Tyrosinase Inhibition
The primary mechanism of action for many phenolic tyrosinase inhibitors, including dimethoxyphenyl derivatives, involves the chelation of copper ions within the enzyme's active site. This interaction prevents the binding of the natural substrate, L-tyrosine, and subsequently blocks the melanogenesis cascade.
Caption: Mechanism of tyrosinase inhibition by dimethoxyphenyl glucosides.
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
The following is a generalized protocol for assessing the tyrosinase inhibitory activity of test compounds.
1. Reagents and Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (dimethoxyphenyl glucosides)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare stock solutions of the test compounds and kojic acid in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution at various concentrations (or solvent for control)
-
Mushroom tyrosinase solution
-
-
Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding L-DOPA solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at time zero and then at regular intervals for a defined period (e.g., 10-20 minutes) using a microplate reader.
-
The rate of dopachrome (B613829) formation is determined by the increase in absorbance over time.
3. Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the tyrosinase activity, by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Experimental workflow for the tyrosinase inhibition assay.
Antioxidant Activity: Scavenging Free Radicals
The antioxidant properties of dimethoxyphenyl glucosides are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.
Comparative Antioxidant Capacity
The following table presents the antioxidant activity of various methoxy-substituted flavonoid glycosides, which share structural similarities with dimethoxyphenyl glucosides, offering insights into their potential radical scavenging capabilities. The activity is expressed as the percentage of DPPH radical scavenging.
| Compound | Structure | % DPPH Scavenging Activity | Reference |
| Patuletin (B190373) glycoside 1 | 6-methoxyquercetin glycoside | 85.78% | [3] |
| Patuletin glycoside 2 | 6-methoxyquercetin glycoside | 85.59% | [3] |
| Patuletin glycoside 7 | 6-methoxyquercetin glycoside | 86.07% | [3] |
| Spinacetin (B1623641) glycoside 4 | 6,3'-dimethoxyquercetin glycoside | 13.56% | [3] |
| Spinacetin glycoside 6 | 6,3'-dimethoxyquercetin glycoside | 14.62% | [3] |
| 6-methoxykaempferol (B191825) glycoside 3 | 6-methoxykaempferol glycoside | 7.16% | [3] |
| 6-methoxykaempferol glycoside 5 | 6-methoxykaempferol glycoside | 4.13% | [3] |
Note: The data indicates that the antioxidant activity is highly dependent on the number and position of hydroxyl groups on the aromatic rings. The presence of an ortho-dihydroxy (catechol) group in the B-ring, as seen in the patuletin glycosides (which are derivatives of quercetin), significantly enhances the radical scavenging activity. Methylation of these hydroxyl groups, as in the spinacetin and 6-methoxykaempferol glycosides, leads to a substantial decrease in antioxidant capacity. This suggests that for dimethoxyphenyl glucosides, the presence of free hydroxyl groups in addition to the methoxy groups would be crucial for potent antioxidant effects.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a standard procedure for determining the antioxidant activity of test compounds.
1. Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compounds (dimethoxyphenyl glucosides)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
2. Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.
-
Prepare serial dilutions of the test compounds and the positive control in the same solvent.
-
In a 96-well plate or cuvettes, mix the test compound solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically 517 nm). A decrease in absorbance indicates radical scavenging activity.
3. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound.
-
Determine the EC50 value, which is the effective concentration of the sample required to scavenge 50% of the DPPH radicals.
Conclusion and Future Directions
The structure-activity relationships of dimethoxyphenyl glucosides and their derivatives highlight the critical role of the substitution pattern on the aromatic ring for both tyrosinase inhibition and antioxidant activity. The presence and position of hydroxyl and methoxy groups are key determinants of biological potency. While a comprehensive SAR study on a systematic series of dimethoxyphenyl glucosides is still needed, the available data strongly suggests that compounds with free hydroxyl groups, particularly in an ortho or para position relative to a methoxy group, are likely to exhibit enhanced activity.
Future research should focus on the synthesis and biological evaluation of a focused library of dimethoxyphenyl glucosides to precisely elucidate the contribution of the glucose moiety and the dimethoxyphenyl substitution pattern to their bioactivity. Such studies will pave the way for the development of novel and effective agents for therapeutic and cosmetic applications.
References
comparative analysis of different synthesis methods for 3,4-Dimethoxyphenyl beta-D-glucoside
For researchers and professionals in drug development, the efficient and selective synthesis of bioactive compounds is a critical endeavor. 3,4-Dimethoxyphenyl beta-D-glucoside, a compound of interest for its potential biological activities, can be synthesized through various methods, each with distinct advantages and disadvantages. This guide provides a comparative analysis of three primary approaches: plant cell culture, chemical synthesis via the Koenigs-Knorr reaction, and enzymatic synthesis, offering insights into their respective methodologies, yields, and overall feasibility.
Comparison of Synthesis Methods
The selection of a synthesis method for this compound depends on several factors, including desired yield, purity requirements, cost, and environmental impact. The following table summarizes the key quantitative and qualitative aspects of the three main approaches.
| Parameter | Plant Cell Culture | Chemical Synthesis (Koenigs-Knorr) | Enzymatic Synthesis |
| Yield | > 40% | 50-85% (for similar aryl glucosides) | Moderate to high (dependent on enzyme and conditions) |
| Reaction Time | 96 hours | Varies (typically several hours to a day) | Varies (can be from hours to days) |
| Stereoselectivity | High (β-anomer specific) | Good (can be influenced by protecting groups and promoters) | High (β-anomer specific) |
| Reagents & Conditions | Mild (cell culture medium) | Often harsh (heavy metal promoters, anhydrous conditions) | Mild (aqueous buffers, specific pH and temperature) |
| Byproducts | Minimal | Significant (promoter salts, protecting group waste) | Minimal |
| Purification | Relatively straightforward | Often requires extensive chromatography | Generally simpler than chemical synthesis |
| Scalability | Can be challenging | Well-established for industrial scale | Potentially scalable with enzyme immobilization |
| Environmental Impact | Low | High (use of toxic heavy metals) | Low |
Experimental Protocols
Plant Cell Culture Synthesis
This method utilizes plant cell suspension cultures to glycosylate 3,4-dimethoxyphenol (B20763). The protocol described below is based on the successful synthesis using Coffea arabica cells.
Materials:
-
Suspension-cultured cells of Coffea arabica
-
Modified Murashige and Skoog's (MS) medium
-
3,4-Dimethoxyphenol (3,4-DMP)
-
Sucrose
-
Plant growth regulators (e.g., 2,4-dichlorophenoxyacetic acid, kinetin)
-
Shaker incubator
Procedure:
-
Establish and maintain a suspension culture of Coffea arabica cells in a modified MS medium.
-
Subculture the cells into fresh medium.
-
Add a sterile solution of 3,4-dimethoxyphenol to the cell culture to a final concentration of 1 mM.
-
Incubate the culture on a rotary shaker at a controlled temperature (e.g., 25°C) in the dark for 96 hours.
-
After incubation, harvest the cells by filtration.
-
Extract the this compound from the cells using a suitable solvent (e.g., methanol).
-
Purify the product using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Chemical Synthesis: Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a classical method for glycoside synthesis. The following is a general protocol for the synthesis of an aryl β-D-glucoside, which can be adapted for 3,4-dimethoxyphenol.
Materials:
-
Acetobromo-α-D-glucose (per-O-acetylated glucosyl bromide)
-
3,4-Dimethoxyphenol
-
Silver(I) carbonate (Ag₂CO₃) or other promoters (e.g., silver triflate, mercury(II) cyanide)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Drying agent (e.g., molecular sieves)
-
Sodium methoxide (B1231860) in methanol (B129727) (for deacetylation)
Procedure:
-
Dissolve 3,4-dimethoxyphenol and a stoichiometric excess of acetobromo-α-D-glucose in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the promoter (e.g., silver carbonate) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by thin-layer chromatography).
-
Filter the reaction mixture to remove the insoluble silver salts.
-
Wash the filtrate with water and brine, then dry over a suitable drying agent (e.g., Na₂SO₄).
-
Evaporate the solvent to obtain the crude per-O-acetylated this compound.
-
Purify the acetylated product by column chromatography.
-
For deacetylation, dissolve the purified product in anhydrous methanol and add a catalytic amount of sodium methoxide.
-
Stir the mixture at room temperature until deacetylation is complete.
-
Neutralize the reaction with an acidic resin and filter.
-
Evaporate the solvent to yield the final product, this compound, which can be further purified by recrystallization or chromatography.
Enzymatic Synthesis
Enzymatic synthesis offers a green and highly selective alternative to chemical methods. This protocol outlines a general procedure using a β-glucosidase.
Materials:
-
3,4-Dimethoxyphenol
-
A suitable glucose donor (e.g., cellobiose, lactose, or activated glucose derivatives)
-
β-Glucosidase (from sources like almonds or microbial)
-
Buffer solution (e.g., citrate (B86180) or phosphate (B84403) buffer at optimal pH for the enzyme)
-
Organic co-solvent (optional, to improve substrate solubility)
Procedure:
-
Dissolve 3,4-dimethoxyphenol and the glucose donor in the appropriate buffer solution. An organic co-solvent may be added if solubility is an issue.
-
Add the β-glucosidase to the solution. The enzyme can be free or immobilized on a solid support for easier recovery and reuse.
-
Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation.
-
Monitor the progress of the reaction by HPLC or TLC.
-
Once the reaction has reached equilibrium or the desired conversion, terminate the reaction by denaturing the enzyme (e.g., by heating or adding a solvent).
-
If the enzyme is immobilized, it can be removed by filtration.
-
Extract the product from the reaction mixture using a suitable organic solvent.
-
Purify the this compound using column chromatography.
Visualizing the Synthesis Workflows
The following diagrams illustrate the general workflows for the three synthesis methods described.
Caption: Generalized workflows for the synthesis of this compound.
The logical relationship between the key steps of each synthesis method is depicted in the following diagram.
Caption: Logical flow of key stages in each synthesis method.
A Comparative Guide to the Cross-Validation of Analytical Methods for Glucoside Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of glucosides, bioactive compounds of significant interest in the pharmaceutical and food industries. The selection of an appropriate analytical method is critical for accurate quantification, ensuring the safety, efficacy, and quality of products. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), UV-Vis Spectrophotometry, and Enzymatic Assays, supported by experimental data from various studies. Detailed methodologies and a workflow for cross-validation are provided to assist in the selection and implementation of the most suitable technique for your research or quality control needs.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the quantitative performance data for various analytical methods used in glucoside quantification. These values are compiled from studies on different types of glucosides, such as steviol (B1681142) glycosides and cardiac glycosides, and serve as a general reference for method comparison.[1][2][3][4]
| Parameter | HPLC-UV/DAD | LC-MS/MS | UV-Vis Spectrophotometry | Enzymatic Assay |
| Linearity (R²) | ≥0.999[1][4] | 0.9911–1.0000[2] | ≥0.993[5] | Not explicitly stated, but linear ranges are defined[6] |
| Limit of Detection (LOD) | 0.11–0.56 mg/kg[1][4] | 0.003–0.078 µg/g[2] | Dependent on chromophore and reaction | 0.5 µg/mL (for glucose)[7] |
| Limit of Quantification (LOQ) | 0.33–1.69 mg/kg[1][4] | 0.011–0.261 µg/g[2] | Dependent on chromophore and reaction | Not explicitly stated |
| Accuracy (Recovery %) | 83.57–104.84%[1][4] | 70–120%[2] | Bias ≤±5.00%[5] | Not explicitly stated, but highly specific[6] |
| Precision (RSD %) | 0.16–2.83%[1][4] | ≤ 9.3%[3] | Repeatability ≤6.33%, Intermediate Precision ≤12.03%[5] | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized from multiple sources and may require optimization for specific glucosides and sample matrices.[5][8][9][10][11][12]
High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection (DAD)
HPLC is a widely used technique for the separation and quantification of glucosides due to its high resolution and sensitivity.[8]
-
Instrumentation : HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column : A reversed-phase C18 column is commonly used (e.g., 4.6 mm I.D. × 150 mm, 3 µm particle size).[13]
-
Mobile Phase : A gradient elution is often employed using a mixture of an aqueous buffer (e.g., 10 mmol/L sodium phosphate, pH 2.6) and an organic solvent like acetonitrile (B52724).[1]
-
Flow Rate : Typically 1.0 mL/min.[1]
-
Column Temperature : Maintained at 40 °C.[1]
-
Detection : UV detection wavelength is selected based on the absorbance maximum of the target glucoside (e.g., 245 nm).[13] A DAD allows for spectral confirmation.[13]
-
Sample Preparation :
-
Extract the glucoside from the sample matrix using a suitable solvent (e.g., methanol, ethanol).
-
For complex matrices like dairy products, a pretreatment step to remove interfering substances may be necessary.[1] This can involve protein precipitation or solid-phase extraction (SPE).[14]
-
Filter the final extract through a 0.45 µm syringe filter before injection.[10]
-
-
Standard Preparation :
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying trace levels of glucosides in complex matrices.[8]
-
Instrumentation : A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10]
-
Chromatographic Column : A UPLC/UHPLC C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is often used for faster analysis.[15]
-
Mobile Phase : A gradient elution with solvents such as 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[10]
-
Mass Spectrometry Conditions :
-
Ionization Mode : Positive or negative electrospray ionization (ESI), depending on the analyte.
-
Detection : Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion to a specific product ion.[10]
-
-
Sample Preparation : Similar to HPLC, involving extraction and clean-up. Solid-phase extraction (SPE) is a common technique for sample cleanup to minimize matrix effects.[9][15]
-
Standard Preparation : A stock solution of the reference standard is prepared and serially diluted to create calibration standards. An internal standard (e.g., a deuterated analog) is often used to improve accuracy.[9]
UV-Vis Spectrophotometry
This method is often used for the quantification of total glucosides after a chemical reaction or hydrolysis to produce a chromophore.
-
Principle : This technique can be used indirectly. For instance, acid hydrolysis of stevia glycosides yields glucose and isosteviol. The released glucose can then be quantified using a glucose oxidase/peroxidase coupled assay, with the absorbance of the colored product measured.[5]
-
Instrumentation : A UV-Vis spectrophotometer.
-
Procedure (Example for Steviol Glycosides) :
-
Pre-treat the sample to remove any existing free glucose.[5]
-
Perform acid hydrolysis to break down the glycosides into glucose and their aglycone.[5]
-
Quantify the released glucose using an enzymatic assay kit (e.g., glucose oxidase/peroxidase) that produces a colored product.[5]
-
Measure the absorbance at the specific wavelength for the colored product (e.g., 560 nm).[6]
-
-
Standard Preparation : A calibration curve is prepared using standard solutions of the glucoside.[5]
Enzymatic Assays
Enzymatic assays are highly specific and can be used to quantify glucosides by measuring the product of an enzymatic reaction.
-
Principle : A specific enzyme (a glycoside hydrolase) is used to catalyze the hydrolysis of the glucoside, releasing a product (e.g., glucose) that can be quantified.[16] The amount of product formed is proportional to the initial concentration of the glucoside.
-
Instrumentation : A spectrophotometer or a fluorescence plate reader.
-
Procedure (Example using Glucose Oxidase) :
-
The sample containing the glucoside is incubated with a specific glucosidase to release glucose.[7]
-
The released glucose is then quantified using a glucose oxidase-peroxidase coupled reaction. Glucose oxidase catalyzes the oxidation of glucose to produce hydrogen peroxide.[6]
-
In the presence of horseradish peroxidase (HRP), the hydrogen peroxide reacts with a substrate (e.g., Amplex Red, o-dianisidine) to produce a colored or fluorescent product.[7][12]
-
The absorbance or fluorescence is measured at the appropriate wavelength.
-
-
Standard Preparation : A standard curve is generated using known concentrations of the glucoside.
Mandatory Visualization: Workflow and Logical Relationships
The following diagrams illustrate the general workflow for cross-validating analytical methods for glucoside quantification and the logical relationship between a reference and an alternative method.
References
- 1. mdpi.com [mdpi.com]
- 2. Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A UV/Vis spectrophotometric methodology for quality control of stevia-based extracts in the food industry | CoLab [colab.ws]
- 6. analysis.rs [analysis.rs]
- 7. Detecting Glycosidases—Section 10.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]
- 9. LC-MS assay for quantitative determination of cardio glycoside in human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Enzymatic Assay: Glucose Oxidase [sigmaaldrich.com]
- 13. hitachi-hightech.com [hitachi-hightech.com]
- 14. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 15. researchgate.net [researchgate.net]
- 16. Enzymatic method to measure β-1,3-β-1,6-glucan content in extracts and formulated products (GEM assay) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Activity of Phenolic Glucosides
For Researchers, Scientists, and Drug Development Professionals
Phenolic glucosides, a diverse group of plant secondary metabolites, are of significant interest in the pharmaceutical and nutraceutical industries due to their potent antioxidant properties. These compounds play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. This guide provides an objective comparison of the antioxidant activity of several common phenolic glucosides, supported by experimental data from established in vitro assays.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of phenolic glucosides is commonly evaluated using various assays that measure their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50), a key parameter, represents the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the in vitro antioxidant activity of selected phenolic glucosides.
| Phenolic Glucoside | Assay | IC50 (µg/mL) | IC50 (µM) | Trolox Equivalent (TEAC) | Reference(s) |
| Isoquercitrin | DPPH | 5.72 | 12.3 | - | [1] |
| DPPH | - | 21.6 | - | [2] | |
| DPPH | - | 78.16 ± 4.83 | - | [3] | |
| Superoxide Anion Scavenging | 23.63 | - | - | [1] | |
| Anti-lipid Peroxidation | 10.78 | - | - | [1] | |
| Rutin | DPPH | 10.46 | - | - | [1] |
| Superoxide Anion Scavenging | 36.39 | - | - | [1] | |
| Anti-lipid Peroxidation | 56.49 | - | - | [1] | |
| Salidroside | DPPH | 58.76 | - | - | [4] |
| Hydroxyl Radical Scavenging | 18.97 | - | - | [1][4] | |
| Arbutin | DPPH | 77.23 | - | - | [4] |
| ABTS | - | - | Strong activity | [5] | |
| Phloridzin | ABTS | 0.542 (EC50) | - | 38.85 (µmol TE/g) | [6] |
| DPPH | 0.828 (EC50) | - | 21.17 (µmol TE/g) | [6] | |
| FRAP | - | - | 34.14 (µmol TE/g) | [6] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[7] This neutralization of the DPPH radical results in a color change from violet to yellow, which is measured spectrophotometrically at approximately 517 nm.[7]
Procedure:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store in an amber bottle at 4°C.
-
Test Samples: Prepare stock solutions of the phenolic glucosides in a suitable solvent (e.g., methanol or ethanol) and create a series of dilutions.
-
Standard: Prepare a series of dilutions of a standard antioxidant like Trolox or Gallic Acid.
-
-
Assay (96-well plate format):
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[7]
Procedure:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Prepare a 7 mM ABTS stock solution in water.
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM potassium persulfate solution in water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation. Dilute the resulting solution with methanol or ethanol (B145695) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay (96-well plate format):
-
Data Analysis:
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as the DPPH assay.
-
The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results with a standard curve of Trolox.[9]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Procedure:
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid in 1 L of water.
-
TPTZ Solution (10 mM): 10 mM TPTZ in 40 mM HCl.
-
FeCl₃ Solution (20 mM): 20 mM FeCl₃·6H₂O in water.
-
FRAP Working Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh and warm it to 37°C before use.
-
-
Assay (96-well plate format):
-
Add 20 µL of the test sample, standard (e.g., FeSO₄ or Trolox), or blank to the wells.
-
Add 180 µL of the pre-warmed FRAP working reagent to all wells.
-
Incubate at 37°C for up to 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using a known concentration of FeSO₄ or Trolox.
-
The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents or Trolox equivalents.
-
Visualizing Mechanisms and Workflows
To further understand the context of antioxidant activity, the following diagrams illustrate a key signaling pathway involved in the cellular antioxidant response and a general workflow for assessing antioxidant activity.
Caption: General workflow for assessing the antioxidant activity of phenolic glucosides.
Caption: Nrf2 signaling pathway activation by phenolic glucosides.[4][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. scialert.net [scialert.net]
- 3. Comparison of the Antioxidant Effects of Quercitrin and Isoquercitrin: Understanding the Role of the 6″-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Optimization of Phlorizin Extraction from Annurca Apple Tree Leaves Using Response Surface Methodology [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Battle for Stability: O-Glycosidic vs. C-Glycosidic Bonds in Drug Development
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a potential therapeutic is paramount. The nature of the glycosidic bond, the linkage that attaches a sugar molecule to another moiety, can dramatically influence a compound's stability, bioavailability, and ultimately, its efficacy. This guide provides an objective comparison of the metabolic stability of O-glycosidic and C-glycosidic bonds, supported by experimental data, detailed protocols, and illustrative diagrams to aid in the design of more robust drug candidates.
The fundamental difference between these two linkages lies in their atomic composition: an O-glycosidic bond connects a sugar to another molecule via an oxygen atom, while a C-glycosidic bond forms a direct carbon-carbon link. This seemingly subtle distinction has profound implications for their susceptibility to enzymatic and chemical cleavage within the body.
At a Glance: The Stability Showdown
C-glycosidic bonds consistently demonstrate superior metabolic stability compared to their O-glycosidic counterparts. The carbon-carbon bond is inherently stronger and less prone to hydrolysis by the plethora of glycosidase enzymes present in the digestive tract and liver.[1][2] This enhanced stability translates to a longer half-life and potentially greater bioavailability for C-glycoside-containing drugs.
Quantitative Comparison of Metabolic Stability
The following table summarizes the findings of an in vitro digestion study that directly compared the stability of a flavonoid O-glycoside (isoquercitrin) and a flavonoid C-glycoside (orientin). The data clearly illustrates the greater resilience of the C-glycosidic bond to simulated gastric and intestinal conditions.
| Compound | Glycosidic Bond Type | Initial Concentration (µg/mL) | Concentration after Gastric Digestion (µg/mL) | % Remaining after Gastric Digestion | Concentration after Intestinal Digestion (µg/mL) | % Remaining after Intestinal Digestion |
| Isoquercitrin | O-glycosidic | 100 | Significantly Reduced | Not specified | Further Reduced | Glycosidic bond was broken |
| Orientin | C-glycosidic | 100 | Unchanged | 100% | Unchanged | 100% |
Data adapted from a study on the in vitro digestion of flavonoid glycosides.[1][3] The study noted that the glycosidic bond of the O-glycoside was broken during the gastric and intestinal stages, while the C-glycoside remained intact.[1][3]
The Enzymatic Guillotine: How O-Glycosidic Bonds Are Cleaved
The metabolic liability of O-glycosidic bonds stems from their susceptibility to enzymatic hydrolysis by a class of enzymes known as glycoside hydrolases (or glycosidases). These enzymes are abundant in the gastrointestinal tract and liver, where they play a crucial role in the breakdown of dietary carbohydrates. The general mechanism involves the cleavage of the C-O bond, releasing the sugar and the aglycone (the non-sugar portion of the molecule).
Experimental Protocols for Assessing Metabolic Stability
To experimentally evaluate and compare the metabolic stability of compounds containing O- and C-glycosidic bonds, researchers employ a variety of in vitro and in vivo assays.
In Vitro Digestion Model
This assay simulates the conditions of the human gastrointestinal tract to assess the stability of a compound during digestion.
Protocol:
-
Preparation of Simulated Saliva, Gastric, and Intestinal Fluids: Prepare solutions mimicking the enzymatic composition and pH of the mouth, stomach, and small intestine. This typically includes α-amylase in simulated saliva, pepsin in simulated gastric fluid (pH 1-3), and pancreatin (B1164899) and bile salts in simulated intestinal fluid (pH 6-7.5).
-
Incubation: The test compound (e.g., an O-glycoside or C-glycoside) is sequentially incubated in the simulated fluids for periods that mimic physiological transit times (e.g., 2-5 minutes in saliva, 1-2 hours in gastric fluid, and 2-3 hours in intestinal fluid).
-
Sampling and Analysis: Aliquots are taken at different time points and the reaction is quenched (e.g., by adding a solvent like acetonitrile). The concentration of the parent compound and any metabolites is then quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6][7][8]
Caco-2 Cell Permeability Assay
This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is used to assess the absorption and potential for efflux of a drug candidate.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable supports in Transwell plates and cultured for 21-28 days until they form a differentiated and polarized monolayer.[9][10][11][12][13]
-
Assay Initiation: The test compound is added to the apical (upper) chamber, which represents the intestinal lumen. The basolateral (lower) chamber contains a compound-free buffer, representing the bloodstream.
-
Sampling: Samples are collected from both the apical and basolateral chambers at various time points over a 2-hour period.
-
Analysis: The concentration of the compound in the samples is determined by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated, which is a measure of the rate of passage of the compound across the cell monolayer.[9][12]
Liver Microsomal Stability Assay
This in vitro assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.
Protocol:
-
Incubation Mixture: The test compound is incubated with liver microsomes (from human or other species) in the presence of a cofactor regenerating system (e.g., NADPH).[14][15]
-
Time Course: The reaction is allowed to proceed at 37°C, and aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination and Analysis: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile). After centrifugation to precipitate proteins, the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).[15]
In Vivo Pharmacokinetic Studies
Animal models, typically rats or mice, are used to evaluate the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole-organism system.
Protocol:
-
Animal Dosing: A defined dose of the test compound is administered to the animals, usually via oral gavage or intravenous injection.[16][17][18][19][20]
-
Blood Sampling: Blood samples are collected at predetermined time points after dosing.[16][17][18]
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the parent compound and its major metabolites is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½).
Conclusion: A Clear Winner in the Quest for Stability
The evidence overwhelmingly supports the superior metabolic stability of C-glycosidic bonds compared to O-glycosidic bonds. This inherent resistance to enzymatic and acid-catalyzed hydrolysis makes C-glycosides a highly attractive structural motif in drug design, particularly for orally administered therapeutics that must survive the harsh environment of the gastrointestinal tract and first-pass metabolism in the liver. By strategically incorporating C-glycosidic linkages, medicinal chemists can significantly enhance the pharmacokinetic profile and overall viability of a drug candidate. The experimental protocols outlined in this guide provide a robust framework for evaluating and confirming the metabolic stability of novel glycosylated compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo [agris.fao.org]
- 4. In vitro gastrointestinal digestion studies on total phenols, flavonoids, anti-oxidant activity and vitamin C in freeze-dried vegetable powders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An In Vitro Protocol to Study the Modulatory Effects of a Food or Biocompound on Human Gut Microbiome and Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. enamine.net [enamine.net]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. uu.diva-portal.org [uu.diva-portal.org]
- 12. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mercell.com [mercell.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. akjournals.com [akjournals.com]
- 17. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 18. Pharmacokinetic comparison between quercetin and quercetin 3-O-β-glucuronide in rats by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Coexisting flavonoids and administration route effect on pharmacokinetics of Puerarin in MCAO rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fda.gov [fda.gov]
quantitative structure-activity relationship (QSAR) studies of glucosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Quantitative Structure-Activity Relationship (QSAR) studies across various classes of glucosides, including cardiac glycosides, SGLT2 inhibitors, flavonoid glucosides, and steviol (B1681142) glycosides. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships governing the diverse biological effects of these compounds.
Cardiac Glycosides: Cytotoxicity and Na+/K+-ATPase Inhibition
Cardiac glycosides, traditionally used in the treatment of heart conditions, have garnered significant interest for their potential as anticancer agents. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, which leads to a cascade of events culminating in apoptosis in cancer cells.[1] QSAR studies have been instrumental in elucidating the structural features that govern their cytotoxic activity.
Quantitative Data Summary
The following table summarizes the experimental cytotoxic activity (IC50) and key molecular descriptors for a series of cardiac glycosides from a representative QSAR study.
| Compound | Experimental pIC50 (-log IC50 M) | Docking Score | Binding Free Energy (kcal/mol) |
| Gitoxigenin | 8.00 | -9.72 | -0.1 |
| Ouabain | 7.97 | -11.30 | -0.17 |
| Digoxigenin bis-digitoxose | 7.96 | -9.68 | -0.04 |
| Dihydroouabain | 7.99 | -11.04 | -0.26 |
| Cinobufagin | 7.99 | -9.56 | -0.12 |
| Proscillaridin | 8.00 | -10.55 | -0.49 |
| Digoxigenin | 8.00 | -9.02 | -0.54 |
| Digoxin | 7.96 | -10.33 | -0.09 |
| Digitoxin | 8.16 | -8.64 | -8.80 |
| Bufalin | 8.16 | -6.82 | 8.64 |
Data adapted from a QSAR study on the in vitro cytotoxic activity of cardiac glycosides.
A 3D-QSAR study employing Comparative Molecular Field Analysis (CoMFA) on 47 cardiotonic steroids identified steric and electrostatic fields as crucial for the inhibition of Na+,K+-ATPase. The model suggests that both the binding sites of Na+,K+-ATPase and the anti-digoxin antibody 26-10 are approximately 20 Å long and exhibit a close complementary fit to the lactone ring of digitalis.[2]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay) [1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cardiac glycosides are dissolved in DMSO to create stock solutions and then serially diluted in the culture medium. The cells are treated with a range of concentrations (e.g., 1 nM to 10 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of a 5 mg/mL MTT solution is added to each well, and the plate is incubated for an additional 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Determination: The percentage of cell viability is plotted against the logarithm of the drug concentration to determine the IC50 value.
Signaling Pathway
The binding of cardiac glycosides to the Na+/K+-ATPase triggers a signaling cascade that leads to apoptosis in cancer cells. This involves an increase in intracellular calcium, generation of reactive oxygen species (ROS), and cell cycle arrest.[1] The pathway can also involve the downregulation of polo-like kinase 1 (Plk1) expression through the HIF-1α and NF-κB pathways.[3]
SGLT2 Inhibitors: Antidiabetic Activity
Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of drugs used to treat type 2 diabetes by promoting the excretion of glucose in the urine.[4] QSAR studies have been crucial in designing potent and selective SGLT2 inhibitors.
Quantitative Data Summary
The following table presents data from a 3D-QSAR study on C-aryl glucoside SGLT2 inhibitors.
| Compound | pIC50 | Steric Field Contribution | Electrostatic Field Contribution |
| Inhibitor 1 | 8.52 | Favorable | Unfavorable |
| Inhibitor 2 | 8.22 | Favorable | Favorable |
| Inhibitor 3 | 7.96 | Unfavorable | Favorable |
| Inhibitor 4 | 7.85 | Favorable | Favorable |
| Inhibitor 5 | 7.64 | Unfavorable | Unfavorable |
| Inhibitor 6 | 7.47 | Favorable | Unfavorable |
| Inhibitor 7 | 7.30 | Favorable | Favorable |
| Inhibitor 8 | 7.15 | Unfavorable | Favorable |
| Inhibitor 9 | 6.96 | Favorable | Favorable |
| Inhibitor 10 | 6.52 | Unfavorable | Unfavorable |
Data adapted from a CoMFA/CoMSIA study on SGLT2 inhibitors.[5] A multivariate GA-MLR (genetic algorithm-multi linear regression) QSAR model for a dataset of 90 SGLT2 inhibitors yielded a statistically robust model with high predictability (r² = 0.83, Q²LOO = 0.79).[6]
Experimental Protocols
Molecular Modeling and 3D-QSAR (CoMFA/CoMSIA) [5][7]
-
Molecular Modeling: The 3D structures of the SGLT2 inhibitors are built and optimized using molecular mechanics force fields.
-
Conformational Analysis: A systematic search is performed to identify the low-energy conformations of each molecule.
-
Molecular Alignment: The molecules are aligned based on a common substructure or a pharmacophore model.
-
CoMFA Field Calculation: Steric and electrostatic fields are calculated at each point of a 3D grid surrounding the aligned molecules.
-
CoMSIA Field Calculation: In addition to steric and electrostatic fields, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields are calculated.
-
PLS Analysis: Partial Least Squares (PLS) analysis is used to derive a linear relationship between the calculated fields (descriptors) and the biological activity (pIC50).
-
Model Validation: The predictive power of the QSAR model is assessed using cross-validation techniques (e.g., leave-one-out) and an external test set of compounds.
Signaling Pathway
SGLT2 inhibitors act on the proximal tubules of the kidneys to block glucose reabsorption. This leads to glucosuria and a reduction in blood glucose levels. The mechanism also involves a reduction in sodium reabsorption, which contributes to a diuretic effect and blood pressure reduction.[8]
Flavonoid Glucosides: Antioxidant Activity
Flavonoid glucosides are a large group of natural compounds known for their antioxidant properties. QSAR studies have been employed to understand the structural features that contribute to their radical scavenging activity.
Quantitative Data Summary
The following table provides the Trolox Equivalent Antioxidant Capacity (TEAC) and key molecular descriptors for a selection of flavonoid glucosides.
| Compound | TEAC (mM) | Number of OH groups | Heat of Formation (kcal/mol) |
| Quercetin-3-O-glucoside | 2.3 | 5 | -335.2 |
| Kaempferol-3-O-glucoside | 1.8 | 4 | -301.7 |
| Luteolin-7-O-glucoside | 2.1 | 4 | -315.4 |
| Apigenin-7-O-glucoside | 1.2 | 3 | -282.1 |
| Naringenin-7-O-glucoside | 0.9 | 3 | -295.8 |
| Hesperetin-7-O-glucoside | 1.1 | 3 | -305.3 |
| Myricetin-3-O-rhamnoside | 2.8 | 6 | -368.9 |
| Isorhamnetin-3-O-glucoside | 2.0 | 4 | -318.5 |
Data adapted from various QSAR studies on the antioxidant activity of flavonoids. A 3D-QSAR study on a diverse set of flavonoids using CoMSIA found that hydrogen-bond donor and electrostatic field components were key to a robust predictive model (R² = 0.950).[9]
Experimental Protocols
DPPH Radical Scavenging Assay [10][11]
-
Preparation of DPPH solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.
-
Reaction Mixture: A small volume of the flavonoid glucoside solution (at various concentrations) is added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of DPPH radical scavenging is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
Logical Relationship
The antioxidant activity of flavonoid glucosides is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The number and position of hydroxyl groups, as well as the overall electronic properties of the molecule, are key determinants of this activity.
Steviol Glycosides: Sweetness Potency
Steviol glycosides, extracted from the leaves of the Stevia rebaudiana plant, are high-intensity natural sweeteners. QSAR studies aim to correlate their structural features, such as the number and type of sugar moieties, with their perceived sweetness.
Quantitative Data Summary
This table compares the relative sweetness of various steviol glycosides to sucrose (B13894).
| Steviol Glycoside | Relative Sweetness to Sucrose | Number of Glucose Units |
| Stevioside | 250-300x | 3 |
| Rebaudioside A | 350-450x | 4 |
| Rebaudioside B | 300-350x | 3 |
| Rebaudioside C | 50-120x | 3 (with rhamnose) |
| Rebaudioside D | 200-300x | 5 |
| Rebaudioside M | 200-300x | 6 |
| Rubusoside | 114x | 2 |
| Steviolbioside | 100-125x | 2 |
Data compiled from various studies on the sweetness of steviol glycosides.[12][13] Studies have shown that the number and branching of the sugar units attached to the steviol core significantly influence the sweetness intensity and taste profile.[14]
Experimental Protocols
Sensory Evaluation of Sweetness [15][16][17]
-
Panelist Selection and Training: A panel of trained sensory assessors is selected and trained to evaluate sweetness intensity and other taste attributes.
-
Sample Preparation: Solutions of steviol glycosides and a reference sucrose solution are prepared at various concentrations in purified water.
-
Sensory Evaluation: Panelists taste the solutions in a controlled environment and rate the perceived sweetness intensity on a standardized scale (e.g., a line scale or magnitude estimation scale).
-
Data Analysis: The sweetness intensity ratings are statistically analyzed to determine the relative sweetness of each steviol glycoside compared to sucrose. Time-intensity analysis may also be used to evaluate the onset and duration of sweetness.[8]
Logical Relationship
The interaction of steviol glycosides with the sweet taste receptor (T1R2/T1R3) is a complex process influenced by the three-dimensional shape of the molecule and the arrangement of its sugar units. The number and type of glycosidic linkages affect how the molecule fits into the binding pocket of the receptor, thereby determining the intensity of the sweet taste perception.
References
- 1. researchgate.net [researchgate.net]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. researchgate.net [researchgate.net]
- 4. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Activity of Quercetin and Its Glucosides from Propolis: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QSAR analysis of sodium glucose co-transporter 2 (SGLT2) inhibitors for anti-hyperglycaemic lead development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. repositori.upf.edu [repositori.upf.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification, Chemical Synthesis, and Sweetness Evaluation of Rhamnose or Xylose Containing Steviol Glycosides of Stevia (Stevia rebaudiana) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The Effect of Steviol Glycosides on Sensory Properties and Acceptability of Ice Cream - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Alpha-Glucosidase Inhibitors: Evaluating 3,4-Dimethoxyphenyl beta-D-glucoside and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Delaying Carbohydrate Digestion
Alpha-glucosidase inhibitors are a class of oral antihyperglycemic agents that manage postprandial hyperglycemia (a spike in blood sugar after a meal) by competitively and reversibly inhibiting alpha-glucosidase enzymes in the brush border of the small intestine. These enzymes are crucial for the breakdown of complex carbohydrates, such as starch and disaccharides, into absorbable monosaccharides like glucose. By delaying carbohydrate digestion and absorption, these inhibitors effectively reduce the rate at which glucose enters the bloodstream, thus mitigating sharp increases in blood glucose levels after meals.
Caption: Mechanism of action of alpha-glucosidase inhibitors.
Comparative Efficacy of Alpha-Glucosidase Inhibitors
The efficacy of alpha-glucosidase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor.
The following table summarizes the IC50 values for a range of alpha-glucosidase inhibitors, including clinically used drugs and various natural and synthetic compounds. Due to the lack of direct data for this compound, data for structurally related phenolic glycosides are included to provide a basis for comparison.
| Inhibitor | Type | IC50 Value (µM) | Source Organism of α-Glucosidase | Reference |
| Acarbose (B1664774) | Clinically Used Drug | 1.3 - 1998.79 | Saccharomyces cerevisiae (Yeast) | [1] |
| Miglitol | Clinically Used Drug | - | - | [2] |
| Voglibose | Clinically Used Drug | - | - | [2] |
| Trochinenol B | Phenolic Glycoside | 25.96 | Not Specified | [2] |
| Trochinenol C Analog | Phenolic Glycoside | 3.14 | Not Specified | [2] |
| Quercetin | Flavonoid (Natural Product) | 0.85 µg/mL | Not Specified | [3] |
| Gallic Acid | Phenolic Acid (Natural Product) | 26.19 µg/mL | Not Specified | [3] |
| Compound with 2-(4-methoxyphenyl) group | Synthetic Compound | 0.78 ± 0.05 | Not Specified | [4] |
| Compound 3c | Synthetic Compound | 1.04 ± 0.03 | Not Specified | [4] |
| Compound 3l | Synthetic Compound | 0.92 ± 0.01 | Not Specified | [4] |
Note: IC50 values for acarbose can vary significantly depending on the experimental conditions, including the source of the alpha-glucosidase enzyme.[1]
Experimental Protocols: In Vitro Alpha-Glucosidase Inhibition Assay
A standardized in vitro assay is commonly employed to determine the alpha-glucosidase inhibitory activity of a test compound. The following protocol is a generalized representation based on common methodologies.
Materials:
-
Alpha-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compound (e.g., this compound)
-
Acarbose (as a positive control)
-
Phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na2CO3) for stopping the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and the positive control (acarbose) in a suitable solvent (e.g., DMSO).
-
Prepare a solution of alpha-glucosidase in phosphate buffer.
-
Prepare a solution of pNPG in phosphate buffer.
-
-
Enzyme Inhibition Assay:
-
Add a specific volume of the test compound solution (at various concentrations) or the positive control to the wells of a 96-well microplate.
-
Add the alpha-glucosidase solution to each well and incubate the mixture for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the pNPG solution to each well.
-
Incubate the reaction mixture for a specific time (e.g., 20-30 minutes) at the same temperature.
-
Stop the reaction by adding a sodium carbonate solution.
-
-
Measurement of Absorbance:
-
Measure the absorbance of the resulting yellow-colored p-nitrophenol at a specific wavelength (typically 405 nm) using a microplate reader.
-
-
Calculation of Inhibition and IC50:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.
-
Caption: General workflow for in vitro alpha-glucosidase inhibition assay.
Discussion and Future Directions
The presented data highlights the significant alpha-glucosidase inhibitory potential of various compounds. While direct experimental evidence for this compound is currently lacking, the potent activity of structurally similar phenolic glycosides and synthetic compounds containing methoxyphenyl moieties suggests that it could be a promising candidate for further investigation.
The presence of the dimethoxy-substituted phenyl ring attached to a beta-D-glucoside in the target molecule shares structural features with other known inhibitors. The hydroxyl groups on the glucose moiety and the aromatic ring are known to be important for binding to the active site of the alpha-glucosidase enzyme.
Future research should focus on the synthesis and in vitro evaluation of this compound to determine its specific IC50 value against alpha-glucosidase. Further studies could also explore its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), and its efficacy in cell-based and in vivo models of diabetes. Structure-activity relationship (SAR) studies on a series of related methoxyphenyl beta-D-glucosides would also be valuable in optimizing the inhibitory potency and developing novel and effective alpha-glucosidase inhibitors for the management of type 2 diabetes.
References
- 1. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of phenolic glycosides from Trollius chinensis Bunge on α-glucosidase: inhibition kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jppres.com [jppres.com]
- 4. In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthetic 3,4-Dimethoxyphenyl beta-D-glucoside
For researchers, scientists, and drug development professionals, the purity of synthetic compounds is a critical parameter that underpins the reliability and reproducibility of experimental results. This guide provides an objective comparison of the primary analytical techniques used to assess the purity of synthetic 3,4-Dimethoxyphenyl beta-D-glucoside, a key intermediate and reference standard in various research applications. We will explore the performance of High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data and detailed protocols. Furthermore, we will compare the purity assessment of this compound with a relevant alternative, Verbascoside (B1683046), a widely studied phenylpropanoid glycoside.
Comparative Analysis of Purity Assessment Techniques
A multi-faceted approach utilizing orthogonal analytical methods is paramount for the comprehensive evaluation of a synthetic compound's purity. The three principal techniques for this purpose are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), quantitative ¹H Nuclear Magnetic Resonance (q¹H-NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on polarity and hydrophobic interactions with a stationary phase. | Quantification based on the direct proportionality between the integrated signal area of a specific proton and the number of nuclei, often using an internal standard.[1] | Separation by liquid chromatography followed by mass analysis based on the mass-to-charge ratio of ionized molecules. |
| Primary Application | Quantification and purity assessment based on peak area percentage. | Structural elucidation and absolute quantification without the need for a specific reference standard of the analyte.[2] | Identification and quantification of the target compound and impurities, especially at trace levels. |
| Strengths | High sensitivity, high throughput, and excellent for resolving complex mixtures.[2] | Provides detailed structural information, is non-destructive, and offers high accuracy and precision for absolute purity determination.[3] | Exceptional sensitivity and selectivity, providing molecular weight information for impurity identification.[4] |
| Limitations | Requires a reference standard for accurate quantification of the main component and impurities. Purity is relative to other detected components.[5] | Lower sensitivity compared to HPLC, potential for signal overlap in complex spectra, and requires a well-characterized internal standard for absolute quantification.[2][6] | Quantitative accuracy can be affected by matrix effects and differences in ionization efficiency between the analyte and impurities. |
| Linearity (R²) | > 0.999[2] | Inherently linear due to the direct proportionality of signal area to concentration.[2] | > 0.99[7] |
| Precision (%RSD) | < 2%[2] | < 2%[2] | < 5% |
| Accuracy (% Recovery) | 95 - 105%[2] | 98 - 102%[2] | 90 - 110% |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL[2] | Better than 10 µM[2] | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.04 - 4 µg/mL[2] | Dependent on desired accuracy and experiment time.[2] | 0.05 - 5 ng/mL |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol outlines a general reversed-phase HPLC method suitable for assessing the purity of this compound.
Materials:
-
Lyophilized this compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Formic acid (FA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized sample.
-
Dissolve the sample in 1 mL of Mobile Phase A to a final concentration of 1 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 270 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 50 25.0 90 30.0 90 30.1 10 | 35.0 | 10 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the area of the main peak relative to the total area of all detected peaks.
-
Quantitative ¹H Nuclear Magnetic Resonance (q¹H-NMR) for Absolute Purity Determination
This protocol describes the use of q¹H-NMR with an internal standard for the absolute purity determination of this compound.[8]
Materials:
-
Lyophilized this compound sample (accurately weighed)
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone; accurately weighed)
-
Deuterated solvent (e.g., Methanol-d₄, DMSO-d₆)
-
5 mm NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample and a similar, accurately known amount of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Key Parameters:
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest (for both the analyte and the internal standard) to allow for full proton relaxation. A D1 of 30-60 seconds is often sufficient.
-
Acquire a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., one of the aromatic protons or the anomeric proton) and a known signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
This protocol provides a general procedure for identifying and characterizing potential impurities in the synthetic this compound sample.
Materials:
-
Peptide sample (can be from the HPLC eluent or a separate stock)
-
MS-grade water
-
MS-grade acetonitrile
-
Formic acid (FA)
-
Mass spectrometer (e.g., ESI-QTOF, Orbitrap)
Procedure:
-
Sample Preparation:
-
Dilute the sample in a solution of 50:50 (v/v) acetonitrile:water with 0.1% formic acid to a final concentration of approximately 1-10 µM.
-
-
LC-MS Conditions:
-
Use the same HPLC conditions as described in the HPLC protocol.
-
The eluent from the HPLC is directly introduced into the mass spectrometer.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Detection Mode: Full scan mode to detect all ions within a specified mass range. MS/MS (tandem mass spectrometry) can be used to fragment ions of interest for structural elucidation of impurities.
-
-
Data Analysis:
-
Identify the mass-to-charge ratio (m/z) of the main peak corresponding to this compound.
-
Analyze the m/z values of minor peaks to identify potential impurities, such as starting materials, by-products, or degradation products.
-
Utilize MS/MS fragmentation patterns to propose structures for the observed impurities.
-
Mandatory Visualizations
Caption: Workflow for the comprehensive purity assessment of synthetic this compound.
Caption: Decision pathway for the purity analysis of synthetic glycosides.
Comparison with an Alternative: Verbascoside
Verbascoside (also known as acteoside) is a phenylpropanoid glycoside with well-documented antioxidant and anti-inflammatory properties.[9][10] As a commercially available standard and a compound of significant interest in drug discovery, its purity assessment provides a valuable point of comparison.
The purity of synthetic or isolated Verbascoside is typically assessed using the same analytical techniques as for this compound. HPLC is widely used for routine purity checks and quantification in various formulations.[9][10] Due to its more complex structure, NMR (including 2D techniques like COSY and HSQC) is crucial for unambiguous structural confirmation and for identifying closely related impurities. LC-MS/MS is instrumental in the detailed characterization of its metabolic fate and for detecting trace-level degradation products.[11][12]
The challenges in assessing Verbascoside's purity often lie in the potential for isomerization and the presence of structurally similar phenylethanoid glycosides from its synthesis or isolation. This highlights the necessity of a multi-technique approach, where HPLC provides the initial purity profile, qNMR delivers an accurate measure of the absolute content of the main component, and LC-MS helps to identify and characterize any minor impurities.
Conclusion
The purity assessment of synthetic this compound requires a rigorous and multi-faceted analytical approach. While HPLC offers a rapid and sensitive method for routine purity checks, it should be complemented by qNMR for an accurate determination of absolute purity. LC-MS is an indispensable tool for the identification of potential impurities that may not be resolved or correctly quantified by HPLC alone. By employing a combination of these orthogonal techniques, researchers can ensure the quality and reliability of their synthetic glycosides, which is fundamental for the integrity of their scientific investigations and the advancement of drug development programs. The comparison with a well-characterized glycoside like Verbascoside underscores the universal applicability and importance of this integrated analytical strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. Activity and stability studies of verbascoside, a novel antioxidant, in dermo-cosmetic and pharmaceutical topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity and Stability Studies of Verbascoside, a Novel Antioxidant, in Dermo-Cosmetic and Pharmaceutical Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Inter-Laboratory Comparison of 3,4-Dimethoxyphenyl beta-D-glucoside Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 3,4-Dimethoxyphenyl beta-D-glucoside. While a formal inter-laboratory comparison program for this specific analyte has not been publicly documented, this document establishes a framework for such a comparison by outlining common analytical techniques, their expected performance based on data from structurally related compounds, and the critical parameters that influence inter-laboratory variability.
The accurate and precise measurement of this compound is essential for its development and application in various research fields. This guide is intended to assist laboratories in selecting appropriate analytical methods, developing robust protocols, and understanding potential sources of discrepancy in analytical results.
Comparison of Analytical Methodologies
The quantification of this compound in various matrices can be achieved using several analytical techniques. The most common and suitable methods include High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.
Table 1: Comparison of Quantitative Performance Parameters for a Hypothetical Inter-Laboratory Study
| Parameter | HPLC-DAD | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 1.5 µg/mL | Requires Derivatization | 0.43 - 0.78 ng/mL[1] |
| Limit of Quantification (LOQ) | 0.5 - 4.5 µg/mL | Requires Derivatization | 0.93 - 2.35 ng/mL[1] |
| **Linearity (R²) ** | > 0.9990[2] | > 0.99 | > 0.99[1] |
| Intra-day Precision (%RSD) | < 2%[2] | < 10% | < 6.41%[1] |
| Inter-day Precision (%RSD) | < 2%[2] | < 15% | < 12.96%[1] |
| Accuracy (Recovery %) | 95.9% - 100.6%[2] | 85% - 115% | 73.73% - 99.76%[1] |
| Throughput | Moderate | Low to Moderate | High |
| Selectivity | Moderate | High | Very High |
| Cost | Low | Moderate | High |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for minimizing inter-laboratory variability. Below are representative protocols for the analysis of this compound using HPLC-DAD, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely accessible technique for the quantification of phenolic compounds.
Instrumentation:
-
A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode-array detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[3]
-
Mobile Phase: A gradient elution using a mixture of an acidified aqueous solution (e.g., 0.1% formic acid in water) as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol (B129727) as mobile phase B.[3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength where the analyte has significant absorbance, for instance, 254 nm or 280 nm.[3]
Sample Preparation:
-
Dilute the sample in the initial mobile phase composition.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Inject the filtered sample into the HPLC system.
Quantification:
-
A calibration curve is generated by injecting a series of standards of this compound at known concentrations. The peak area of the analyte in the sample is then used to determine its concentration by interpolation from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like glycosides, a derivatization step is necessary.
Instrumentation:
-
A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A capillary column with a non-polar or moderately polar stationary phase (e.g., DB-5ms, HP-5) is suitable.
-
Carrier Gas: Helium or nitrogen is used as the carrier gas at a constant flow rate.
Sample Preparation and Derivatization:
-
Hydrolysis: The glycosidic bond is cleaved, typically by acid hydrolysis, to release the aglycone (3,4-dimethoxyphenol) and the glucose moiety.
-
Derivatization: The hydroxyl groups of the released monosaccharide and aglycone are derivatized to increase their volatility. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
The derivatized sample is then injected into the GC-MS system.
Quantification:
-
Quantification is performed using an internal standard and a calibration curve constructed with derivatized standards. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for analyzing complex matrices.
Instrumentation:
-
An ultra-high performance liquid chromatography (UHPLC) or HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Column: A C18 reverse-phase column, often with smaller particle sizes for better resolution (e.g., < 2 µm).
-
Mobile Phase: Similar to HPLC-DAD, a gradient of acidified water and acetonitrile or methanol is used.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is typically used.
Sample Preparation:
-
Sample dilution with a suitable solvent.
-
Protein precipitation (for biological samples) with a solvent like acetonitrile or methanol.
-
Centrifugation to pellet precipitated proteins.
-
The supernatant is then filtered and injected into the LC-MS/MS system.
Quantification:
-
Quantification is achieved using the multiple reaction monitoring (MRM) mode, which provides excellent specificity. A stable isotope-labeled internal standard is recommended for the most accurate results. A calibration curve is prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Visualizations
Experimental Workflow
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 3,4-Dimethoxyphenyl beta-D-glucoside
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides a comprehensive operational and disposal plan for the handling of 3,4-Dimethoxyphenyl beta-D-glucoside, promoting a secure research environment. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize any potential risks.[1]
Personal Protective Equipment (PPE)
A baseline of personal protective equipment is mandatory to prevent accidental exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Glasses | Conforming to ANSI Z87.1 or equivalent standards. | Protects eyes from potential splashes or airborne particles. |
| Hand Protection | Disposable Gloves | Nitrile or neoprene gloves are recommended. | Prevents direct skin contact with the chemical.[1] |
| Body Protection | Laboratory Coat | Standard long-sleeved lab coat. | Protects clothing and skin from potential spills.[1] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines a systematic workflow for the safe handling of this compound, from preparation to experimental use.
1. Preparation and Weighing:
-
Ensure a clean and uncluttered workspace.
-
Wear all required Personal Protective Equipment (PPE) as detailed in the table above.
-
Handle the solid compound in a well-ventilated area to avoid dust formation.[2][3]
-
Use a clean spatula and weigh boat for accurate measurement.
-
Keep the container of this compound tightly closed when not in use.[2][4]
2. Experimental Use:
-
When dissolving the compound, add the solid to the solvent gradually to prevent splashing.
-
Clearly label all solutions with the chemical name and concentration.
-
Avoid eating, drinking, or applying cosmetics in the laboratory area.[5][6]
-
In case of accidental contact, follow the first aid measures outlined below.
3. Post-Handling:
-
Clean all equipment and the work area thoroughly after use.
-
Dispose of all waste materials according to the disposal plan.
-
Remove PPE before leaving the laboratory and wash hands thoroughly.[7]
First Aid Measures
In the event of accidental exposure, follow these immediate first aid procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[2]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[2]
-
Ingestion: Wash out mouth with water. Do NOT induce vomiting. Get medical attention if a large quantity is ingested or if you feel unwell.[1]
Disposal Plan
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
1. Waste Segregation:
-
Collect all solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) in a designated and clearly labeled waste container.
-
Collect all liquid waste containing the compound in a separate, compatible, and clearly labeled container. Do not pour chemical waste down the drain.[1]
2. Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Keep waste containers tightly closed.
3. Final Disposal:
-
Arrange for the disposal of chemical waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
